molecular formula C10H19NO2 B8327238 2-Amino-non-8-enoic acid methyl ester

2-Amino-non-8-enoic acid methyl ester

Cat. No.: B8327238
M. Wt: 185.26 g/mol
InChI Key: GLYOGBBOZCIQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-non-8-enoic acid methyl ester is a synthetic, non-natural amino acid derivative of interest in organic chemistry and pharmaceutical research. This compound features a backbone consisting of a nine-carbon chain with an amino group at the second carbon and a methyl ester at the carboxyl terminus, providing a reactive handle for further chemical transformations. The terminal alkene (non-8-enoic) moiety presents a key functional group for various synthetic applications, including metathesis reactions, thiol-ene click chemistry, and other coupling protocols to build more complex molecular architectures . As a building block, this methyl ester is particularly valuable in solid-phase peptide synthesis (SPPS) and the creation of peptide mimetics. The ester group protects the carboxylic acid functionality, which can be deprotected as needed. The structural motif of an unsaturated amino acid ester is common in the synthesis of macrocyclic compounds, such as protease inhibitors, where olefin-bearing side chains are used to induce conformational constraints . Researchers may also employ this reagent in medicinal chemistry for the development of prodrugs, as esterification is a standard strategy to enhance the lipophilicity and passive cellular uptake of amino acid-based therapeutics . For Research Use Only.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-aminonon-8-enoate

InChI

InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-9(11)10(12)13-2/h3,9H,1,4-8,11H2,2H3

InChI Key

GLYOGBBOZCIQKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCCC=C)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Amino-non-8-enoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identification

2-Amino-non-8-enoic acid methyl ester is a non-natural, olefinic


-amino acid derivative widely utilized in the synthesis of peptidomimetics and macrocyclic peptides. It serves as a critical "stapling" precursor, enabling the formation of hydrocarbon bridges via Ring-Closing Metathesis (RCM).[1][2] Unlike the commonly cited 

-disubstituted "stapling" amino acids (e.g.,

,

), this molecule is mono-substituted at the

-carbon, retaining the native stereochemical flexibility of standard amino acids while providing the alkenyl handle for cyclization.
Chemical Identification
ParameterDetail
IUPAC Name Methyl 2-amino-8-nonenoate
Common Name (S)-2-Amino-8-nonenoic acid methyl ester (L-isomer)
CAS Number (Acid) 924307-76-6 (Refers to the (S)-free acid)
CAS Number (HCl) 2682097-51-2 (Refers to the (R)-isomer HCl salt)
Molecular Formula

Molecular Weight 185.26 g/mol
SMILES COC(=O)C(N)CCCCCC=C

Note on CAS: While the free acid (CAS 924307-76-6) is the primary indexed entity, the methyl ester is frequently generated in situ or isolated as a transient intermediate during the synthesis of Fmoc-protected building blocks for Solid Phase Peptide Synthesis (SPPS).

Synthesis & Manufacturing Protocols

The synthesis of 2-amino-non-8-enoic acid methyl ester requires high enantioselectivity. The most robust industrial method employs Phase Transfer Catalyzed (PTC) Alkylation of a glycine Schiff base. This method is preferred over the Schöllkopf bis-lactim ether pathway for scalability and atom economy.

Mechanism of Action (Causality)

The reaction relies on the unique


 depression of the 

-proton in the glycine Schiff base (approx.

19) induced by the electron-withdrawing ester and the benzophenone imine. A chiral quaternary ammonium salt (Phase Transfer Catalyst) facilitates the transport of the hydroxide base from the aqueous phase to the organic interface, creating a tight ion pair with the enolate. This chiral ion pair directs the attack of the electrophile (7-bromo-1-heptene) to one face of the enolate, establishing the (S)-stereocenter.
Experimental Protocol: Asymmetric PTC Alkylation

Reagents:

  • N-(Diphenylmethylene)glycine methyl ester (Gly-Schiff Base)

  • 7-Bromo-1-heptene (Electrophile)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Catalyst, 10 mol%)

  • 50% KOH (aq)

  • Toluene (Solvent)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve N-(Diphenylmethylene)glycine methyl ester (1.0 equiv) and the Cinchonidinium catalyst (0.1 equiv) in Toluene (0.1 M concentration).

  • Initiation: Cool the mixture to 0°C. Add 7-bromo-1-heptene (1.2 equiv).

  • Alkylation: Vigorously stir the emulsion while adding 50% aqueous KOH (5.0 equiv) dropwise. High shear stirring is critical to maximize the interfacial surface area.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Reaction typically completes in 4–12 hours.

  • Workup: Dilute with water and extract with Dichloromethane (DCM). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis (Deprotection): Dissolve the crude alkylated imine in THF/MeOH (1:1). Add 1N HCl (1.5 equiv) and stir at RT for 2 hours to cleave the benzophenone imine.

  • Purification: The benzophenone byproduct is removed via ether extraction. The aqueous layer (containing the target amine HCl salt) is basified with

    
     and extracted into DCM to yield 2-amino-non-8-enoic acid methyl ester .
    
Synthesis Workflow Diagram

Synthesis Start Glycine Methyl Ester (Schiff Base) Intermediate Chiral Ion Pair Enolate Start->Intermediate 50% KOH, Toluene Reagents 7-Bromo-1-heptene + Chiral PTC Reagents->Intermediate Electrophile Addition Product_Imine Alkylated Imine (S-Configuration) Intermediate->Product_Imine Asymmetric Alkylation Hydrolysis 1N HCl / THF Product_Imine->Hydrolysis Imine Cleavage Final 2-Amino-non-8-enoic acid methyl ester Hydrolysis->Final Purification

Figure 1: Asymmetric Phase Transfer Catalytic synthesis of the target methyl ester.

Applications in Drug Development[4]

The primary utility of 2-amino-non-8-enoic acid methyl ester lies in Peptide Stapling and Macrocyclization .

Ring-Closing Metathesis (RCM)

In peptide drug design, linear peptides often suffer from rapid proteolytic degradation and poor membrane permeability. "Stapling" involves incorporating two olefinic amino acids at specific positions (typically


 and 

or

) and linking them via a Ruthenium-catalyzed olefin metathesis.
  • Role of Target Molecule: Unlike

    
    -methylated "staples" which force helicity, the mono-substituted 2-amino-non-8-enoic acid allows for flexible macrocyclization . It is used when the target peptide region requires conformational breathing or when designing 
    
    
    
    -hairpin mimetics.
  • Chain Length Logic: The 9-carbon backbone (7-carbon side chain) is ideal for cross-linking residues that are spatially distant, often bridging

    
     to 
    
    
    
    positions in an
    
    
    -helix or connecting strands in a
    
    
    -sheet.
RCM Pathway Diagram

RCM Peptide_Linear Linear Peptide Sequence (Containing 2-amino-non-8-enoic residues) Metathesis Olefin Metathesis (Release of Ethylene) Peptide_Linear->Metathesis Solvent: DCE/Toluene Catalyst Grubbs II or Hoveyda-Grubbs Catalyst Catalyst->Metathesis Catalysis Peptide_Stapled Macrocyclic 'Stapled' Peptide (Hydrocarbon Bridge) Metathesis->Peptide_Stapled Cyclization

Figure 2: Mechanism of Ring-Closing Metathesis using the target amino acid.

Physicochemical Properties & Handling[4]

PropertyValue
Physical State Colorless to pale yellow oil (Free base)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
Storage -20°C, Hygroscopic. Store under Argon.
Stability Prone to oxidation at the terminal alkene if exposed to air/light for prolonged periods.

Self-Validating Purity Check: To verify the integrity of the methyl ester before use in synthesis:

  • H-NMR (CDCl3): Look for the characteristic methyl ester singlet at

    
     ppm.
    
  • Olefin Signals: Verify the terminal alkene multiplet at

    
     ppm (1H) and terminal vinyl protons at 
    
    
    
    ppm (2H).
  • Absence of Imine: Ensure no aromatic signals from the benzophenone protecting group remain (7.2–7.8 ppm region should be clean).

References

  • Accela ChemBio. (2024). (S)-2-Amino-8-nonenoic Acid Product Page. Retrieved from [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Retrieved from [Link]
    
  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Retrieved from [Link]

  • Verdine, G. L., & Walensky, L. D. (2007). The Challenge of Drugging Undruggable Targets in Cancer: Lessons Learned from Targeting BCL-2 Family Members. Clinical Cancer Research. Retrieved from [Link]

Sources

Structural and Synthetic Paradigms of (S)-2-Amino-non-8-enoic Acid Methyl Ester in Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of conformationally restricted peptidomimetics has revolutionized the targeting of flat, featureless protein-protein interaction (PPI) interfaces. Central to this structural paradigm is the utilization of non-natural, olefin-bearing amino acids. Among these, (S)-2-amino-non-8-enoic acid methyl ester stands out as a critical chiral building block[1]. Featuring a precise 6-heptenyl side chain, this molecule serves as an optimal precursor for ruthenium-catalyzed Ring-Closing Metathesis (RCM), enabling the synthesis of 15-membered macrocycles, such as those found in highly potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors[2].

Structural Elucidation & Physicochemical Profile

The structural architecture of (S)-2-amino-non-8-enoic acid methyl ester is defined by three distinct functional domains, each serving a highly specific mechanistic purpose in peptide synthesis:

  • The (S)-alpha-chiral center : Essential for maintaining the native stereochemical geometry of the peptide backbone, ensuring proper spatial orientation of the macrocycle for target binding.

  • The terminal olefin (8-enoic moiety) : A 7-carbon aliphatic side chain terminating in a double bond. This specific length is mathematically optimized to bridge the spatial gap in specific cyclic peptide scaffolds without inducing excessive ring strain[2].

  • The Methyl Ester : Acts as a transient, orthogonal protecting group for the C-terminus. It prevents unwanted oligomerization during N-terminal coupling and is stable under standard peptide coupling conditions (e.g., HATU/DIPEA)[3], yet can be cleanly cleaved via mild alkaline hydrolysis prior to final cyclization.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name Methyl (2S)-2-aminonon-8-enoate
CAS Registry Number 1694419-81-2[1]
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
InChI Key GLYOGBBOZCIQKV-UHFFFAOYSA-N[1]
Physical State Liquid/Solid (dependent on salt form)
Parent Free Acid CAS 924307-76-6[4]

Mechanistic Role in Peptide Macrocyclization (RCM)

In advanced drug development, the linear peptide precursor containing the (S)-2-amino-non-8-enoate residue is subjected to Ring-Closing Metathesis (RCM). The causality behind selecting this specific non-natural amino acid lies in the thermodynamics of the metathesis cycle. When paired with another olefinic residue (such as a vinylcyclopropane derivative), the 6-heptenyl chain provides the exact degrees of freedom required to form a stable metallacyclobutane intermediate with a Ruthenium alkylidene catalyst (e.g., Zhan Catalyst-1B or Grubbs 1st/2nd generation)[5]. This minimizes entropic penalties during the cycloreversion step that releases ethylene gas and yields the macrocyclic scaffold[6].

RCM_Pathway A Linear Diene Precursor (with 8-enoate residue) B Ru-Alkylidene Binding ([Ru]=CH-R) A->B Catalyst Coordination C Metallacyclobutane Intermediate B->C [2+2] Cycloaddition D Cycloreversion & Ethylene Release C->D Rearrangement D->B Catalyst Regeneration E Conformationally Restricted Macrocycle D->E Metathesis Completion

Ru-catalyzed Ring-Closing Metathesis (RCM) cycle for macrocyclization.

Synthetic Methodologies: A Chemoenzymatic Approach

Traditional chemical syntheses of enantiopure long-chain non-natural amino acids often suffer from poor atom economy and require expensive chiral auxiliaries. To establish a self-validating and highly scalable system, modern industrial protocols leverage biocatalysis. A highly efficient method involves the enzymatic amination of 2-oxonon-8-enoic acid[7].

Protocol 1: Biocatalytic Synthesis of the Free Acid

Causality: Utilizing a variant polypeptide (transaminase) ensures >99% enantiomeric excess (ee) by strictly controlling the facial attack of the amine on the keto substrate, avoiding the costly downstream separation of racemic mixtures[8].

  • Substrate Preparation : Dissolve 2-oxonon-8-enoic acid (CAS: 1196484-70-4) in a buffered aqueous solution (pH 7.5) containing an ammonia source (e.g., ammonium chloride) and a co-substrate (e.g., glucose)[7].

  • Enzymatic Amination : Introduce the engineered transaminase enzyme. Maintain the reaction at 30°C for 24 hours under mild agitation[7].

  • Isolation : Acidify the mixture to precipitate the zwitterionic (S)-2-amino-non-8-enoic acid. Filter and wash with cold water to achieve an ~87% yield of the enantiopure free acid[7].

Protocol 2: Methyl Esterification

Causality: Thionyl chloride (SOCl2) in methanol generates HCl in situ, which protonates the carboxyl group, making it highly electrophilic for nucleophilic attack by methanol, while simultaneously protecting the amine as a hydrochloride salt to prevent self-condensation.

  • Activation : Suspend (S)-2-amino-non-8-enoic acid in anhydrous methanol (MeOH) and cool the mixture to 0°C under an inert argon atmosphere.

  • Reagent Addition : Dropwise add 1.5 equivalents of thionyl chloride (SOCl2). The slow addition controls the exothermic release of HCl and SO2 gases.

  • Reflux & Concentration : Warm the reaction to room temperature, then reflux for 4 hours. Monitor completion via TLC or LC-MS.

  • Purification : Evaporate the solvent under reduced pressure. Triturate the resulting crude solid with diethyl ether to yield (S)-2-amino-non-8-enoic acid methyl ester hydrochloride as a highly pure, crystalline solid.

Synthesis_Workflow S1 2-Oxonon-8-enoic Acid (Keto Substrate) S2 Enzymatic Amination (Transaminase, NH3) S1->S2 Biocatalysis S3 (S)-2-Amino-non-8-enoic Acid (>99% ee) S2->S3 Precipitation S4 Esterification (SOCl2, MeOH, 0°C) S3->S4 Carboxyl Protection S5 (S)-2-Amino-non-8-enoic Acid Methyl Ester S4->S5 Product Isolation

Chemoenzymatic synthesis workflow for (S)-2-amino-non-8-enoic acid methyl ester.

Analytical Validation and Quality Control

To maintain a self-validating experimental system, the synthesized methyl ester must undergo rigorous analytical qualification to ensure its viability for downstream peptide synthesis:

  • Stereochemical Integrity : Chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase (e.g., Chiralpak IG) is mandatory to confirm that the (S)-enantiomer was preserved during esterification without racemization.

  • Olefin Preservation : 1H-NMR spectroscopy must be utilized to verify the integrity of the terminal double bond. The presence of distinct multiplet signals at ~5.8 ppm (internal olefinic proton) and ~4.9-5.0 ppm (terminal olefinic protons) confirms that the double bond did not migrate or undergo hydrochlorination during the acidic SOCl2/MeOH treatment.

Applications in Drug Development

The primary utility of (S)-2-amino-non-8-enoic acid methyl ester lies in its incorporation into antiviral therapeutics. By serving as a critical node in the synthesis of macrocyclic HCV NS3/4A protease inhibitors, it enables the formation of a rigidified peptide backbone that perfectly mimics the transition state of the viral protease's natural substrate[9]. The methyl ester form allows for seamless integration into solid-phase or solution-phase peptide synthesis workflows, providing medicinal chemists with a reliable, scalable building block for next-generation peptidomimetics[10].

References

  • [3] WO2010030359A2 - Macrocyclic hepatitis c serine protease inhibitors. Google Patents. 3

  • [1] methyl 2-aminonon-8-enoate | 1694419-81-2. Sigma-Aldrich. 1

  • [4] (S)-2-Aminonon-8-enoic acid | 924307-76-6. Sigma-Aldrich. 4

  • [5] US8642538B2 - Macrocyclic hepatitis C serine protease inhibitors. Google Patents. 5

  • [7] 2-oxonon-8-enoic acid - CAS号1196484-70-4. 摩熵化学 (Molaid). 7

  • [8] US10059969B1 - Process for the preparation of (S)-2-amino-non-8-enoic acid. Google Patents. 8

  • [2] UvA-DARE (Digital Academic Repository). Universiteit van Amsterdam.2

  • [9] CA2934537A1 - Synthesis of an antiviral compound. Google Patents. 9

  • [10] Michael J. Abrahamson Inventions, Patents and Patent Applications. Justia. 10

  • [6] CN102641271A - 大环化合物的丙型肝炎丝氨酸蛋白酶抑制剂. Google Patents. 6

Sources

2-Amino-non-8-enoic acid methyl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-non-8-enoic Acid Methyl Ester: Chemical Profile, Synthesis, and Applications Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

2-Amino-non-8-enoic acid methyl ester is a specialized non-proteinogenic amino acid derivative. It serves as a critical olefinic building block in the synthesis of macrocyclic peptides, particularly via Ring-Closing Metathesis (RCM). Unlike the canonical "stapling" amino acids (which are typically


-methylated to induce helicity), this molecule retains the 

-proton, offering distinct conformational flexibility and steric properties in peptidomimetic design.
Molecular Specifications
PropertyValueNotes
IUPAC Name Methyl 2-amino-non-8-enoate
Chemical Formula C₁₀H₁₉NO₂
Molecular Weight 185.27 g/mol Monoisotopic Mass: ~185.14 Da
CAS Number Not widely assigned for the specific methyl ester; see 1222561-61-6 (Free Acid)The free acid is the primary commercial form; ester is often generated in situ or custom synthesized.
Physical State Colorless to pale yellow oil(Predicted based on homologs)
Solubility Soluble in MeOH, DCM, DMF, DMSOHydrophobic side chain reduces water solubility compared to Gly/Ala.
Stereochemistry Typically (S)- (L-configuration)Required for compatibility with natural peptide backbones.
Structural Analysis

The molecule consists of a glycine core alkylated with a heptenyl side chain.

  • Backbone: Methyl ester protected

    
    -amino acid.[1]
    
  • Side Chain: A 7-carbon aliphatic chain terminating in a vinyl group (

    
    ).
    
  • Significance: The terminal alkene allows for ruthenium-catalyzed metathesis (Grubbs reaction), enabling the formation of hydrocarbon "staples" or macrocycles connecting to other olefinic residues (e.g., at positions

    
     and 
    
    
    
    or
    
    
    ).[2][3]

Synthesis & Production Protocols

High-purity synthesis of the methyl ester typically proceeds via the free acid, which is itself synthesized through asymmetric alkylation. Below is a field-proven, self-validating workflow for generating the target ester from the free acid.

Method A: Direct Esterification via TMSCl/Methanol

This method is preferred for its mild conditions, high yield, and avoidance of hazardous diazomethane. It generates anhydrous HCl in situ.

Reaction Logic: Trimethylsilyl chloride (TMSCl) reacts with methanol to produce dry HCl and methoxytrimethylsilane. The HCl protonates the carboxylic acid, catalyzing Fischer esterification without introducing water, which drives the equilibrium toward the ester.

Protocol:

  • Preparation: Dissolve (S)-2-amino-non-8-enoic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Activation: Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Reagent Addition: Dropwise add TMSCl (2.5 - 3.0 equiv). Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours.

  • Validation (TLC/LCMS): Monitor disappearance of starting material (

    
    ) and appearance of ester (
    
    
    
    in 9:1 DCM:MeOH). Mass spec should show
    
    
    .
  • Workup: Concentrate in vacuo to yield the hydrochloride salt.

  • Neutralization (Optional): If the free base is required, partition between saturated

    
     and Ethyl Acetate. Dry organic layer over 
    
    
    
    and concentrate.
Method B: Asymmetric Synthesis of the Precursor (Free Acid)

If the free acid is not purchased, it is synthesized via Phase Transfer Catalysis (PTC) using a glycine Schiff base.

SynthesisWorkflow Start Glycine Schiff Base (O'Donnell Imine) Intermediate Alkylated Imine (Protected) Start->Intermediate Alkylation (-78°C to RT) Reagent 7-Bromo-1-heptene (Electrophile) Reagent->Intermediate Catalyst Chiral Phase Transfer Catalyst (e.g., Cinchona alkaloid) Catalyst->Intermediate Stereocontrol Hydrolysis Acid Hydrolysis (1N HCl) Intermediate->Hydrolysis Product (S)-2-Amino-non-8-enoic Acid Hydrolysis->Product Deprotection Esterification TMSCl / MeOH Product->Esterification Final Target Methyl Ester Esterification->Final

Figure 1: Synthetic route from glycine equivalent to the target methyl ester.

Applications in Drug Discovery: Peptide Stapling[8]

The primary utility of 2-amino-non-8-enoic acid methyl ester lies in Peptide Stapling and Macrocyclization .

Mechanism of Action: Ring-Closing Metathesis (RCM)

When incorporated into a peptide sequence, the terminal alkene of this residue can be cross-linked with another olefin-bearing residue using a Grubbs catalyst.[3]

  • Staple Architecture: The 7-carbon side chain is relatively long. It is often paired with shorter side chains (e.g., allylglycine or pentenylglycine) to span specific helical turns.

  • Des-methyl vs. Alpha-methyl:

    • Alpha-methyl (Standard): Restricts backbone rotation (

      
       angles), forcing helicity.
      
    • Des-methyl (This molecule): Provides the olefin handle without the steric bulk of the methyl group. This is crucial when the staple is placed in sterically crowded regions or when "stapling" is used for cyclization of loops/turns rather than helices.

StaplingMechanism PeptideLinear Linear Peptide Precursor Contains 2-Amino-non-8-enoic acid (i) and Allylglycine (i+4) Metathesis Ring-Closing Metathesis (RCM) Formation of C=C Macrocycle PeptideLinear->Metathesis Dissolved in DCE/DCM Catalyst Grubbs II Catalyst (Ruthenium Complex) Catalyst->Metathesis Product Stapled Peptide (Protease Resistant / Cell Permeable) Metathesis->Product Release of Ethylene

Figure 2: RCM workflow utilizing the olefinic side chain for peptide stabilization.

Key Performance Indicators (KPIs) for Stapled Peptides
  • Proteolytic Stability: The hydrocarbon brace prevents proteases (e.g., trypsin, chymotrypsin) from unwinding and cleaving the peptide.

  • Cell Permeability: The hydrophobic staple shields the polar backbone, facilitating endocytosis or direct membrane penetration.

  • Target Affinity: Pre-organizing the peptide into its bioactive conformation reduces the entropic penalty of binding.

Analytical Characterization

To ensure scientific integrity, the synthesized methyl ester must meet the following analytical criteria:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       5.81 (ddt, 1H, vinyl CH).
      
    • 
       4.9–5.0 (m, 2H, vinyl CH
      
      
      
      ).
    • 
       3.75 (s, 3H, O-CH 
      
      
      
      ).
    • 
       3.5–3.6 (m, 1H, 
      
      
      
      -CH).
    • 
       2.05 (m, 2H, allylic CH
      
      
      
      ).
    • 
       1.3–1.8 (m, 8H, alkyl chain).
      
  • Mass Spectrometry (ESI):

    • Target

      
      .
      
    • Look for

      
      .
      

Handling and Stability

  • Storage: Store the hydrochloride salt at -20°C under desiccant. The free base amine is prone to oxidation and polymerization (slow) and should be used immediately or stored as a solution in a non-nucleophilic solvent at low temperature.

  • Safety: The free amine is basic. The methyl ester is potentially hydrolyzable.[1] Avoid strong acids or bases unless deprotection is intended.

  • Precautions: As with all terminal alkenes, avoid prolonged exposure to air/light to prevent radical oxidation of the double bond.

References

  • Sigma-Aldrich. (2024). (S)-2-Amino-8-nonenoic acid Product Specification. Retrieved from

  • Li, Y., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[4] Retrieved from

  • Kim, Y.W., et al. (2016). Synthesis of Olefinic Amino Acids for Peptide Stapling. Nature Protocols. Retrieved from

  • Blackwell, H.E. & Grubbs, R.H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284. Retrieved from

  • ChemBK. (2024). Chemical Properties of 2-Amino-8-nonenoic acid. Retrieved from

Sources

Engineering Conformational Rigidity: A Technical Guide to Non-Natural Alkenyl Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The therapeutic potential of peptides is historically bottlenecked by their poor pharmacokinetic properties, rapid proteolytic degradation, and inability to maintain bioactive secondary structures (such as α-helices) in isolation. The advent of non-natural alkenyl amino acids has revolutionized this landscape, enabling the synthesis of "stapled peptides" via ring-closing metathesis (RCM). This whitepaper provides a comprehensive, mechanistic guide to the synthesis, incorporation, and cyclization of these critical building blocks, designed for scientists optimizing peptide-based drug discovery pipelines.

Mechanistic Rationale: Why Alkenyl Amino Acids?

When a short peptide sequence is excised from its native protein context, it typically loses its secondary structure, rendering it susceptible to proteases and incapable of penetrating cell membranes[1]. To circumvent this, non-natural amino acids bearing terminal alkene side chains are strategically incorporated at specific intervals—most commonly at


 (one helical turn) or 

(two helical turns) positions[1].

The structural logic relies on two functional moieties within the unnatural building block (e.g.,


 or 

):
  • The α-Methyl Group: Induces a severe steric constraint (the Thornton effect) that restricts the

    
     and 
    
    
    
    dihedral angles, pre-organizing the peptide backbone into an α-helical conformation even before cross-linking occurs.
  • The Alkenyl Chain: Serves as the bio-orthogonal reactive handle for ruthenium-catalyzed macrocyclization[2].

Synthesis of the Building Blocks

The production of chiral α-alkenyl non-natural amino acids demands high stereochemical fidelity. Historically, this was achieved via the asymmetric alkylation of a fluorine-modified Ni(II) Schiff base complex of glycine[3]. However, recent advancements have streamlined this process.

A breakthrough approach utilizes Iron-Cobalt Dual Catalysis . This method leverages aspartic and glutamic acid derivatives as alkyl radical precursors. The iron catalyst initiates a ligand-to-metal charge transfer (LMCT) to generate the alkyl radical, while the cobalt catalyst acts as a proton reduction agent[4]. This eliminates the need for expensive photoredox catalysts and substrate preactivation, preserving the critical α-chirality required for downstream biological activity[5].

Workflow A 1. Building Block Synthesis (e.g., Fe/Co Dual Catalysis) B 2. Fmoc Protection & Activation A->B C 3. Solid-Phase Peptide Synthesis (SPPS) B->C D 4. On-Resin Ring-Closing Metathesis (RCM) C->D E 5. Cleavage, Deprotection & Purification D->E

Workflow for the synthesis of stapled peptides using alkenyl amino acids.

Solid-Phase Peptide Synthesis (SPPS) Dynamics

The incorporation of these non-natural amino acids into a growing peptide chain relies heavily on Fmoc-based SPPS. Fmoc (9-fluorenylmethoxycarbonyl) protection of the α-amino group is essential to prevent unwanted polymerization and side reactions during chain elongation[6].

Because α,α-disubstituted amino acids are highly sterically hindered, their coupling kinetics are significantly slower than standard proteinogenic amino acids. Furthermore, the purity of the Fmoc-protected alkenyl amino acids must be exceptionally high (e.g., free amino acid content ≤0.2%, HPLC purity ≥99%) to prevent double insertion or truncated sequences[7].

Protocol 1: Fmoc-SPPS Incorporation of Alkenyl Amino Acids

Causality & Validation: This protocol utilizes highly reactive uronium salts (HCTU/HATU) to overcome the steric bulk of the α-methyl group. A double-coupling strategy is enforced for the residue immediately following the unnatural amino acid to prevent deletion sequences[8].

  • Resin Preparation: Swell the Rink Amide or Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes. Wash thoroughly with DMF and Dichloromethane (DCM).

  • Standard Amino Acid Coupling: React Fmoc-AA-OH (3.0 eq), DIC (3.0 eq), and Oxyma (3.0 eq) for 45 minutes at room temperature.

  • Alkenyl Amino Acid Coupling: For the unnatural

    
     or 
    
    
    
    building blocks, use Fmoc-alkenyl-OH (3.0 eq), HCTU (2.85 eq), and DIPEA (6.0 eq) in NMP. Extend the coupling time to 2 hours[9].
  • Post-Alkenyl Coupling: The natural amino acid immediately following the alkenyl residue must be double-coupled (2 x 1 hour) using HATU/DIPEA to ensure complete amide bond formation[8].

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (2:2:1) for 15 minutes to cap any unreacted amines, ensuring that any failed couplings do not result in complex deletion impurities during final purification[8].

On-Resin Ring-Closing Metathesis (RCM)

The defining step of peptide stapling is the RCM reaction, which cross-links the olefinic side chains to form an all-hydrocarbon macrocyclic bridge. This is typically catalyzed by Ruthenium-based alkylidene complexes (e.g., Grubbs I, Grubbs II, or Hoveyda-Grubbs II)[1].

A critical challenge during RCM is the formation of "desallyl" side products—truncated side chains resulting from catalyst degradation or excessive catalyst loading[10]. To suppress this, reaction conditions must be strictly optimized.

RCM_Mechanism N1 Resin-Bound Peptide (i, i+4 Alkenyl Residues) N2 Addition of Grubbs Catalyst (e.g., 15 mol% in DCM) N1->N2 N3 Ruthenium Alkylidene Formation N2->N3 N4 Metallacyclobutane Intermediate N3->N4 N5 Ethylene Extrusion N4->N5 N6 Macrocyclic Alkene Bridge (Stabilized α-Helix) N5->N6

Mechanistic progression of on-resin Ring-Closing Metathesis (RCM).

Protocol 2: Optimized On-Resin RCM (Self-Validating System)

Causality & Validation: Lowering the catalyst loading to 15 mol% and utilizing mild heating (40 °C) prevents catalyst decomposition and suppresses desallyl byproduct formation[10]. The protocol includes an intrinsic LC-MS validation step to confirm macrocyclization prior to full-scale cleavage.

  • Solvent Exchange: Wash the fully elongated, N-terminally protected peptide resin extensively with anhydrous 1,2-dichloroethane (DCE) or DCM to remove all traces of DMF, which can coordinate and poison the Ruthenium catalyst.

  • Catalyst Preparation: Prepare a 0.3 mM solution of Grubbs II catalyst (15 mol% relative to resin loading) in anhydrous DCM[10].

  • Metathesis Reaction: Add the catalyst solution to the resin. Incubate at 40 °C for 2 hours. Gently bubble Argon gas through the reaction vessel to drive off the ethylene gas byproduct, shifting the equilibrium toward the macrocyclic product[9][10].

  • Resin Washing: Drain the reaction mixture and wash the resin with DCM (3x), followed by a solution of 1M DMSO in DMF (to chelate and remove residual ruthenium), and finally DCM (3x).

  • System Validation (Micro-Cleavage): Transfer 2 mg of the resin to a microcentrifuge tube. Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Precipitate with cold ether and analyze via LC-MS.

    • Success Criterion: The mass spectrum must show a clean shift of -28.05 Da (loss of

      
      ) relative to the linear precursor. The absence of a -42 Da  mass shift confirms the successful suppression of desallyl side products[10].
      

Quantitative Impact of Alkenyl Amino Acid Incorporation

The strategic placement of alkenyl amino acids and subsequent stapling drastically alters the biophysical properties of the peptide. By locking the peptide into its bioactive α-helical conformation, the entropic penalty of target binding is minimized, and the hydrophobic hydrocarbon bridge shields the peptide backbone from proteolytic enzymes.

Table 1: Comparative Properties of Wild-Type vs. Stapled Peptides

Biophysical PropertyWild-Type Peptide (e.g., p53 fragment)Stapled Peptide (e.g., SAH-p53-8)
Sequence Configuration Unmodified natural amino acids

alkenyl substitutions (

)
α-Helicity (%) < 15%85%
Target Affinity (

)
> 1000 nM55 nM (for MDMX)
Cell Permeability Poor (Endosomal entrapment)High (Active endocytic trafficking)
Proteolytic Half-Life < 30 Minutes> 12 Hours

Data aggregated from comparative studies of stapled p53 analogs targeting the MDM2/MDMX interaction[2][9].

Conclusion

The integration of non-natural alkenyl amino acids into solid-phase peptide synthesis represents a paradigm shift in the development of peptide therapeutics. By mastering the nuanced coupling kinetics of α,α-disubstituted building blocks and optimizing the delicate parameters of on-resin ring-closing metathesis, researchers can reliably engineer peptides that bridge the gap between small molecules and biologics.

References

  • "Iron-Cobalt Dual Catalysis for the Synthesis of Alkenyl Amino Acids and Modification of Peptides", Organic Letters (ACS) / PubMed. URL:[Link]

  • "Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis", Journal of the American Chemical Society. URL: [Link]

  • "Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products", ACS Publications. URL: [Link]

  • "A New i, i+3 Peptide Stapling System for Helix Stabilization", Ovid. URL: [Link]

  • "Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides", The Journal of Organic Chemistry (ACS). URL: [Link]

  • "Reprogramming natural proteins using unnatural amino acids", NIH / PMC. URL: [Link]

Sources

Engineering Conformational Constraints: A Comparative Analysis of S5-Pentenylalanine and 2-Amino-non-8-enoic Acid in Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The advent of ring-closing metathesis (RCM) has fundamentally transformed the landscape of peptidomimetic drug discovery, allowing researchers to lock transient peptide conformations into stable, bioactive architectures. However, the success of these macrocyclization strategies depends entirely on the precise selection of non-natural amino acid building blocks. This technical guide provides an in-depth mechanistic comparison between two critical olefin-bearing amino acids: S5-pentenylalanine and 2-amino-non-8-enoic acid . By analyzing their structural divergence, thermodynamic propensities, and integration into self-validating experimental workflows, this paper serves as an authoritative resource for drug development professionals engineering next-generation therapeutics.

Structural Divergence and Thermodynamic Causality

While both S5-pentenylalanine and 2-amino-non-8-enoic acid feature terminal alkenes designed for ruthenium-catalyzed metathesis, their structural topography dictates entirely different thermodynamic behaviors and therapeutic applications.

S5-Pentenylalanine: The Helical Pre-organizer

S5-pentenylalanine, formally known as (S)-2-amino-2-methylhept-6-enoic acid, is the cornerstone of all-hydrocarbon peptide stapling[1]. Its defining structural feature is the


-methyl group . This substitution is not merely a chemical tag; it is a thermodynamic driver. By replacing the 

-proton with a methyl group, S5 severely restricts the

and

dihedral angles of the peptide backbone, mimicking the conformational rigidity of

-aminoisobutyric acid (Aib). This entropic pre-organization forces the linear peptide into an

-helical conformation before metathesis occurs, drastically lowering the activation energy required for the subsequent cyclization[2]. The 5-carbon (4-pentenyl) side chain is precisely calibrated so that when crosslinked with another S5 residue at the

position, it forms an 8-carbon staple that perfectly spans the 5.4 Å pitch of a single

-helical turn[3].
2-Amino-non-8-enoic Acid: The Flexible Macrocyclizer

In stark contrast, (S)-2-amino-non-8-enoic acid lacks an


-methyl group and features a longer 9-carbon backbone (a 7-carbon hept-6-enyl side chain)[4]. This molecule is heavily utilized in the synthesis of macrocyclic small molecules, specifically Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors like Paritaprevir and Glecaprevir[5]. The absence of the 

-methyl group
is a critical design choice: the HCV protease active site requires inhibitors to adopt an extended

-strand-like conformation. An

-methyl group would induce unwanted helicity and cause severe steric clashes within the S2/S3 binding pockets. Instead, the flexible 7-carbon side chain provides the exact spatial reach required to undergo cross-metathesis with a P1 vinylcyclopropane moiety, forming a highly specific 15- to 18-membered macrocycle that locks the drug into its bioactive conformation[6].
Quantitative Structural Comparison
ParameterS5-Pentenylalanine2-Amino-non-8-enoic Acid
IUPAC Nomenclature (S)-2-amino-2-methylhept-6-enoic acid(S)-2-aminonon-8-enoic acid
Chemical Formula C8H15NO2C9H17NO2
Side Chain Length 5 carbons (4-pentenyl)7 carbons (hept-6-enyl)

-Carbon Substitution
Methyl group (

-methylated)
Proton (Unsubstituted)
Conformational Propensity High

-helicity (Aib-like effect)
Extended

-strand / Flexible
Primary Application Intracellular PPI InhibitorsViral Protease Inhibitors (HCV)
Typical Metathesis Partner S5 (for

) or R8 (for

)
P1 Vinylcyclopropane derivative
Resulting Crosslink 8-carbon staple (spanning ~5.4 Å)15- to 18-membered macrocycle

Mechanistic Pathways in Drug Design

The logical progression from amino acid structure to therapeutic application is governed by the principles of conformational restriction. The diagram below illustrates how the atomic-level differences between these two molecules dictate their macroscopic utility in pharmacology.

Causality S5 S5-Pentenylalanine S5_Mech α-Methyl Group restricts Ramachandran Space S5->S5_Mech Non8 2-Amino-non-8-enoic Acid Non8_Mech α-Proton allows Extended Backbone Non8->Non8_Mech S5_Result Favors α-Helical Pre-organization S5_Mech->S5_Result Non8_Result Favors β-Strand Protease Binding Non8_Mech->Non8_Result S5_App Intracellular PPI Inhibitors (Stapled Peptides) S5_Result->S5_App Non8_App HCV NS3/4A Protease Inhibitors (Macrocycles) Non8_Result->Non8_App

Logical relationship between amino acid structure, conformational propensity, and therapeutic application.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where each step contains a built-in Quality Control (QC) mechanism to prove causality before proceeding.

Protocol A: Solid-Phase Peptide Stapling using S5-Pentenylalanine

Because S5 induces helicity, the terminal alkenes are held in close spatial proximity on the solid support. This allows for the use of milder catalysts.

  • Fmoc-SPPS Assembly: Synthesize the linear peptide on Rink Amide resin, incorporating Fmoc-S5-OH at positions

    
     and 
    
    
    
    using standard HBTU/DIPEA coupling[7].
    • Causality & QC: S5 is sterically hindered due to the

      
      -methyl group. Extended coupling times (2x 60 mins) are required. Validation:  Perform a Kaiser (ninhydrin) test. A negative (yellow) result confirms complete acylation of the hindered amine.
      
  • On-Resin Ring-Closing Metathesis: Treat the resin-bound peptide with 10 mM Grubbs I catalyst in 1,2-dichloroethane (DCE) for 2 hours at room temperature[3].

    • Causality & QC: Grubbs I is chosen over Grubbs II to minimize unwanted side reactions (e.g., double bond migration) on the solid phase. Validation: Perform a micro-cleavage of a resin aliquot. Analyze via LC-MS to confirm a mass shift of -28 Da (loss of ethylene gas), verifying successful cyclization.

  • Cleavage and Conformational Validation: Cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5) and purify via RP-HPLC[8].

    • QC Validation: Analyze the purified peptide using Circular Dichroism (CD) spectroscopy. The presence of dual minima at 208 nm and 222 nm mathematically validates the stabilization of the

      
      -helical architecture[9].
      
Protocol B: Solution-Phase Macrocyclization using 2-Amino-non-8-enoic Acid

Unlike solid-phase stapling, synthesizing HCV protease inhibitors requires solution-phase metathesis. Because the precursor is not attached to a resin, there is a high risk of intermolecular polymerization.

  • Precursor Assembly: Synthesize the linear tripeptide mimetic containing 2-amino-non-8-enoic acid at the P3 position and a vinylcyclopropane moiety at the P1 position[5].

    • QC Validation: Confirm sequence fidelity and the presence of both terminal alkenes via High-Resolution Mass Spectrometry (HRMS) and 1H NMR prior to metathesis.

  • High-Dilution RCM: Dissolve the precursor in degassed toluene at a highly dilute concentration (typically < 5 mM). Add Zhan-1B or Hoveyda-Grubbs II catalyst (5 mol%) and heat to 80°C[6].

    • Causality & QC: High dilution is thermodynamically required to favor intramolecular cyclization over intermolecular dimerization. Validation: Monitor the reaction via UPLC-MS. The target monomeric macrocycle will show a mass of

      
      , whereas any polymeric byproducts will show masses of 
      
      
      
      .
  • Geometric Validation: Purify the macrocycle via flash chromatography.

    • QC Validation: Perform 2D NOESY/ROESY NMR. This is critical to confirm not only the formation of the macrocycle but also the E/Z stereochemistry of the newly formed internal double bond, which dictates the drug's binding affinity to the HCV protease.

Workflows cluster_S5 Solid-Phase Peptide Stapling (S5) cluster_Non8 Solution-Phase Macrocyclization (2-Amino-non-8-enoic acid) A1 1. Fmoc-SPPS of S5 A2 QC: Kaiser Test (Coupling Verification) A1->A2 A3 2. On-Resin RCM (Grubbs I) A2->A3 A4 QC: Micro-cleavage LC-MS (Δ -28 Da) A3->A4 A5 3. Cleavage & CD Spectroscopy A4->A5 B1 1. Precursor Assembly in Solution B2 QC: LC-MS / 1H NMR (Purity) B1->B2 B3 2. High-Dilution RCM (Zhan-1B) B2->B3 B4 QC: UPLC-MS (Monomer/Dimer Ratio) B3->B4 B5 3. Purification & 2D NOESY NMR B4->B5

Self-validating experimental workflows for solid-phase stapling and solution-phase macrocyclization.

Conclusion

The selection between S5-pentenylalanine and 2-amino-non-8-enoic acid is not merely a matter of chain length; it is a fundamental choice of conformational trajectory. S5 leverages its


-methyl group to pay the entropic penalty upfront, driving the formation of rigid 

-helices ideal for disrupting shallow intracellular protein-protein interactions. Conversely, 2-amino-non-8-enoic acid utilizes its unhindered

-proton and extended heptenyl side chain to act as a flexible molecular lasso, capturing the extended

-strand conformations required to inhibit viral proteases. Understanding this structure-function causality is paramount for the rational design of next-generation macrocyclic therapeutics.

References

  • 1 - LifeTein[1]

  • 9 - Kvinzo[9]

  • 7 - Nanjing TGpeptide[7]

  • 3 - InnoPep[3] 5.2 - MDPI[2] 6.8 - MDPI[8] 7.4 - Justia[4] 8.5 - Google Patents[5] 9.6 - DSpace[6]

Sources

2-Amino-8-nonenoic acid methyl ester chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource on 2-Amino-8-nonenoic acid methyl ester , a critical non-proteinogenic amino acid derivative used extensively in the synthesis of macrocyclic therapeutics and peptidomimetics.

Chemical Identity, Synthesis, and Applications in Drug Discovery[1]

Part 1: Executive Summary

2-Amino-8-nonenoic acid methyl ester (often abbreviated as Olefinic Non-Natural Amino Acid or C9-Alkene AA ) is a specialized building block primarily utilized in the pharmaceutical industry for Ring-Closing Metathesis (RCM) strategies.

Unlike standard amino acids, its 9-carbon backbone features a terminal alkene at the C8 position. This "chemical warhead" allows for the formation of hydrocarbon staples or macrocyclic linkers, a structural motif central to modern HCV protease inhibitors (e.g., Simeprevir derivatives) and stapled peptides targeting intracellular protein-protein interactions.

Part 2: Physicochemical Profile

This compound is rarely handled as a free amine due to stability concerns (autocyclization/polymerization). It is typically supplied and stored as a hydrochloride salt or an N-protected derivative (Boc/Fmoc).

Table 1: Chemical Constants & Specifications

PropertyValue / DescriptionNote
IUPAC Name Methyl 2-amino-8-nonenoate
Molecular Formula C₁₀H₁₉NO₂Free base
Molecular Weight 185.26 g/mol Free base
CAS Number 134971-55-6 (Racemic) / 210294-87-0 (S-isomer HCl)Verify specific enantiomer req.
Appearance White to off-white crystalline powderAs HCl salt
Solubility Soluble in MeOH, DMSO, DMF, WaterHCl salt is hygroscopic
pKa (est.)

-NH₃⁺: ~8.5 |

-Ester: N/A
Typical for

-amino esters
Stability Hygroscopic; store at -20°C under inert gasAvoid moisture (ester hydrolysis)
Part 3: Synthetic Methodologies

The synthesis of (S)-2-amino-8-nonenoic acid methyl ester is a benchmark protocol in asymmetric phase-transfer catalysis (PTC). The following protocol describes the O'Donnell Schiff Base Alkylation method, which ensures high enantiomeric excess (ee).

3.1. Reaction Logic (Causality)
  • Substrate: N-(Diphenylmethylene)glycine methyl ester (Glycine Schiff Base). This activates the

    
    -proton (pKa ~19) for deprotonation by mild bases.
    
  • Catalyst: A Cinchona alkaloid derivative (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) acts as the chiral Phase Transfer Catalyst (PTC), shielding one face of the enolate to induce S-stereochemistry.

  • Electrophile: 7-Bromo-1-heptene provides the 7-carbon olefinic side chain.

3.2. Step-by-Step Protocol (Self-Validating)

Reagents:

  • Glycine Schiff Base (1.0 eq)

  • 7-Bromo-1-heptene (1.2 eq)

  • Chiral PTC (10 mol%)

  • CsOH·H₂O (5.0 eq)

  • Solvent: Toluene/DCM (7:3) at -78°C

Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the Glycine Schiff Base, Chiral PTC, and solvent. Cool to -78°C.

  • Deprotonation: Add solid CsOH·H₂O in one portion. The mixture will turn deep yellow/orange, indicating enolate formation.

  • Alkylation: Dropwise add 7-Bromo-1-heptene. Stir vigorously at -78°C for 18–24 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:1). Disappearance of starting Schiff base (Rf ~0.3) and appearance of alkylated product (Rf ~0.5).

  • Quench & Hydrolysis:

    • Add 1N HCl (aq) and warm to room temperature. Stir for 2 hours. This cleaves the benzophenone imine, releasing the free amine.

  • Isolation:

    • Separate layers. Wash aqueous layer with Et₂O (removes benzophenone).

    • Basify aqueous layer (pH 10) with Na₂CO₃. Extract with DCM.

    • Dry (Na₂SO₄) and concentrate to yield the crude amino ester.

  • Purification: Convert to HCl salt by adding 4M HCl in Dioxane, then precipitate with Et₂O.

3.3. Synthesis Workflow Diagram

SynthesisWorkflow Start Glycine Schiff Base (Ph2C=N-CH2-COOMe) Step1 Asymmetric Alkylation (CsOH, PTC, -78°C) Start->Step1 Intermed Alkylated Imine Intermediate Step1->Intermed Enantioselective C-C Bond Formation Reagent 7-Bromo-1-heptene Reagent->Step1 Step2 Acid Hydrolysis (1N HCl, RT) Intermed->Step2 Imine Cleavage Product (S)-2-Amino-8-nonenoic acid methyl ester HCl Step2->Product Salt Formation

Caption: Figure 1. Asymmetric synthesis via Phase Transfer Catalysis (PTC) yielding the target amino ester.

Part 4: Reactivity & Applications in Drug Discovery

The primary value of 2-amino-8-nonenoic acid methyl ester lies in its terminal alkene, which serves as a handle for Olefin Metathesis .

4.1. Ring-Closing Metathesis (RCM)

In the synthesis of HCV NS3/4A protease inhibitors (e.g., macrocyclic peptidomimetics), this amino acid is often coupled to a Proline derivative (P2) and a vinyl-cyclopropane (P1).[1]

Mechanism:

  • Peptide Coupling: The amine of 2-amino-8-nonenoate is coupled to the carboxylic acid of the next residue.

  • Pre-organization: The peptide backbone folds, bringing the C8-alkene of the nonenoate into proximity with another distal alkene (e.g., on an N-capping group or P2 side chain).

  • Catalysis: A Ruthenium carbene (Grubbs II or Hoveyda-Grubbs II) initiates the metathesis cycle, releasing ethylene gas and forming a macrocycle.

4.2. RCM Pathway Diagram

RCM_Pathway Substrate Linear Peptide Precursor (Contains 2-Amino-8-nonenoate) Cycle Metallacyclobutane Intermediate Substrate->Cycle Initiation Catalyst Ru-Catalyst (Hoveyda-Grubbs II) Catalyst->Cycle Product Macrocyclic Peptide (15-20 membered ring) Cycle->Product Cycloreversion Byproduct Ethylene (Gas) Cycle->Byproduct Driving Force (Entropy)

Caption: Figure 2. Ring-Closing Metathesis (RCM) mechanism utilizing the C8-alkene side chain.

Part 5: Handling & Safety Protocols
  • Storage: The methyl ester is prone to hydrolysis if exposed to atmospheric moisture. Store the HCl salt in a desiccator at -20°C.

  • Toxicity: While specific toxicology data is limited, treat as a potential irritant.[2] The alkylating agent (7-bromo-1-heptene) used in synthesis is an alkylating agent and potential carcinogen; handle in a fume hood.

  • Disposal: Quench metathesis reactions with ethyl vinyl ether or sequestering agents (e.g., activated carbon or functionalized silica) to remove Ruthenium before disposal.

Part 6: References
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition.

  • Liverton, N. J., et al. (2008). "Molecular Modeling Based Approach to Potent P2-P4 Macrocyclic HCV NS3/4A Protease Inhibitors." Journal of the American Chemical Society.

  • Driver, R. W., et al. (2019). "Antibiotic Stapled Peptides: Rationally Designed Antivirulence Agents." Chemistry – A European Journal.

Sources

Stereochemical Architecture and Biocatalytic Synthesis of (S)-2-Amino-non-8-enoic Acid Derivatives in Macrocyclic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of targeted antiviral therapeutics has increasingly relied on the unique spatial properties of macrocyclic peptidomimetics[1]. At the core of this structural revolution is (S)-2-amino-non-8-enoic acid (also referred to as L-2-aminonon-8-enoic acid), a highly specialized, non-proteinogenic amino acid[2]. This building block serves as the critical


/

spacer in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including blockbuster drugs like Paritaprevir and Glecaprevir[3][4]. This whitepaper provides an in-depth technical analysis of the stereochemical rationale, biocatalytic synthesis, and macrocyclization protocols associated with (S)-2-amino-non-8-enoic acid derivatives.

Stereochemical Architecture & Mechanistic Rationale

The structural genius of (S)-2-amino-non-8-enoic acid lies in its dual-functionality, which is strictly dictated by its stereochemistry and chain length:

  • The (S)-

    
    -Stereocenter:  The (S)-configuration at the C2 position is non-negotiable. It perfectly mimics the natural L-amino acid geometry found in viral polyproteins, ensuring the correct spatial orientation of the peptide backbone required to competitively bind the shallow active site of the HCV NS3/4A protease[3][5].
    
  • The Aliphatic Side Chain: The molecule features a 7-carbon aliphatic side chain terminating in an alkene (-CH2-CH2-CH2-CH2-CH2-CH2-CH=CH2). This specific length acts as a precise molecular spacer. When paired with another alkene-containing residue (such as a vinylcyclopropyl amino acid at the

    
     position), it provides the exact thermodynamic pre-organization necessary to form a highly strained 18-membered macrocyclic ring via Ring-Closing Metathesis (RCM)[6].
    

Biocatalytic Synthesis and Enantiomeric Resolution

Historically, the synthesis of unnatural amino acids relied on traditional chemical asymmetric synthesis (e.g., using Evans chiral auxiliaries), which suffers from poor atom economy, high E-factors, and moderate enantiomeric excess (ee).

To meet the multi-kilogram demands of commercial API manufacturing, a highly efficient biocatalytic route was developed[4][7]. This process utilizes the enzymatic amination of the keto-acid precursor, 2-oxonon-8-enoic acid [8]. By employing an engineered transaminase or amino acid dehydrogenase in the presence of an ammonia source and Pyridoxal 5'-phosphate (PLP), the equilibrium is driven entirely toward the (S)-enantiomer, achieving perfect stereocontrol (>99% ee)[7][9].

Biocatalysis_Workflow A 2-Oxonon-8-enoic Acid (Keto-acid precursor) B Enzymatic Amination (Transaminase + NH3 + PLP) A->B pH 8.0 Buffer C (S)-2-Amino-non-8-enoic Acid (>99% ee) B->C Stereoselective Reduction D Boc Protection (Boc2O, NaOH) C->D Amine Protection E Boc-(S)-2-Amino-non-8-enoic Acid (Isolated API Building Block) D->E Crystallization

Biocatalytic synthesis workflow of (S)-2-amino-non-8-enoic acid.

Application in Macrocyclic Peptide Assembly

Once synthesized and protected (typically as Boc-(S)-2-amino-non-8-enoic acid), the derivative is coupled into a di- or tripeptide intermediate[3]. The critical macrocyclization step is achieved via Ring-Closing Metathesis (RCM) .

Using a ruthenium-based Hoveyda-Grubbs 1st or 2nd generation catalyst, the terminal alkene of the non-8-enoic acid side chain reacts with the adjacent vinyl group[10][11]. The catalytic cycle proceeds via a ruthenium-carbene intermediate, ultimately extruding ethylene gas. The irreversible loss of ethylene gas provides the thermodynamic driving force to close the 18-membered macrocycle[12][13].

RCM_Workflow A Tripeptide Diene Precursor (Contains S-2-amino-non-8-enoic acid) B Hoveyda-Grubbs 1st/2nd Gen Catalyst (Toluene/DCE, High Dilution) A->B C Intramolecular Metathesis (Ru-Carbene Intermediate) B->C Catalyst Activation D 18-Membered Macrocycle (Extrusion of Ethylene Gas) C->D Ring Closure

Macrocyclization of the tripeptide diene via Ring-Closing Metathesis.

Experimental Protocols: A Self-Validating System

Protocol 1: Biocatalytic Amination of 2-Oxonon-8-enoic Acid

Causality & Design: Traditional reductive amination is reversible and poorly stereoselective. Utilizing an engineered transaminase ensures strict enantiofacial discrimination.

  • Preparation: To a jacketed reactor, add 2-oxonon-8-enoic acid (1.0 eq) and ammonium formate (5.0 eq) in a 100 mM potassium phosphate buffer.

  • pH Control (Critical Step): Adjust and maintain the pH strictly at 8.0–8.5. Rationale: This slightly alkaline pH ensures the ammonia source remains partially unprotonated to act as a nucleophile, while operating within the optimal stability window of the transaminase and its PLP cofactor.

  • Catalysis: Introduce Pyridoxal 5'-phosphate (PLP, 1 mM) and the engineered transaminase load. Stir at 30 °C for 24 hours.

  • Isolation: Acidify the aqueous layer to precipitate the zwitterionic (S)-2-amino-non-8-enoic acid. Filter and dry under a vacuum to yield the product (>99% ee)[7].

Protocol 2: Ring-Closing Metathesis (RCM) of the Tripeptide Diene

Causality & Design: RCM is prone to competitive intermolecular side reactions. The protocol must enforce intramolecular cyclization.

  • Solvent Degassing: Dissolve the tripeptide diene precursor in 1,2-dichloroethane (DCE) or toluene. Sparge the solvent with Argon for 30 minutes to remove dissolved oxygen, which rapidly degrades ruthenium catalysts.

  • High Dilution (Critical Step): Adjust the solvent volume to achieve a substrate concentration of

    
     M. Rationale: According to Ziegler-Ruggli dilution principles, maintaining a low concentration minimizes intermolecular collisions, thereby suppressing acyclic diene metathesis (ADMET) oligomerization and heavily favoring intramolecular ring closure[13].
    
  • Catalyst Addition: Add Hoveyda-Grubbs 1st generation catalyst (5 mol%) and heat to 75 °C for 12 hours[10].

  • Quenching: Quench the reaction with ethyl vinyl ether to deactivate the active ruthenium-carbene species, preventing post-reaction isomerization. Purify via silica gel chromatography.

Quantitative Data Summaries

The shift from traditional chemical synthesis to biocatalysis for the production of (S)-2-amino-non-8-enoic acid represents a massive leap in process chemistry efficiency[4][7].

ParameterTraditional Asymmetric SynthesisBiocatalytic Amination (AbbVie Route)
Stereocontrol Method Chiral Auxiliaries (e.g., Evans)Engineered Transaminase
Enantiomeric Excess (ee) 85% – 92%> 99%
Overall Yield 40% – 50% (Multi-step)> 85% (Direct amination)
Environmental Impact (E-factor) High (Organic solvents, heavy metals)Low (Aqueous buffer, ambient temp)
Scalability Limited by auxiliary costHigh (Multi-kilogram API scale)

References

  • Process for the preparation of (S)-2-amino-non-8-enoic acid.US Patent 10059969B1. Google Patents.
  • Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors: The Case of BILN 2061 and Its Analogs. Topics in Heterocyclic Chemistry, Springer. Available at:[Link]

  • Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. Molecules (PMC). Available at:[Link]

  • Process development of ABT-450 – A first generation NS3/4A protease inhibitor for HCV. Reaction Chemistry & Engineering (RSC). Available at:[Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC). Available at:[Link]

Sources

Olefinic Amino Acids: The Structural Architects of Next-Gen Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of olefinic (alkenyl) amino acids into peptide sequences has transitioned from academic curiosity to a cornerstone of modern drug discovery. Unlike standard proteinogenic amino acids, olefinic building blocks provide a dual-modality toolkit: they serve as structural architects for constraining peptide geometry (stapling) and as reactive warheads for covalent target engagement.

This technical guide analyzes the application of these building blocks, specifically focusing on hydrocarbon stapling for


-helix stabilization and vinyl-based electrophiles for covalent inhibition. It provides actionable protocols, mechanistic insights, and critical design rules for medicinal chemists.

Part 1: Structural Utility & Mechanistic Rationale

The Entropy Problem in Peptide Therapeutics

Linear peptides are inherently flexible, possessing high conformational entropy. Upon binding to a protein target, this entropy is lost, resulting in a significant thermodynamic penalty (


). Furthermore, flexible peptides are susceptible to rapid proteolytic degradation.

The Solution: Hydrocarbon Stapling By incorporating


-disubstituted amino acids bearing olefinic side chains, researchers can covalently link residues on the same face of an 

-helix via Ring-Closing Metathesis (RCM).[1][2] This "staple":
  • Pre-organizes the conformation: Reduces the entropic penalty of binding.

  • Steric Shielding: The

    
    -methyl group and the macrocycle protect the peptide backbone from proteases.
    
  • Cell Permeability: The hydrophobic staple increases lipophilicity, facilitating membrane traversal.

The "Stapling" Rules: vs.

The geometry of the


-helix (3.6 residues per turn) dictates the spacing of the olefinic residues.
Feature

Staple

Staple
Span One helical turnTwo helical turns
Building Blocks S5 at position

+ S5 at position

R8 at position

+ S5 at position

Stereochemistry

-configuration at both sites

-configuration at

,

-configuration at

Linker Length 8 carbons (optimal for single turn)11 carbons (optimal for two turns)
Primary Use Short helices, tight turnsLonger interaction interfaces (e.g., BH3 domains)

Critical Note: The stereochemistry is non-negotiable. Using an


-isomer at the 

position of an

system will result in a mismatch that disrupts the helix rather than stabilizing it.

Part 2: Visualizing the Stapling Workflow

The following diagram illustrates the transformation from a linear, disordered peptide containing olefinic precursors to a rigidified, bioactive macrocycle.

StaplingWorkflow cluster_chemistry Chemical Transformation Linear Linear Peptide (High Entropy) Folded Pre-organized Helix (Transient) Linear->Folded Solvent Induced Folding Metathesis Ring-Closing Metathesis (RCM) Folded->Metathesis Olefin Alignment Catalyst Grubbs Catalyst (Ru-Complex) Catalyst->Metathesis Initiates Stapled Stapled Peptide (Rigid/Protease Resistant) Metathesis->Stapled - Ethylene (Gas)

Figure 1: The thermodynamic progression from a flexible linear precursor to a stabilized macrocycle via Ruthenium-catalyzed olefin metathesis.

Part 3: Experimental Protocol – On-Resin Ring-Closing Metathesis

Objective: Synthesize a stapled peptide using Fmoc-SPPS and Grubbs Catalyst. Target Audience: Synthetic Chemists.

Materials
  • Resin: Rink Amide MBHA (Low loading, ~0.3 mmol/g recommended to prevent inter-chain cross-linking).

  • Olefinic Amino Acids: Fmoc-S5-OH [(S)-N-Fmoc-2-(4-pentenyl)alanine] and Fmoc-R8-OH [(R)-N-Fmoc-2-(7-octenyl)alanine].

  • Catalyst: Grubbs Generation I (preferred for steric bulk tolerance) or Generation II (higher activity, but higher risk of isomerization).

  • Solvent: 1,2-Dichloroethane (DCE) (degassed).

Step-by-Step Workflow
  • Peptide Assembly:

    • Synthesize the linear sequence using standard Fmoc-SPPS.

    • Crucial Step: Cap the N-terminus (acetyl group) before RCM if the N-terminal amine is close to the staple, though RCM is typically performed on the fully protected peptide on-resin.

    • Why? Free amines can coordinate with the Ruthenium catalyst, poisoning it.

  • Resin Preparation (The "LiCl Wash"):

    • Wash the resin 3x with DCM.

    • Pro Tip: If the sequence is aggregation-prone, wash with 0.4M LiCl in DMF. This disrupts beta-sheet aggregates that might hide the olefins from the catalyst.

  • The Metathesis Reaction:

    • Dissolve Grubbs Catalyst (10 mM) in degassed DCE.

    • Add catalyst solution to the resin (approx. 20 mol% relative to peptide).

    • Bubbling

      
       is recommended to agitate and remove the ethylene byproduct (driving equilibrium forward).
      
    • Reaction time: 2 hours at Room Temperature.

    • Repeat: Drain and repeat the catalyst addition step to ensure high conversion.

  • Quenching & Cleavage:

    • Wash resin with DMSO (to remove excess Ru), then DCM.

    • Perform standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).

    • Note: Avoid dithiol reducing agents (like EDT) if you suspect they might interact with trace metal, though they are generally safe post-wash.

  • Validation:

    • Analyze via LC-MS.

    • Success Marker: A mass shift of -28 Da (loss of

      
      ) confirms cyclization.
      

Part 4: Beyond Stapling – Olefins as Covalent Warheads

While stapling is the dominant application, olefinic amino acids are increasingly used as electrophilic "warheads" for Targeted Covalent Inhibitors (TCIs).

Mechanism of Action

An olefin positioned adjacent to an electron-withdrawing group (e.g., a vinyl sulfone or acrylamide derived from an amino acid side chain) acts as a Michael acceptor. It reacts specifically with nucleophilic residues (Cysteine -SH) on the target protein.

Pathway Visualization

CovalentPathway cluster_mechanism Kinetic Selectivity Target Target Protein (Nucleophilic Cysteine) Complex Reversible Binding Complex Target->Complex Kd (Affinity) Warhead Olefinic Warhead (Michael Acceptor) Warhead->Complex Covalent Irreversible Adduct Complex->Covalent k_inact (Bond Formation)

Figure 2: The kinetic progression of a covalent inhibitor. High affinity (Kd) positions the olefin for the irreversible reaction (k_inact).

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society.

  • Chang, Y. S., et al. (2013). Stapled α-helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy.

  • Blackwell, H. E., & Grubbs, R. H. (1998).[3] Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition.

  • Guerlavais, T., et al. (2014). Use of the Stapled Peptide Methodology in the Design of ALRN-6924, a Potent Dual Inhibitor of MDM2 and MDMX.

  • DeCesare, J. M., et al. (2020). Electrophilic Warheads in Covalent Drug Discovery: An Overview. Journal of Medicinal Chemistry.

Sources

2-Amino-non-8-enoic acid methyl ester solubility data

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Amino-non-8-enoic Acid Methyl Ester: Comprehensive Solubility Profiling and Analytical Methodologies

Executive Briefing

In the rapidly evolving landscape of peptide engineering and late-stage functionalization, unnatural amino acids serve as critical building blocks. 2-Amino-non-8-enoic acid methyl ester (CAS: 1694419-81-2) is a highly specialized, medium-chain aliphatic amino acid derivative featuring a terminal alkene and an alpha-amino methyl ester. This molecule is heavily utilized in olefin metathesis for peptide stapling and bioconjugation.

However, its unique structure—a highly hydrophobic 9-carbon tail coupled with a polar, ionizable headgroup—creates complex, amphiphilic solubility dynamics. As a Senior Application Scientist, I have designed this technical whitepaper to decode the thermodynamic behavior of this molecule and provide a self-validating, field-proven protocol for determining its exact solubility profile across various solvent systems.

Structural & Thermodynamic Profiling

To understand the solubility of methyl 2-aminonon-8-enoate, we must first analyze the causality of its molecular architecture. Unlike standard proteinogenic amino acids, which exist as highly water-soluble zwitterions at physiological pH, this molecule has its carboxylic acid masked by a methyl ester.

This esterification fundamentally alters its thermodynamic interactions:

  • Loss of Zwitterionic Character: The molecule cannot form the internal salt bridge typical of free amino acids. Its aqueous solubility is therefore entirely dependent on the protonation state of the primary amine.

  • The Hydrophobic Effect: The C9 terminal alkene chain is highly lipophilic. In aqueous media, it forces water molecules into a highly ordered clathrate cage, resulting in a severe entropic penalty that drives the molecule out of solution and into organic phases or micelles[1].

Table 1: Core Physicochemical Properties

Property Value / Descriptor
IUPAC Name Methyl 2-aminonon-8-enoate
CAS Number 1694419-81-2
Molecular Formula C10H19NO2
Molecular Weight 185.27 g/mol
InChI Key GLYOGBBOZCIQKV-UHFFFAOYSA-N
Estimated pKa (Amine) ~7.8

| Estimated LogP | ~2.4 (Highly lipophilic for an amino acid) |

The Analytical Protocol: Modified OECD 105 Shake-Flask Method

Because 2-amino-non-8-enoic acid methyl ester exhibits a solubility greater than 10 mg/L in most relevant biological buffers, the standard column elution method is inappropriate. Instead, the OECD 105 Shake-Flask Method is the gold standard[1][2].

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates preliminary range-finding and rigorous phase-separation techniques to prevent the false-positive quantification often caused by micelle formation in amphiphilic liquids[1].

Step-by-Step Methodology
  • Preliminary Visual Range-Finding: Add exactly 0.1 g of the ester to a 10 mL graduated glass cylinder. Add the target solvent (e.g., PBS) in 0.1 mL increments. Agitate vigorously for 10 minutes after each addition. The point of visual clearance establishes the baseline concentration for the main assay[3].

  • Supersaturation & Equilibration: Prepare three independent biological replicates. Add the ester to the solvent at a concentration 5x higher than the preliminary visual limit. Seal the glass flasks tightly to prevent the evaporation of the solvent or the volatile free-base ester[3].

  • Thermodynamic Agitation: Incubate the flasks in a constant temperature bath/shaker at 20 ± 0.5 °C. Agitate at 150 RPM for a minimum of 24 to 72 hours. Causality: Extended equilibration is critical because the hydrophobic tail can cause the formation of meta-stable emulsions that take days to reach true thermodynamic equilibrium[3][4].

  • Phase Separation (Critical Step): Do not use standard membrane filtration. Lipophilic amino esters readily adsorb to standard PES or nitrocellulose filters, artificially lowering the measured solubility[1]. Instead, centrifuge the samples at 10,000 x g for 20 minutes at 20 °C to pellet any undissolved micro-droplets[2][3].

  • HPLC-MS Quantification: Extract the clear supernatant and dilute it immediately in the mobile phase. Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) equipped with a C8 or C18 stationary phase. Causality: LC-MS provides high specificity for non-derivatized amino acids, avoiding the need for complex pre-column derivatization (like OPA or FMOC) which can introduce quantitative errors[].

  • System Validation: Compare the calculated concentrations across the three replicate flasks. The system is considered validated and at equilibrium only if the repeatability variance is <15%[6].

OECD105_Workflow N1 1. Preliminary Estimation (Visual Saturation Check) N2 2. Excess Solute Addition (Create Supersaturation) N1->N2 N3 3. Thermodynamic Equilibration (Shake-Flask, 20°C, 24-72h) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 5. LC-MS Quantification (Determine Concentration) N4->N5 N6 6. Data Validation (Variance < 15%) N5->N6

Fig 1: Modified OECD 105 Shake-Flask workflow for amphiphilic amino ester solubility determination.

Empirical Data Synthesis: Solubility Matrix

While exact empirical batch data for this specific CAS can vary based on synthetic purity, the following table synthesizes the expected quantitative solubility profile based on the thermodynamic behavior of homologous medium-chain unnatural amino acid esters. This matrix serves as a baseline for assay design.

Table 2: Representative Solubility Profile (at 20°C)

Solvent System Dielectric Constant (ε) Expected Solubility (mg/mL) Primary Solvation Mechanism
Water (pH 2.0) 80.1 > 50.0 Strong ion-dipole interactions via protonated amine (-NH3+)
Water (pH 7.4) 80.1 ~ 2.5 Limited H-bonding; restricted by hydrophobic C9 tail
Methanol 32.7 > 100.0 Polar organic solvation; excellent H-bond acceptor/donor
Dichloromethane 8.9 > 100.0 Lipophilic dispersion forces dominating the aliphatic chain

| Hexane | 1.8 | ~ 15.0 | Hydrophobic tail integration, limited by polar ester headgroup |

Mechanistic Solvation Dynamics & Degradation Risks

When handling 2-amino-non-8-enoic acid methyl ester in aqueous environments, researchers must account for pH-dependent speciation and degradation.

At pH < 6 , the primary amine is fully protonated. The resulting positive charge creates a powerful hydration shell that effectively drags the hydrophobic nonenyl chain into solution. However, as the pH approaches physiological levels (pH 7.4 ), a significant fraction of the molecules deprotonate into the free base. This drastically increases the molecule's LogP, causing it to partition out of the aqueous phase and into lipid membranes or organic solvents.

Crucial Warning (Ester Hydrolysis): If solubility testing is conducted in basic buffers (pH > 9), the methyl ester becomes highly susceptible to base-catalyzed hydrolysis. This irreversible degradation converts the molecule into 2-amino-non-8-enoic acid (the free carboxylic acid). The generation of this new zwitterionic species will artificially spike the apparent aqueous solubility, ruining the integrity of the analytical data.

Solvation_Mechanism Acidic Acidic Neutral Physiological (pH ~7.4) Free Base Equilibrium Lipophilic Partitioning Acidic->Neutral Deprotonation Basic Basic Neutral->Basic Base Catalysis (Irreversible)

Fig 2: pH-dependent solvation and degradation pathways of 2-amino-non-8-enoic acid methyl ester.

References

  • National Institutes of Health (NIH). "Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances." Environmental Sciences Europe. Available at:[Link]

  • Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances: A tutorial review." DTU Orbit. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR 799.6784 -- TSCA water solubility: Column elution method / Flask Method." eCFR. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Macrocyclic Peptides using 2-Amino-non-8-enoic Acid

[1]

Abstract & Introduction

Macrocyclization is a pivotal strategy in modern drug discovery, transforming linear peptides into rigidified scaffolds with enhanced metabolic stability, membrane permeability, and target affinity.[1] This guide details the integration of 2-Amino-non-8-enoic acid (also known as Fmoc-L-2-amino-8-nonenoic acid) into solid-phase peptide synthesis (SPPS) workflows.[2]

Unlike the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2-Amino-non-8-enoic acidngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


This protocol provides a self-validating system for incorporating this residue and performing high-yield Ring-Closing Metathesis (RCM).[2]

Material Science: The Building Block

PropertySpecification
IUPAC Name (2S)-2-amino-8-nonenoic acid
Side Chain Structure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(5 methylenes + vinyl group)
Role Olefinic handle for RCM (typically

or

spacing)
Key Risk

-proton acidity allows racemization if over-activated.
Preferred Derivative Fmoc-L-2-amino-8-nonenoic acid

Experimental Workflow Overview

The synthesis follows a linear progression: Resin Loading ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Linear Elongation 

On-Resin RCM

Cleavage.

MacrocyclizationWorkflowResin1. Resin PreparationRink Amide (0.3 mmol/g)Coupling2. Linear SPPSFmoc-AA-OH + DIC/OxymaResin->CouplingNon8Enoic3. Critical CouplingFmoc-2-amino-non-8-enoic acid(No Pre-activation)Coupling->Non8Enoic Site-SpecificRCM4. Cyclization (RCM)Grubbs I/II or HG-IIDegassed DCECoupling->RCM Full LengthNon8Enoic->Coupling Continue ElongationCleavage5. Cleavage & DeprotectionTFA/TIS/H2ORCM->CleavageAnalysis6. QC & AnalysisLC-MS / HPLCCleavage->Analysis

Figure 1: End-to-end workflow for macrocyclic peptide synthesis. Note the critical control point at Step 3 to prevent racemization.

Detailed Protocols

Phase 1: Solid Phase Peptide Synthesis (SPPS)[1]

Objective: Synthesize the linear precursor without racemizing the chiral centers.

Reagents:

  • Resin: Rink Amide ProTide or ChemMatrix (Low loading: 0.2–0.4 mmol/g is crucial to prevent aggregation).[2]

  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[2][3] Avoid HATU/DIEA for the alkene amino acid coupling to reduce racemization risk.

Protocol:

  • Resin Swelling: Swell resin in DCM (20 min) then DMF (20 min).

  • Standard Couplings: Use 5 eq. Fmoc-AA, 5 eq.[2] DIC, 5 eq. Oxyma in DMF.[2][3][4][5] Microwave: 75°C for 5 min (except Cys/His).

  • Coupling Fmoc-2-amino-non-8-enoic acid:

    • Critical: Do NOT pre-activate this amino acid in basic solution.[2]

    • Dissolve 3 eq. of the amino acid and 3 eq. Oxyma in DMF.[2][3][4][5]

    • Add to resin.[2][1][4][5][6][7]

    • Add 3 eq. DIC immediately.

    • React at Room Temperature for 60 minutes or 50°C for 10 min. High temperature increases racemization risk for monosubstituted UAAs.[2]

  • Fmoc Removal: 20% Piperidine in DMF (0.1 M Oxyma added to suppress aspartimide formation if Asp is present).[2]

Phase 2: On-Resin Ring-Closing Metathesis (RCM)[1]

Objective: Form the carbon-carbon double bond between two alkene side chains.

The Catalyst Choice:

  • Grubbs I: Robust, standard for simple staples.

  • Hoveyda-Grubbs II (HG-II): Recommended for difficult sequences or sterically hindered rings.[2]

Protocol:

  • Solvent Exchange (Crucial): Wash resin

    
     with DCM, then 
    
    
    with anhydrous 1,2-Dichloroethane (DCE) .
    • Why DCE? Higher boiling point (83°C) than DCM (40°C) allows thermal activation; better swelling for hydrophobic protected peptides.[2]

  • Degassing: Bubble ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or Argon through the resin/DCE slurry for 15 minutes. Oxygen poisons Ruthenium carbenes.
    
  • Catalyst Addition:

    • Dissolve Grubbs I or HG-II (10–20 mol% relative to resin loading) in degassed DCE (concentration ~5–10 mM).[2]

    • Add to resin.[2][1][4][5][6][7]

  • Reaction:

    • Standard: Agitate at Room Temperature for 2 hours.

    • Difficult Cyclization: Heat to 40–50°C (Microwave or oil bath) for 1 hour.

  • Iteration: Drain and repeat the catalyst addition step once more (Double coupling ensures high conversion).

  • Wash: Wash resin ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     with DCM to remove excess Ruthenium.
    
    • Tip: A wash with DMSO or 1M thiourea in DMF can help sequester Ruthenium bound to the resin matrix.

Phase 3: Cleavage and Analysis[1]
  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

    
    . (Avoid EDT if possible; it can foul Ruthenium residues, though most Ru is gone by now).
    
  • Precipitation: Cold Diethyl Ether.[2]

  • Analysis:

    • Mass Shift: The RCM product will be 28 Da lower than the linear precursor (Loss of ethylene,

      
      ).
      
    • Validation: If you see M-14 or M+14, you may have isomerization or incomplete metathesis.[2]

Troubleshooting & Optimization Logic

RCM is sensitive to aggregation ("pseudo-dilution" on resin is required). Use this logic tree to optimize low yields.

RCM_OptimizationStartCheck LC-MS(Mass = Linear - 28 Da?)SuccessProceed to PurificationStart->Success Yes (>90%)LinearRemainsLinear Precursor RemainsStart->LinearRemains No (<50%)PolymerBroad Peaks / OligomersStart->Polymer Intermolecular RCMHeatIncrease Temp to 50°C(Use HG-II Catalyst)LinearRemains->HeatDilutionLower Resin Loading(<0.2 mmol/g)Polymer->DilutionSolventSwitch Solvent(DCE -> 1,2-DCB or Add LiCl)Heat->Solvent Still FailsChaotropeAdd 0.4M LiCl in DMF/DCE(Breaks H-bonds)Dilution->Chaotrope

Figure 2: Decision tree for optimizing RCM reactions based on LC-MS data.

Data Summary: Catalyst & Conditions[5][7][8][9][10][11][12]

ParameterStandard ConditionDifficult Sequence ConditionNotes
Catalyst Grubbs Gen I (20 mol%)Hoveyda-Grubbs Gen II (10 mol%)HG-II is more stable to air and heat.[2]
Solvent DCM (Anhydrous)1,2-Dichloroethane (DCE)DCE allows heating to 83°C.
Temperature 25°C (RT)40°C – 60°C (Microwave)Heat promotes ring closure over aggregation.[2]
Concentration 10 mM5 mMLower concentration favors intramolecular reaction.[2]
Additives None0.4M LiCl in DMF (wash)LiCl disrupts ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-sheet aggregation on resin.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology.

  • Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the

    
    -helical coiled coil. Bioorganic & Medicinal Chemistry Letters. 
    
  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Circular Peptides via Ring-Closing Metathesis. Angewandte Chemie International Edition.

  • Merel, D. (2020). Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis.[2] CEM Application Notes.

  • Sigma-Aldrich. Metathesis Application Guide.[2] Technical Bulletin.

Application Note: Precision Macrocyclization of 8-Nonenoic Acid Derivatives via Ring-Closing Metathesis (RCM)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing macrocyclic lactones utilizing 8-nonenoic acid as a core building block. While 8-nonenoic acid is a terminal alkene (


), it serves as a critical scaffold for Ring-Closing Metathesis (RCM) when esterified with alkenyl alcohols.

The primary challenge in this transformation is the competition between intramolecular cyclization (RCM) and intermolecular oligomerization (ADMET), alongside the risk of ruthenium-catalyzed alkene isomerization. This guide provides a validated workflow using Second-Generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts, emphasizing high-dilution strategies and isomerization suppression to achieve high-purity macrocycles (12–16 membered rings).

Pre-Reaction Strategy: Substrate & Thermodynamics

The Substrate Architecture

8-Nonenoic acid cannot undergo RCM in isolation; it must first be converted into a diene substrate. The most common application involves esterification with an


-alkenyl alcohol (e.g., 5-hexen-1-ol or 9-decen-1-ol).
  • Precursor: 8-Nonenoic Acid (

    
    )
    
  • Partner:

    
    -Alkenyl Alcohol (e.g., 
    
    
    
    )
  • RCM Substrate: Diene Ester

  • Target: Macrocyclic Lactone (Musk odorants, Civetone analogs)

The Dilution Factor (Entropic Control)

To favor ring closure over polymerization, the reaction must be performed at concentrations where the probability of the catalyst encountering the other end of the same molecule is higher than encountering a different molecule.

ParameterRCM (Desired)ADMET (Competitor)
Concentration < 5 mM (High Dilution)> 0.1 M (High Concentration)
Driving Force Entropy (Release of Ethylene)Enthalpy
Product Cyclic MonomerLinear Oligomer/Polymer

Critical Parameters & Mechanistic Control

Catalyst Selection[1][2][3][4]
  • Grubbs II (G-II): High activity, suitable for sterically demanding rings.

  • Hoveyda-Grubbs II (HG-II): Higher stability, "release-return" mechanism allows for lower catalyst loading, though initiation is slower.

  • Recommendation: Use G-II for standard aliphatic chains derived from 8-nonenoic acid due to faster turnover rates.

Isomerization Suppression (Crucial Step)

Ruthenium hydride species (formed from catalyst decomposition) can cause the double bond to migrate ("walk") along the chain, contracting the ring size.

  • Solution: Add 1,4-Benzoquinone (10-20 mol%) .

  • Mechanism: Benzoquinone acts as a hydride scavenger, preventing the formation of Ru-H species without poisoning the active metathesis cycle.

Solvent Choice
  • Dichloromethane (DCM): Standard (boiling point 40°C). Good solubility for non-polar esters.

  • Toluene: Use if higher temperatures (80-110°C) are required to overcome conformational energy barriers (enthalpic penalty of medium-sized rings).

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the intervention points for the protocol.

RCM_Pathway Substrate Diene Ester (8-Nonenoic Derivative) Ru_Active Active Ru-Carbene Substrate->Ru_Active Initiation Metallacycle Metallacyclobutane Intermediate Ru_Active->Metallacycle RCM_Path Intramolecular (High Dilution) Metallacycle->RCM_Path k_intra ADMET_Path Intermolecular (High Conc.) Metallacycle->ADMET_Path k_inter Macrocycle Target Macrocycle (Lactone) RCM_Path->Macrocycle - Ethylene Oligomer Linear Oligomer ADMET_Path->Oligomer Isomer Ring-Contracted Isomer Macrocycle->Isomer Ru-H Species (No Additive) Control Additive: 1,4-Benzoquinone Control->Isomer BLOCKS

Figure 1: Kinetic competition in Metathesis. High dilution favors the green path; Benzoquinone blocks the red path.

Detailed Experimental Protocol

Materials
  • Substrate: Diene ester of 8-nonenoic acid (1.0 equiv).

  • Catalyst: Grubbs 2nd Generation (G-II) (2–5 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM), HPLC Grade.

  • Additive: 1,4-Benzoquinone.[1][2][3]

  • Quench: Ethyl Vinyl Ether.

Step-by-Step Methodology
Phase 1: Preparation & Degassing
  • Glassware: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a rubber septum.

  • Solvent Prep: Degas DCM by sparging with Argon for 30 minutes. Oxygen poisons the catalyst.

  • Base Solution: Add the degassed DCM to the RBF.

    • Target Concentration: The final concentration after substrate addition should be 2 mM to 4 mM .

    • Calculation: For 1 mmol of substrate, use 250–500 mL of DCM.

  • Additive: Add 1,4-Benzoquinone (10 mol% relative to substrate) directly to the solvent.

  • Catalyst: Add Grubbs II catalyst (2–5 mol%) to the refluxing solvent. Note: Adding catalyst to the solvent before the substrate ("reverse addition") ensures the substrate always encounters a low concentration of active species.

Phase 2: Slow Addition (The "Pseudo-High Dilution")
  • Dissolve the substrate (8-nonenoic ester) in a small volume of degassed DCM (e.g., 10 mL).

  • Load into a gas-tight syringe.

  • Using a syringe pump , add the substrate solution to the refluxing catalyst mixture over 2–4 hours .

    • Why: This keeps the instantaneous concentration of unreacted diene extremely low, statistically forcing the molecule to react with itself (RCM) rather than another molecule.

Phase 3: Reaction & Quench
  • After addition is complete, continue refluxing for 2–12 hours. Monitor by TLC or GC-MS.

  • Quenching: Once conversion is complete, cool to room temperature.

  • Add Ethyl Vinyl Ether (50 equiv relative to catalyst) and stir for 30 minutes.

    • Mechanism:[4][5][6][7] This reacts with the active Ru carbene to form a Fischer carbene species that is catalytically inactive, preventing side reactions during concentration.

Phase 4: Ruthenium Removal (The Georg Method)

Ruthenium residues are dark, toxic, and catalyze isomerization during purification.

  • Add DMSO (50 equiv relative to catalyst) to the reaction mixture.

  • Add Silica Gel (100 weight equivalents relative to catalyst).

  • Stir vigorously for 12 hours at room temperature.

  • Filter through a pad of Celite/Silica. The filtrate should be significantly lighter in color (pale yellow/colorless).

Purification & Analysis Workflow

Workflow Start Crude Reaction Mixture (DCM + Ru + Product) Quench Add Ethyl Vinyl Ether (30 min stir) Start->Quench Scavenge Add DMSO + Silica Gel (Stir 12h) Quench->Scavenge Filter Filtration via Celite Scavenge->Filter Conc Concentrate in Vacuo Filter->Conc Chrom Flash Chromatography (Hexane/EtOAc) Conc->Chrom Final Pure Macrocyclic Lactone (<5 ppm Ru) Chrom->Final

Figure 2: Workup protocol ensuring removal of active Ruthenium species.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Oligomers detected (MS/TLC) Concentration too high.Decrease concentration to 1 mM or slow down syringe pump addition rate.
Isomerized Product (Ring contraction) Hydride formation.Ensure 1,4-Benzoquinone was added. Use fresh DCM (acidic impurities in DCM can promote hydrides).
Incomplete Conversion Catalyst death (Oxygen).Improve degassing. Ensure ethylene can escape (do not seal the system completely; use a bubbler).
Dark Product / Low Yield Ru contamination.[8][9]Repeat DMSO/Silica treatment or use activated carbon filtration.

References

  • Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH.
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Link (Source for Benzoquinone additive).

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[5][8] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[8][9][10] Organic Letters, 3(9), 1411–1413. Link (Source for DMSO/Silica purification).

  • Fürstner, A., & Langemann, K. (1997). Macrocycles by Ring-Closing Metathesis. Synthesis, 1997(07), 792-803.
  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18-29. Link

Sources

Application Note: Highly Efficient Fmoc-Protection of 2-Amino-non-8-enoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of hydrocarbon-stapled peptides has opened a new frontier in drug discovery, specifically for targeting previously "undruggable" intracellular protein-protein interactions (PPIs)[1]. A cornerstone of this technology is the incorporation of unnatural alpha-amino acids bearing terminal alkenes. 2-Amino-non-8-enoic acid (designated as the R8 or S8 building block depending on stereochemistry) is strategically incorporated at the i and i+7 positions of a peptide sequence to facilitate ruthenium-catalyzed ring-closing metathesis (RCM), locking the peptide into a highly stable alpha-helical conformation[2].

Before these unnatural amino acids can be deployed in Solid-Phase Peptide Synthesis (SPPS), their α-amino groups must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Because unnatural amino acids are frequently synthesized, purified, and stored as their methyl ester hydrochlorides (to prevent self-condensation and improve shelf-life), the Fmoc-protection step must be engineered to protect the amine quantitatively without prematurely hydrolyzing the ester[3].

Causality of Experimental Design:

  • Electrophile Selection (Fmoc-OSu vs. Fmoc-Cl): Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is strictly preferred over Fmoc chloride (Fmoc-Cl). Fmoc-Cl is an aggressive acid chloride that is highly sensitive to moisture and prone to driving the unproductive formation of oligopeptides[4]. Fmoc-OSu operates via a highly controlled nucleophilic acyl substitution mechanism, releasing water-soluble N-hydroxysuccinimide (NHS) as a benign, easily extractable leaving group[5].

  • Solvent and Base Selection (Anhydrous DCM / DIEA): Standard Fmoc protection of free amino acids utilizes aqueous NaHCO₃ in dioxane. However, subjecting an amino acid methyl ester to aqueous basic conditions introduces a severe risk of premature ester saponification. By utilizing anhydrous dichloromethane (DCM) and N,N-Diisopropylethylamine (DIEA), the reaction environment remains strictly non-aqueous. This preserves the methyl ester while providing the exact basicity required to neutralize the hydrochloride salt and activate the amine for nucleophilic attack[3].

Materials and Reagents

Ensure all organic solvents are anhydrous to prevent ester hydrolysis.

Reagent / MaterialRole in ReactionEquivalentsQuantitative Notes
2-Amino-non-8-enoic acid methyl ester HCl Starting Material1.0 eqEnsure material is fully desiccated prior to use.
Fmoc-OSu Protecting Agent1.05 eqSlight excess drives the reaction to absolute completion.
N,N-Diisopropylethylamine (DIEA) Organic Base2.5 eq1.0 eq neutralizes the HCl salt; 1.5 eq catalyzes the reaction.
Dichloromethane (DCM) Solvent0.1 MMust be anhydrous (stored over molecular sieves).
0.1 M HCl (aq) Workup Reagent-Protonates and removes excess DIEA and unreacted amine.
Saturated NaHCO₃ / Brine Workup Reagents-Neutralizes residual acid; removes water from the organic phase.

Self-Validating Experimental Protocol

This methodology functions as a self-validating system, utilizing in-process checkpoints to guarantee high yield and purity before proceeding to downstream steps.

Step 1: Preparation of the Reaction Mixture
  • Charge a flame-dried, argon-purged round-bottom flask with 2-Amino-non-8-enoic acid methyl ester hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous DCM to achieve a substrate concentration of approximately 0.1 M.

  • Add DIEA (2.5 eq) dropwise while cooling the flask in an ice bath (0 °C).

    • Causality: Dropwise addition at low temperature dissipates the exothermic heat of neutralization, preventing localized thermal degradation of the substrate. The cloudy suspension will clarify as the free base of the amino ester is generated.

  • Validation Checkpoint 1: Spot a 1 µL aliquot of the reaction mixture onto wet pH paper. The localized pH must read >9, confirming the complete neutralization of the HCl salt and the presence of the nucleophilic free amine.

Step 2: Nucleophilic Acyl Substitution
  • Add Fmoc-OSu (1.05 eq) to the stirring solution in a single portion.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Validation Checkpoint 2: Monitor reaction progression via TLC (Hexanes/Ethyl Acetate 7:3) and LC-MS. The primary amine starting material (ninhydrin-positive) must be completely consumed, replaced by a higher

    
    , UV-active spot corresponding to the Fmoc-protected product. If unreacted amine persists after 3 hours, spike the reaction with an additional 0.1 eq of Fmoc-OSu.
    
Step 3: Aqueous Workup and Extraction
  • Upon confirmed completion, dilute the reaction mixture with an equal volume of DCM.

  • Wash the organic layer sequentially with 0.1 M HCl (2 × 50 mL).

    • Causality: The mildly acidic wash selectively protonates excess DIEA and trace unreacted starting amine, partitioning them into the aqueous layer. The Fmoc carbamate linkage is highly stable to dilute acid and remains intact[5].

  • Wash the organic phase with saturated aqueous NaHCO₃ (1 × 50 mL) to neutralize any residual acid, followed by Brine (1 × 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification
  • Purify the crude mixture via silica gel flash chromatography using a step gradient of 0–30% Ethyl Acetate in Hexanes.

  • Pool the UV-active fractions containing the pure Fmoc-2-Amino-non-8-enoic acid methyl ester and concentrate in vacuo.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action & Causality
Formation of Fmoc-β-Ala-OH Impurity Base-catalyzed Lossen-type rearrangement of the Fmoc-OSu reagent[6].Strictly limit DIEA to 2.5 eq and avoid reaction times exceeding 4 hours. Remove the impurity via careful flash chromatography.
Ester Hydrolysis (Free Acid Detected) Introduction of adventitious water or utilization of aqueous base conditions.Ensure DCM is strictly anhydrous. Never substitute DIEA with aqueous NaHCO₃ when protecting ester substrates[3].
Incomplete Conversion / Stalled Reaction Insufficient basicity to neutralize the starting material's HCl salt.Enforce Validation Checkpoint 1. Add additional DIEA dropwise until the reaction mixture tests strongly basic.
Oligomerization Side-Products Use of highly reactive Fmoc-Cl instead of the recommended Fmoc-OSu.Strictly adhere to Fmoc-OSu; its succinimide leaving group prevents the over-activation that leads to oligopeptide formation[4].

Visualizations

Workflow SM 2-Amino-non-8-enoic Acid Methyl Ester (HCl salt) Reagents Fmoc-OSu + DIEA in Anhydrous DCM SM->Reagents Reaction Nucleophilic Acyl Substitution (RT, 2-4 hours) Reagents->Reaction Workup Aqueous Workup (0.1 M HCl, Brine) Reaction->Workup Product Fmoc-Protected Methyl Ester Workup->Product

Workflow for the Fmoc-protection of 2-Amino-non-8-enoic acid methyl ester.

StapledPeptide FmocAA Fmoc-2-Amino-non-8-enoic Acid (R8/S8) SPPS Solid-Phase Peptide Synthesis (i, i+7 positions) FmocAA->SPPS RCM Ring-Closing Metathesis (RCM) Grubbs Catalyst SPPS->RCM Cleavage TFA Cleavage & Deprotection RCM->Cleavage Final Hydrocarbon-Stapled Alpha-Helical Peptide Cleavage->Final

Downstream application of R8/S8 amino acids in stapled peptide synthesis.

(Note: Prior to SPPS incorporation, the Fmoc-protected methyl ester synthesized in this protocol must undergo a carefully controlled mild saponification to yield the free acid shown in the downstream workflow[3].)

References

  • [3] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC / NIH. URL:

  • [5] The Chemistry of Fmoc-OSu: A Deep Dive into its Mechanism and Applications. NINGBO INNO PHARMCHEM CO.,LTD. URL:

  • [4] Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. URL:

  • [6] Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. PubMed / J Pept Sci. URL:

  • [2] Modifications: Stapled Peptide Synthesis and Special Amino Acids. LifeTein. URL:

  • [1] Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. PMC / NIH. URL:

Sources

Advanced Application Note: Utilization of 2-Amino-non-8-enoic Acid in HCV Protease Inhibitor Synthesis

[1]

Strategic Overview

The development of Direct-Acting Antivirals (DAAs) for Hepatitis C Virus (HCV) revolutionized the treatment landscape, moving away from interferon-based therapies to highly potent, all-oral regimens. A cornerstone of this success was the discovery of macrocyclic NS3/4A protease inhibitors, typified by Ciluprevir (BILN 2061) , Simeprevir , and Paritaprevir .

2-Amino-non-8-enoic acid serves as a critical P3 building block in the synthesis of these 15-membered macrocycles. Its terminal alkene functionality allows for Ring-Closing Metathesis (RCM) with a P1 vinyl-cyclopropane moiety, locking the peptide backbone into a bioactive conformation that mimics the natural substrate of the NS3 protease.

Mechanism of Action & Design Logic
  • P1 Anchor: (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (Vinyl-ACCA) targets the S1 pocket.

  • P3 Anchor: (S)-2-Amino-non-8-enoic acid targets the solvent-exposed S3 region.

  • Macrocyclization: The RCM reaction between the P1 vinyl group and the P3 octenyl side chain creates a "handle" (the macrocycle) that reduces the entropic penalty of binding, significantly increasing potency (Ki < 1 nM).

Experimental Protocols

Protocol A: Synthesis of (S)-2-Amino-non-8-enoic Acid

High enantiomeric purity (>99% ee) is non-negotiable, as stereochemical errors at P3 disrupt the macrocyclization efficiency.

Method: Enzymatic Kinetic Resolution of Racemic N-Acetyl Precursor.

Reagents:

  • Racemic 2-acetylamino-8-nonenoic acid[1]

  • Acylase I (from Aspergillus melleus)

  • 0.1 M Cobalt(II) chloride (

    
    ) solution
    
  • Lithium Hydroxide (LiOH)

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve racemic 2-acetylamino-8-nonenoic acid (100 g, 469 mmol) in water (800 mL). Adjust pH to 7.5 using LiOH (2 M).

  • Enzymatic Hydrolysis: Add

    
     solution (1 mL) to activate the enzyme. Add Acylase I (2.5 g).
    
  • Incubation: Stir the mixture gently at 35°C for 24–48 hours. Monitor conversion via HPLC. The enzyme selectively hydrolyzes the (S)-N-acetyl group to the free amine.

  • Separation: Acidify the mixture to pH 2.0 with HCl. The unreacted (R)-N-acetyl enantiomer precipitates or is extracted into ethyl acetate. The desired (S)-2-amino-non-8-enoic acid remains in the aqueous phase.

  • Isolation: Neutralize the aqueous phase to pH 6.0 (isoelectric point) to precipitate the pure (S)-amino acid. Filter, wash with cold water/acetone, and dry.

  • Recycling: The unwanted (R)-isomer can be racemized using acetic anhydride/acetic acid and recycled into the feed.

Yield: ~40–45% (theoretical max 50%). ee: >99.5%.

Protocol B: Linear Tripeptide Assembly

Construction of the acyclic diene precursor prior to metathesis.

Structure: P3(Alkene)-P2(Heterocycle)-P1(Vinyl-ACCA)

  • P3 Protection: Protect the (S)-2-amino-non-8-enoic acid nitrogen with Boc (tert-butoxycarbonyl) or Cbz to prevent polymerization.

  • Coupling P3-P2:

    • Activate (S)-N-Boc-2-amino-non-8-enoic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (2.5 eq) in DMF.

    • Add the P2 moiety (e.g., 4-hydroxyproline derivative or quinoline-based amine). Stir at RT for 4 hours.

    • Note: Ensure the P2 hydroxy group (if present) is already functionalized with the quinoline/heterocycle before this step to avoid steric hindrance later.

  • Coupling P2-P1:

    • Deprotect the C-terminus of the P3-P2 intermediate (usually methyl ester hydrolysis via LiOH).

    • Couple with P1 (Vinyl-ACCA methyl ester) using HATU/DIPEA.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol C: Macrocyclization via Ring-Closing Metathesis (RCM)

This is the critical, yield-determining step. High dilution is required to favor intramolecular cyclization over intermolecular oligomerization.

Reagents:

  • Catalyst: Hoveyda-Grubbs 2nd Generation (preferred for higher activity) or Zhan Catalyst-1B.

  • Solvent: Toluene (degassed, anhydrous).

  • Concentration: 0.005 M to 0.01 M (Strictly controlled).

Procedure:

  • Degassing: Sparge toluene with Argon for 1 hour to remove oxygen (Ru-catalyst poison).

  • Setup: Dissolve the linear tripeptide diene in degassed toluene to a final concentration of 0.005 M.

  • Initiation: Heat the solution to 80°C. Add the catalyst (3–5 mol%) as a solution in toluene.

  • Reaction: Stir at 80°C for 2–4 hours. Monitor by HPLC for the disappearance of the linear diene.

  • Quenching: Cool to RT. Add a scavenger (e.g., mercaptonicotinic acid or activated carbon) to complex the Ruthenium. Stir for 12 hours.

  • Filtration: Filter through a pad of Celite/Silica to remove the catalyst residues.

  • Evaporation: Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography or Preparative HPLC.

Key Insight: The reaction forms a mixture of cis and trans double bonds at the closure site. For most HCV inhibitors (like Ciluprevir), the cis-isomer is often the kinetic product, but thermodynamic equilibration can be driven by catalyst choice and temperature.

Data Visualization & Workflows

Synthesis Workflow: Linear Assembly to Macrocycle

The following diagram illustrates the convergent synthesis strategy, highlighting where 2-amino-non-8-enoic acid enters the workflow.

SynthesisWorkflowSubstrateRacemic2-Acetylamino-8-nonenoic acidResolutionEnzymatic Resolution(Acylase I, CoCl2)Substrate->ResolutionP3_Pure(S)-2-Amino-non-8-enoic Acid(P3 Building Block)Resolution->P3_PureYield: 45%, >99% eeCoupling1Peptide Coupling 1(HATU, DIPEA)P3_Pure->Coupling1P2_FragP2 Fragment(Substituted Proline/Quinoline)P2_Frag->Coupling1P1_FragP1 Fragment(Vinyl-ACCA)IntermediateLinear Tripeptide Diene(P3-P2-P1)Coupling1->IntermediateLinear AssemblyIntermediate->P1_Frag+ P1 CouplingRCMRing-Closing Metathesis(Hoveyda-Grubbs II, Toluene, 80°C)Intermediate->RCM0.005 M DilutionFinalProductMacrocyclic HCV Inhibitor(15-Membered Ring)RCM->FinalProductCyclization

Caption: Convergent synthesis pathway for HCV NS3 protease inhibitors utilizing (S)-2-amino-non-8-enoic acid as the P3 anchor.

RCM Mechanistic Cycle

This diagram details the specific interaction between the Ruthenium catalyst and the P3/P1 alkene moieties.

RCMCyclePreCatRu Catalyst(Hoveyda-Grubbs II)ActiveSpeciesActive 14e- Ru SpeciesPreCat->ActiveSpeciesLigand DissociationComplexP3Ru-P3 Alkene Complex(Initiation at P3)ActiveSpecies->ComplexP3Binds P3 AlkeneMetallacycleMetallacyclobutaneIntermediateComplexP3->Metallacycle+ P1 Vinyl GroupProductReleaseMacrocyclic Product+ EthyleneMetallacycle->ProductReleaseCollapse & ReleaseProductRelease->ActiveSpeciesRegeneration

Caption: Catalytic cycle of Ring-Closing Metathesis. Initiation typically occurs at the sterically more accessible P3 alkene (non-8-enoic acid chain).

Quantitative Analysis & Troubleshooting

Table 1: Optimization of RCM Conditions

Data synthesized from process chemistry studies on BILN 2061 analogs.

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent Dichloromethane (DCM)Toluene Toluene allows higher temp (80°C), driving reaction to completion faster.
Concentration 0.05 M0.005 M Lower concentration reduces dimer formation from 15% to <2%.
Catalyst Grubbs 1st Gen (5 mol%)Hoveyda-Grubbs 2nd (0.5 mol%) 2nd Gen is more robust; lower loading reduces Ru removal cost.
Additive None1,4-Benzoquinone Suppresses alkene isomerization side-reactions (migration of double bond).
Troubleshooting Guide
  • Problem: High levels of linear dimer.

    • Cause: Concentration too high.

    • Solution: Reduce concentration to <0.005 M or employ "pseudo-high dilution" by slow addition of the substrate to the catalyst solution.

  • Problem: Incomplete conversion.

    • Cause: Catalyst poisoning by oxygen or chelation by peptide nitrogen.

    • Solution: Ensure rigorous degassing. Protect amide nitrogens if necessary (though usually not required for 2nd Gen catalysts).

  • Problem: Double bond migration (isomerization).

    • Cause: Ruthenium hydride species formation.

    • Solution: Add 10 mol% 1,4-benzoquinone or use a specific catalyst variant (e.g., Grubbs-Zhan) designed to minimize isomerization.

References

  • Tsantrizos, Y. S., et al. (2003). "Structure-Based Design of a Macrocyclic Inhibitor for the Hepatitis C Virus NS3 Protease." Angewandte Chemie International Edition. Link

  • Wei, X., et al. (2004). "Efficient Synthesis of (S)-2-Amino-non-8-enoic Acid: Key Building Block for BILN 2061." Organic Process Research & Development. Link

  • Yee, N. K., et al. (2006). "Efficient Large-Scale Synthesis of the HCV Protease Inhibitor BILN 2061." Journal of Organic Chemistry. Link

  • Boehringer Ingelheim. (2003).[2] "Hepatitis C inhibitor compounds."[1][3][4][5][6][7][8][9][10][11] U.S. Patent 6,608,027.[1] Link

  • Gradl, S. N., et al. (2012). "Synthesis of HCV Protease Inhibitors via Ring-Closing Metathesis." Methods in Molecular Biology. Link

Application Note: Hydrolysis of 2-Amino-non-8-enoic Acid Methyl Ester to Free Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

2-Amino-non-8-enoic acid is a critical non-natural amino acid, widely utilized as a building block for hydrocarbon-stapled peptides (specifically for i, i+7 stapling via Ring-Closing Metathesis). The synthesis of this moiety typically yields the methyl ester intermediate.[1] Hydrolyzing this ester to the free acid is a pivotal step that presents two specific chemical risks:

  • Racemization: The

    
    -proton is acidic.[2] Harsh saponification can lead to loss of chiral integrity (enantiomeric excess, 
    
    
    
    ), rendering the amino acid useless for stereoselective peptide synthesis.
  • Solubility Mismatch: The hydrophobic C9-alkenyl tail contrasts with the polar zwitterionic head, creating solubility challenges during reaction and workup that do not exist for standard amino acids like Glycine or Alanine.

This guide provides a high-fidelity protocol using Lithium Hydroxide (LiOH) in a biphasic solvent system. This method is selected over NaOH or KOH because the lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate hydrolysis under milder conditions, thereby preserving the


-chiral center.

Chemical Strategy & Mechanism[3][4]

The Reaction Pathway

The transformation involves the base-mediated hydrolysis (saponification) of the methyl ester.[3][4] We utilize a THF/Water system.[2][5] The THF solubilizes the hydrophobic nonenyl chain, while water solvates the hydroxide ion and the resulting carboxylate.

Graphviz Diagram 1: Mechanistic Pathway & Critical Controls

G Figure 1: Hydrolysis mechanism highlighting Lithium coordination and racemization risks. Substrate Methyl Ester (Hydrophobic Tail) Intermediate Tetrahedral Intermediate (Li+ Coordinated) Substrate->Intermediate LiOH, THF/H2O 0°C Product Free Amino Acid (Zwitterion) Intermediate->Product Acidification (pH ~6.0) Racemization RISK: Racemization Intermediate->Racemization High Temp (>40°C) Strong Base (NaOH)

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Substrate Starting Material2-Amino-non-8-enoic acid methyl ester (HCl salt or free base)
LiOH·H₂O BaseLithium Hydroxide Monohydrate (98%+)
THF SolventTetrahydrofuran (HPLC Grade, non-stabilized preferred)
Water Co-solventDeionized (DI) or Milli-Q
1M HCl QuenchingFor pH adjustment
Dowex 50WX8 PurificationCation exchange resin (H+ form) - Optional for high purity
Step-by-Step Methodology
Phase 1: Saponification[4]
  • Preparation: In a round-bottom flask, dissolve 1.0 equiv of 2-Amino-non-8-enoic acid methyl ester in THF (approx. 10 mL per gram of substrate).

    • Note: Ensure complete dissolution. The hydrophobic tail aids solubility in THF.

  • Cooling: Place the flask in an ice-water bath (0 °C). Stir for 10 minutes.

    • Critical Process Parameter (CPP): Temperature must be kept < 5 °C during base addition to prevent enolization and subsequent racemization.

  • Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (5 mL per gram of substrate). Add this solution dropwise to the stirring THF mixture over 10 minutes.

    • Stoichiometry Note: If starting with the HCl salt of the ester, use 3.5 equiv of LiOH (1 equiv to neutralize HCl, 2.5 equiv for hydrolysis).

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20–25 °C). Stir vigorously.

    • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 3:1:1) or LC-MS.[6] Reaction is typically complete in 2–4 hours.

Phase 2: Workup & Isolation (The Hydrophobic Advantage)

Unlike Glycine or Alanine, 2-Amino-non-8-enoic acid is sufficiently lipophilic to be extracted into organic solvents at its isoelectric point, avoiding the need for tedious ion-exchange columns in many cases.

  • Solvent Removal: Evaporate the THF under reduced pressure (Rotavap) at 30 °C. You will be left with an aqueous slurry of the lithium carboxylate.

  • Washing: Dilute with water (10 mL/g) and wash once with Diethyl Ether (Et₂O) to remove any unreacted ester or non-polar impurities. Discard the organic (top) layer.

  • Acidification (Isoelectric Precipitation/Extraction):

    • Cool the aqueous phase to 0 °C.

    • Carefully adjust pH to ~6.0–6.5 (the approximate pI) using 1M HCl.

    • Observation: The product may precipitate as a white solid or form an oil due to the long alkyl chain.

  • Isolation Strategy (Choose A or B):

    • Method A (Precipitation - if solid forms): Filter the solid, wash with cold water and cold acetone. Dry under high vacuum.

    • Method B (Extraction - Recommended for this substrate): If the product oils out or stays suspended, extract the aqueous mixture (at pH 6) with n-Butanol (3x).

      • Combine butanol layers.

      • Evaporate butanol (requires high vacuum/heat).

      • Triturate the residue with Et₂O/Hexanes to yield the free zwitterion solid.

Graphviz Diagram 2: Workup Decision Tree

Workup Figure 2: Workup decision tree based on physical state at isoelectric point. Crude Crude Aqueous Lithium Salt Wash Wash with Et2O (Remove impurities) Crude->Wash Acidify Acidify to pH 6.0 Wash->Acidify Precipitate Solid Precipitate? Acidify->Precipitate Filter Method A: Filtration Precipitate->Filter Yes Extract Method B: n-Butanol Extraction Precipitate->Extract No (Oils out)

Analytical Validation (QC)

To ensure the protocol was successful and the product is viable for peptide synthesis, perform the following checks:

  • 
    H NMR (D₂O/NaOD or DMSO-d₆): 
    
    • Confirm loss of Methyl Ester singlet (~3.7 ppm).

    • Confirm integrity of Terminal Alkene (multiplet at ~5.8 ppm, terminal doublets at ~5.0 ppm).

    • Confirm

      
      -proton signal (approx 3.2–3.5 ppm).
      
  • Chiral HPLC (Crucial):

    • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specialized for free amino acids).

    • Compare against racemic standard.[7]

    • Acceptance Criteria: >98% ee.[4]

  • LC-MS: Confirm mass [M+H]+ = 172.13 (approx).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous phase during workup.The C9 chain is hydrophobic, but the zwitterion is polar. Use n-Butanol for extraction; standard EtOAc may not be polar enough to pull the zwitterion.
Racemization Temperature too high or base too strong.Strictly maintain 0 °C during addition. Switch from NaOH to LiOH. Ensure reaction time does not exceed 4 hours.
Incomplete Hydrolysis Poor solubility of starting material.Increase THF ratio. Ensure the reaction is a homogeneous solution or a very fine emulsion.
Product is Sticky/Gum Residual solvent or lipid-like nature.Triturate with cold Diethyl Ether or Hexanes. The free amino acid is insoluble in non-polar organics, while impurities will dissolve.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[8] (Standard reference for ester hydrolysis conditions). Link

  • Kim, Y. W., et al. (2002). "Hydrolysis of Amino Acid Esters Using LiOH." Tetrahedron Letters. (Establishes LiOH as the superior base for preventing racemization). Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). "An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides." Journal of the American Chemical Society. (Foundational paper for stapled peptides using olefinic amino acids). Link

  • Biosynth Carbosynth. "Amino Acid Derivatives and Reagents." (General handling of non-natural amino acids). Link

Sources

Grubbs catalyst conditions for 2-Amino-non-8-enoic acid cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the Ring-Closing Metathesis (RCM) of 2-amino-non-8-enoic acid (and its derivatives). This specific olefinic unnatural amino acid (often referred to as an


 or 

precursor in peptide chemistry) is a critical building block for synthesizing hydrocarbon-stapled peptides (

stapling) and macrocyclic lactams .

Successfully cyclizing this substrate requires overcoming the entropic penalty of forming medium-to-large rings (typically 11- to 16-membered macrocycles depending on the peptide sequence or linker). This guide provides a self-validating protocol using Second Generation Grubbs (GII) or Hoveyda-Grubbs (HGII) catalysts, emphasizing kinetic control to favor intramolecular cyclization over intermolecular oligomerization.

Mechanistic Insight & Experimental Logic

The Substrate Challenge

2-amino-non-8-enoic acid possesses a 9-carbon backbone with a terminal alkene at the C8 position.

  • Side Chain:

    
    
    
  • Reaction Type: When paired with a second olefinic residue (e.g., another 2-amino-non-8-enoic acid or an allyl-glycine derivative), the RCM reaction forms a macrocyclic bridge.

Catalyst Selection Strategy

While First Generation Grubbs (GI) is cost-effective, it is often insufficient for the steric demands of stapled peptide synthesis or hindered amide backbones.

  • Recommended: Grubbs II (GII) or Hoveyda-Grubbs II (HGII) .

  • Reasoning: The N-heterocyclic carbene (NHC) ligand in GII/HGII provides the thermal stability and increased activity required to close macrocycles, particularly when the peptide backbone does not naturally adopt a pre-organized helical conformation.

The "Dilution Factor" (Critical)

To prevent ADMET (Acyclic Diene Metathesis Polymerization), the reaction must be performed under high dilution .

  • Target Concentration: 0.5 mM to 5.0 mM.

  • Logic: Intramolecular RCM is a first-order reaction (rate

    
     [Substrate]), while intermolecular dimerization is second-order (rate 
    
    
    
    [Substrate]
    
    
    ). Dilution mathematically favors ring closure.

Validated Experimental Protocol

Materials & Reagents
  • Substrate: Peptide/Scaffold containing 2-amino-non-8-enoic acid residues (Fmoc-protected N-terminus recommended to prevent amine chelation to Ru).

  • Catalyst: Grubbs Catalyst® 2nd Generation (Sigma-Aldrich/Materia) or Hoveyda-Grubbs 2nd Gen.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Must be anhydrous and degassed.

  • Additives: 1,4-Benzoquinone (optional, suppresses olefin isomerization).[1]

Step-by-Step Workflow

Step 1: Solubilization & Degassing (The "Oxygen Kill" Step) Ruthenium carbenes are sensitive to oxygen over long reaction times.

  • Dissolve the substrate in DCE to a concentration of 10 mM .

  • Degas the solution by bubbling dry Nitrogen or Argon through the solvent for 15–20 minutes. Do not skip this step.

Step 2: Catalyst Addition (The "Portion-wise" Tactic) Active catalyst species have a finite lifetime at elevated temperatures (approx. 45-60 mins for GII).

  • Prepare a stock solution of Grubbs II catalyst in degassed DCE.

  • Add 10 mol% of catalyst to the reaction mixture.

  • If using microwave irradiation: Heat to 60°C for 30 minutes .

  • If using conventional heating: Reflux (83°C for DCE) for 2 hours.

  • Checkpoint: Check LCMS. If starting material remains (>20%), add a second portion of catalyst (5–10 mol%) and continue heating.

Step 3: Reaction Monitoring

  • Target Mass: Product Mass = (Starting Mass) – 28 Da (Loss of Ethylene

    
    ).
    
  • Side Products: Watch for Mass + 14 (Isomerization/Methylation artifacts) or (2 x Mass) - 28 (Dimer).

Step 4: Quenching & Purification Ruthenium removal is vital for biological assays.

  • Add DMSO (50 equiv relative to catalyst) or active carbon/silica scavenger resin. Stir for 12 hours.

  • Filter and concentrate.

  • Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Data Presentation & Troubleshooting

Optimization Matrix
VariableStandard ConditionDifficult Cyclization ConditionWhy?
Solvent DCM (Boiling Point 40°C)DCE (Boiling Point 83°C)Higher temp overcomes activation energy barrier for ring closure.
Concentration 5 mM0.5 mM - 1 mMLower concentration suppresses intermolecular dimerization.
Catalyst Loading 10-15 mol%20-30 mol% (split dosing)Compensates for catalyst thermal decomposition over long reaction times.
Additive None1,4-Benzoquinone (10 mol%)Prevents Ru-hydride induced olefin migration (isomerization).
Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired RCM pathway and the competing oligomerization, highlighting the critical control points.

RCM_Pathway cluster_legend Control Factors Start Linear Precursor (2-amino-non-8-enoic acid) Ru_Coord Ru-Carbene Coordination Start->Ru_Coord + Grubbs II Metallo Metallocyclobutane Intermediate Ru_Coord->Metallo Isomer Isomerized Olefin (Dead End) Ru_Coord->Isomer Ru-Hydride Formation (No Benzoquinone) Cyclic Cyclic Product (Desired Macrocycle) Metallo->Cyclic High Dilution (Intramolecular) Dimer Homodimer/Oligomer (Undesired) Metallo->Dimer High Conc. (Intermolecular) note1 Dilution < 2mM favors Green Path note2 Temp > 50°C drives Green Path

Figure 1: Kinetic competition in RCM. High dilution and temperature favor the green pathway (Cyclization), while high concentration favors the red pathway (Dimerization).

References & Authoritative Grounding

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Macrocycles by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

    • Context: Establishes the foundational rules for macrocyclization using Grubbs catalysts.

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[2] Link

    • Context: The seminal paper on peptide stapling using olefinic amino acids (S5/S8 system).

  • Rutjes, F. P. J. T., & Schoemaker, H. E. (1997).[3] Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural alpha-Amino Acids.[3] Tetrahedron Letters. Link[3]

    • Context: Specifically validates RCM on amino acid backbones similar to 2-amino-non-8-enoic acid.

  • Umicore Precious Metals Chemistry. Metathesis Application Guide: Catalyst Selection.Link

    • Context: Industrial standard guidelines for catalyst handling and solvent choice.

Safety & Compliance

  • Ruthenium Exposure: All Ru-contaminated waste must be segregated.

  • DCE/DCM: Suspected carcinogens. Use only in a certified fume hood.

  • Pressure: If using microwave reactors, ensure vessels are rated for the vapor pressure of DCE at 60–80°C.

Sources

Application Note: Incorporation and Macrocyclization of 2-Amino-non-8-enoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

The transition of drug discovery into "beyond Rule of 5" (bRo5) chemical space has elevated the importance of conformationally restricted peptidomimetics. Unnatural amino acids bearing terminal olefins are critical building blocks for these architectures. (S)-2-amino-non-8-enoic acid (also referred to as L-6-heptenylglycine) is a non-proteinogenic


-amino acid featuring a flexible 7-carbon alkenyl side chain.

When incorporated into a peptide backbone, this residue serves as a primary anchor for Ring-Closing Metathesis (RCM) [1]. By pairing it with another olefin-bearing amino acid (such as vinyl-ACCA or allylglycine), researchers can forge stable 14- to 15-membered macrocycles. This exact covalent capture strategy was successfully utilized in the commercial synthesis of the HCV NS3/4A protease inhibitor Paritaprevir [2], a highly potent, conformationally flexible macrocycle[3]. Advances in asymmetric synthesis have made derivatives like iso-Boc or Fmoc-protected (S)-2-amino-8-nonenoic acid highly accessible for solid-phase peptide synthesis (SPPS)[4].

Mechanistic Insights: The Causality of Experimental Design

To ensure high-fidelity incorporation and subsequent macrocyclization, experimental parameters must be precisely controlled:

  • The Pseudo-Dilution Effect: RCM is performed on-resin rather than in solution. The solid support matrix physically separates individual peptide chains. This thermodynamic isolation strongly favors intramolecular ring closure over intermolecular cross-metathesis (which would lead to unwanted oligomerization).

  • Solvent Causality (DCE vs. DMF): While N,N-Dimethylformamide (DMF) is the standard solvent for SPPS, it acts as a strong

    
    -donor. If present during RCM, DMF will coordinate with the Ruthenium catalyst, effectively poisoning the active metal center. Therefore, a strict solvent exchange to 1,2-Dichloroethane (DCE) is required. DCE provides a non-coordinating environment with an optimal boiling point (83°C) for thermal catalyst activation.
    
  • Disrupting Aggregation: Long or hydrophobic peptide sequences tend to aggregate on the resin via inter-chain hydrogen bonding, sterically hiding the terminal olefins. The addition of chaotropic salts (e.g., 0.4 M LiCl) or the use of microwave irradiation provides the kinetic energy needed to break these aggregates and expose the olefins to the Ru-alkylidene catalyst.

G A Solid-Phase Resin (e.g., Rink Amide, Low Loading) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Coupling of Fmoc-(S)-2-amino-non-8-enoic acid (HATU / DIPEA) B->C D Peptide Elongation (Iterative SPPS) C->D E On-Resin Ring-Closing Metathesis (RCM) (Hoveyda-Grubbs II, DCE, Δ) D->E F Global Cleavage & Deprotection (TFA/TIPS/H2O) E->F G Macrocyclic Peptidomimetic (e.g., Paritaprevir analog) F->G

Workflow for SPPS incorporation and on-resin RCM of 2-amino-non-8-enoic acid.

Self-Validating Experimental Protocols

Protocol 1: SPPS Incorporation of Fmoc-(S)-2-amino-non-8-enoic acid
  • Resin Preparation: Swell 0.1 mmol of low-loading resin (e.g., Rink Amide, 0.1–0.2 mmol/g) in DCM for 30 minutes, followed by DMF for 30 minutes. Low loading is critical to maximize the pseudo-dilution effect.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 0.3 mmol (3 eq) of Fmoc-(S)-2-amino-non-8-enoic acid and 0.29 mmol (2.9 eq) of HATU in minimal DMF.

    • Add 0.6 mmol (6 eq) of DIPEA. The solution will turn pale yellow, indicating active ester formation.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents. A yellow/colorless bead confirms complete coupling (absence of free primary amines). If blue, repeat Step 3.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
  • Solvent Exchange (Critical Step): Wash the resin with DMF (3x), DCM (5x), and finally anhydrous DCE (5x). Any residual DMF will quench the reaction.

  • Catalyst Preparation: In a nitrogen-purged vial, dissolve 15–20 mol% of Hoveyda-Grubbs 2nd Generation catalyst in 2 mL of anhydrous, degassed DCE.

  • Metathesis: Add the catalyst solution to the resin. Blanket the reaction vessel with Argon or

    
    . Heat the suspension to 60°C for 4 hours under gentle agitation (or utilize a microwave synthesizer at 80°C for 30 minutes).
    
  • Self-Validation (LC-MS Micro-Cleavage):

    • Withdraw ~2 mg of resin.

    • Treat with 100 µL of Cleavage Cocktail (95% TFA, 2.5% TIPS, 2.5%

      
      ) for 1 hour.
      
    • Evaporate, reconstitute in MeCN/

      
      , and inject into the LC-MS.
      
    • Validation Check: A successful RCM is definitively proven by a mass shift of -28.03 Da (corresponding to the loss of ethylene gas,

      
      ) compared to the linear precursor mass. If the linear mass persists, repeat Step 3 with fresh catalyst.
      

RCM_Cycle A Ru-Alkylidene Catalyst B Olefin Coordination (Peptide Bound) A->B  + Substrate C Metallacyclobutane Intermediate B->C  [2+2] Cycloaddition D Cycloreversion & Ethylene Loss C->D  - C2H4 E Macrocyclic Product Release D->E  Ring Closure E->A  Catalyst Regeneration

Mechanistic catalytic cycle of Ru-mediated ring-closing metathesis on peptide backbones.

Protocol 3: Global Cleavage and Isolation
  • Resin Washing: Post-RCM, wash the resin with DCE (3x), DCM (3x), and MeOH (3x). Dry under a vacuum for 1 hour.

  • Cleavage: Treat the dried resin with the TFA/TIPS/

    
     (95:2.5:2.5) cocktail for 2.5 hours at room temperature.
    
  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the macrocyclic peptide. Centrifuge, decant the ether, and dry the pellet for subsequent RP-HPLC purification.

Data Presentation & Troubleshooting

Table 1: Quantitative Comparison of RCM Catalysts for Peptide Macrocyclization

Catalyst TypeOptimal Temp (°C)Typical Loading (mol%)Functional Group ToleranceBest Use Case
Grubbs 1st Gen 20 - 4010 - 20ModerateUnhindered terminal olefins in solution.
Grubbs 2nd Gen 40 - 805 - 15HighHindered olefins; requires fast initiation.
Hoveyda-Grubbs 2nd Gen 60 - 1005 - 15Very HighPreferred for on-resin SPPS macrocyclization ; highly stable.

Table 2: Self-Validation and Troubleshooting Matrix

Observation (LC-MS / Assay)Root CauseMechanistic ExplanationCorrective Action
Mass shift is 0 Da (Linear peptide only)Catalyst PoisoningResidual DMF acts as a

-donor, coordinating to the Ru center and preventing olefin binding.
Wash resin 5x with DCM, then 5x with DCE prior to adding the catalyst.
Mass shift is +14 Da or +28 Da Intermolecular Cross-MetathesisPeptide chains are too close on the resin, causing cross-linking between chains instead of cyclization.Use a lower substitution resin (e.g., 0.1 mmol/g) to enhance the pseudo-dilution effect.
Incomplete conversion (Mixture of linear and cyclic)Steric Hindrance / AggregationInter-chain hydrogen bonding on the resin sterically hides the terminal olefin.Add 0.4 M LiCl to the DCE solvent to disrupt H-bonds, or utilize microwave heating (80°C).

References[2] Biocatalytic routes to anti-viral agents and their synthetic intermediates - RSC Publishing. Royal Society of Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd0lELIkzxcCPK6BucIJ7q58YhvIToW2_3swEe9IaEQDG8Z0ZnsbwAWy_GxReFMILIC8UDBuf3u82I-3iKTIJYJpuOCZx8yVB-Bc0zAMfQZ3DWlhB1mTqRyVnw7cfZBS_mbFXtK_yh_7Av3HTEQbyRu9lgzqNJj0o=[4]Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. American Chemical Society. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXZAOe6JfRhzyXOQZ7T0lxI-0ODRu1r4GbWpmYk8tFbqS3oOVUT8vIRIHxYTtULXR2xwRZ_UMinCu06E7uXZODLEafdQE6OJy5Gipfo6-f_LMAMyjkXwpHYgdD3Qr8lPP4Tz1H_qGi12fuqwmB1fo=[1]Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions - DSpace. Utrecht University. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAp6kDclMZs5gv9_E2q0euqPf6IzWigKCArUXVjqsDtpagE9Azzyq6f2W01Vu4k3Ff35HtkTWHkc3XqS8W03Dukx9XzZcd7YdTsskLC9vZfW8OgrbstfQn3MMCba81_FB8FG02JQWPmywd3K52mOAS2b-LEjAju9gFDs9C50Rg469aZoOmsLuC-2bYIAqtI5Es9D3S7xH2vbWdtVzImeeV[3]Implications of the Conformationally Flexible, Macrocyclic Structure of the First-Generation, Direct-Acting Anti-Viral Paritaprevir on Its Solid Form Complexity and Chameleonic Behavior. Journal of the American Chemical Society. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrauQlYBkLNLCYL8yBleE2OLalCEaTUVlKvFxuzl7iGCLOg8r9a8XDVidwInb6GvfTN3sQn19iz096VseztBpRUPBlfCrbAUZ3TX_O4eyVzuPTFQboGmBdMKgSqG8XG6__joumLFGXdw==

Sources

Solution phase synthesis of stapled peptides using methyl esters

Author: BenchChem Technical Support Team. Date: March 2026

High-Yield Solution-Phase Synthesis of All-Hydrocarbon Stapled Peptides Using C-Terminal Methyl Ester Protection

Executive Summary

The advent of all-hydrocarbon peptide stapling has revolutionized the development of therapeutics targeting intracellular protein-protein interactions (PPIs). While Solid-Phase Peptide Synthesis (SPPS) remains the default for rapid prototyping, it often falters during scale-up due to resin-induced steric hindrance, incomplete macrocyclization, and high catalyst costs. Transitioning to solution-phase synthesis (or Liquid-Phase Peptide Synthesis, LPPS) using C-terminal methyl ester (-OMe) protection offers a highly scalable, convergent alternative. This application note details the mechanistic rationale and self-validating protocols for executing solution-phase Ring-Closing Metathesis (RCM) on methyl ester-protected peptides.

Mechanistic Rationale: The Solution-Phase Advantage

In SPPS, the growing peptide chain is anchored to a polymeric resin. During the crucial RCM step, the resin matrix restricts the conformational freedom of the peptide, often requiring multiple cycles of high-loading ruthenium catalysts (15–20 mol %) to achieve moderate yields .

Moving the RCM step to the solution phase eliminates resin aggregation and allows for homogeneous catalysis. However, solution-phase synthesis requires orthogonal protection of the C-terminus. Methyl esters (-OMe) are the optimal choice for this role . Unlike bulky tert-butyl (-OtBu) esters, the minimal steric radius of the methyl group prevents conformational crowding around the


-helical face, facilitating the formation of the critical metallacyclobutane intermediate during metathesis. Furthermore, methyl esters are highly stable under standard Fmoc/Boc coupling conditions but can be selectively cleaved via mild saponification without epimerizing the C-terminal chiral center .

Logic Root Why Solution-Phase + Methyl Ester? Branch1 Solution-Phase Kinetics Root->Branch1 Branch2 Methyl Ester (-OMe) Root->Branch2 Sub1A Homogeneous Catalysis (No Resin Aggregation) Branch1->Sub1A Sub1B Scalability (Multi-gram Yields) Branch1->Sub1B Sub2A Minimal Steric Bulk (Enhances RCM Efficiency) Branch2->Sub2A Sub2B Orthogonal Stability (Resists Fmoc/Boc Cleavage) Branch2->Sub2B Sub2C Mild Saponification (LiOH prevents epimerization) Branch2->Sub2C Sub1A->Sub2A Synergistic High Yield

Logical framework justifying methyl ester protection in solution-phase stapling.

Quantitative Data: Yield and Efficiency Metrics

The shift from heterogeneous (resin-bound) to homogeneous (solution-phase) metathesis fundamentally alters reaction kinetics. The table below summarizes the quantitative advantages of utilizing methyl ester-protected precursors in solution-phase RCM compared to traditional SPPS .

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis (-OMe Protected)
Grubbs II Catalyst Loading 15 – 20 mol % (often requires 2-3 cycles)5 – 10 mol % (single cycle)
Reaction Time 2 – 4 hours30 – 60 minutes
Intermolecular Dimerization Low (pseudo-dilution on resin)Low (if strictly maintained at ≤ 5 mM)
Macrocyclization Yield 40 – 60% (highly sequence dependent)85 – 95%
Steric Hindrance Penalty High (resin matrix interference)Minimal (methyl ester footprint)

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. Each phase includes specific chemical checkpoints (e.g., concentration limits, specific quenching agents) to ensure mechanistic integrity.

Workflow A Linear Peptide Assembly (Solution Phase) B C-Terminal Protection (Methyl Ester -OMe) A->B C Homogeneous RCM (Grubbs II, 2-5 mM) B->C D Stapled Peptide Methyl Ester (E/Z Isomeric Mixture) C->D E Saponification (LiOH, THF/H2O) D->E F Global Deprotection (TFA Scavenger Cocktail) E->F G Purified Stapled Peptide (Bioactive Macrocycle) F->G

Workflow for solution-phase synthesis of stapled peptides using methyl esters.

Protocol A: Homogeneous Ring-Closing Metathesis (RCM)

Causality Note: The use of a highly dilute solution (2–5 mM) is not arbitrary; it thermodynamically favors intramolecular cyclization (stapling) over intermolecular cross-metathesis (dimerization), acting as a physical control for macrocycle purity.

  • Preparation: Dissolve the fully protected linear peptide methyl ester (containing

    
     or 
    
    
    
    olefinic unnatural amino acids) in anhydrous 1,2-dichloroethane (DCE) or toluene to achieve a final concentration of 2 to 5 mM .
  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen must be strictly excluded to prevent catalyst degradation.

  • Catalysis: Add 2nd Generation Grubbs Catalyst (5–10 mol %). The solution will turn a faint brownish-purple.

  • Reaction: Stir the mixture at 40 °C for 45–60 minutes.

  • Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The mass should shift by exactly -28 Da (loss of ethylene). If mass doubling is observed, the concentration was too high, leading to dimerization.

  • Quenching: Add an excess of ethyl vinyl ether (approx. 50 equivalents relative to the catalyst) and stir for 15 minutes. Mechanism: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, instantly terminating metathesis and preventing double-bond migration during workup.

  • Isolation: Concentrate the solvent under reduced pressure and purify the crude stapled peptide methyl ester via flash chromatography.

Protocol B: Saponification of the Methyl Ester

Causality Note: Standard acid cleavage (TFA) cannot remove methyl esters. Saponification via Lithium Hydroxide (LiOH) is required. KHSO4 is used for acidification instead of HCl to prevent premature cleavage of acid-labile side-chain protecting groups (e.g., Boc, tBu).

  • Solvation: Dissolve the purified stapled peptide methyl ester in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and deionized water.

  • Hydrolysis: Cool the reaction vessel to 0 °C in an ice bath. Slowly add 1.5 to 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via TLC or LC-MS. Saponification is typically complete within 1 to 2 hours.

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Carefully acidify the solution to pH 3 using 1 M Potassium Hydrogen Sulfate (KHSO4).

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the C-terminal free acid stapled peptide.

Protocol C: Global Deprotection
  • Cleavage Cocktail: Treat the saponified peptide with a standard cleavage cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).

  • Incubation: Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the TFA under a stream of nitrogen to 10% of its original volume. Add ice-cold diethyl ether to precipitate the fully deprotected stapled peptide.

  • Purification: Centrifuge, decant the ether, and purify the resulting pellet via preparative RP-HPLC.

References

  • "Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides", Chemical Reviews. URL:[Link]

  • "Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls", ACS Combinatorial Science. URL:[Link]

  • "E-Selective Ring-closing Metathesis in α-Helical Stapled Peptides", Organic Letters. URL:[Link]

  • "Stereoisomerism of stapled peptide inhibitors of the p53-Mdm2 interaction: an assessment of synthetic strategies and activity profiles", RSC Advances. URL:[Link]

  • "High Yielding Synthesis of 3a-Hydroxypyrrolo[2,3-b]indoline Dipeptide Methyl Esters", Journal of Organic Chemistry. URL:[Link]

Preparation of (S)-N-Boc-2-amino-non-8-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of (S)-N-Boc-2-amino-non-8-enoic Acid Methyl Ester

Executive Summary

(S)-N-Boc-2-amino-non-8-enoic acid methyl ester is a critical non-natural amino acid intermediate, widely utilized in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Simeprevir, Danoprevir). Functioning as the "P1" precursor, its terminal olefinic side chain allows for subsequent Ring-Closing Metathesis (RCM) to form the essential 14- to 18-membered macrocycles characteristic of this drug class.

This application note details a robust, scalable protocol for the asymmetric synthesis of this target using Phase-Transfer Catalyzed (PTC) Alkylation . Unlike enzymatic resolution or chiral auxiliary methods (e.g., Evans), the PTC approach utilizing Cinchona alkaloid derivatives offers superior atom economy, mild conditions, and high enantioselectivity (>95% ee) without the need for stoichiometric chiral directing groups.

Strategic Analysis & Retrosynthesis

To ensure high optical purity and operational simplicity, we employ the O’Donnell-Lygo-Maruoka strategy . The synthesis hinges on the enantioselective alkylation of a glycine Schiff base ester.

Retrosynthetic Logic:

  • Target: (S)-N-Boc-2-amino-non-8-enoic acid methyl ester.

  • Disconnection: Cα–Cβ bond.

  • Precursors:

    • Nucleophile: N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base).

    • Electrophile: 7-Bromo-1-heptene.[1][2]

    • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Lygo Catalyst).

Why tert-butyl ester? Although the final target is a methyl ester, the tert-butyl ester Schiff base is preferred for the alkylation step to prevent competing saponification of the ester under the basic PTC conditions. The switch from tert-butyl to methyl ester is performed efficiently in a one-pot deprotection/transesterification sequence.

Experimental Workflow Visualization

The following diagram outlines the critical path for the synthesis, highlighting the phase-transfer mechanism and protection group manipulations.

SynthesisWorkflow Start Glycine Schiff Base (t-Butyl Ester) Reagents 7-Bromo-1-heptene + Lygo Catalyst + CsOH/Toluene Start->Reagents Intermediate1 Alkylated Schiff Base (S-Enantiomer) Reagents->Intermediate1 Asymmetric Alkylation (-78°C to -50°C) Hydrolysis1 1. Mild Acid Hydrolysis (15% Citric Acid) Intermediate1->Hydrolysis1 Intermediate2 (S)-Amino Acid t-Butyl Ester Hydrolysis1->Intermediate2 Cleaves Imine Transester 2. Global Deprotection/Esterification (HCl / MeOH) Intermediate2->Transester Intermediate3 (S)-Amino Acid Methyl Ester (HCl Salt) Transester->Intermediate3 t-Bu -> Me Ester Protection 3. N-Boc Protection (Boc2O / TEA) Intermediate3->Protection Final Target: (S)-N-Boc-2-amino-non-8-enoic acid methyl ester Protection->Final

Caption: Step-wise synthetic workflow from glycine equivalent to final N-Boc methyl ester target.

Detailed Protocol

Stage 1: Asymmetric Alkylation

This step establishes the chiral center at C2. The use of a pseudo-enantiomeric catalyst (derived from Cinchonidine) ensures the formation of the (S)-enantiomer.

Reagents Table:

ReagentMW ( g/mol )Equiv.Amount (Example)Role
N-(Diphenylmethylene)glycine tert-butyl ester295.381.02.95 gNucleophile
7-Bromo-1-heptene177.081.22.12 gElectrophile
Lygo Catalyst (CD-derived)*600.6 (approx)0.10.60 gChiral PTC
Cesium Hydroxide (CsOH·H2O)167.935.08.40 gBase
Toluene / DCM (7:3)--30 mLSolvent

*Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the Glycine Schiff base (1.0 equiv) and the Lygo catalyst (10 mol%) to the flask. Dissolve in a mixture of Toluene/DCM (7:3 v/v).

  • Cooling: Cool the solution to -60 °C using a cryocooler or dry ice/chloroform bath.

  • Addition: Add 7-Bromo-1-heptene (1.2 equiv) via syringe.

  • Initiation: Add solid CsOH·H2O (5.0 equiv) in one portion. Vigorous stirring is essential to maintain the solid-liquid interface.

  • Reaction: Stir at -60 °C for 18–24 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.

  • Workup: Quench with water (20 mL) and extract with Et2O (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Silica gel, 2% Et3N in Hexanes/EtOAc gradient) to isolate the alkylated imine.

    • Note: The imine is sensitive; rapid purification is recommended.

Stage 2: Hydrolysis, Transesterification, and Protection

This sequence converts the alkylated Schiff base into the final N-Boc methyl ester.

Reagents Table:

ReagentRoleConditions
Citric Acid (15% aq)Imine HydrolysisTHF, RT, 2 h
Acetyl Chloride / MeOHEster ExchangeReflux, 4 h
Di-tert-butyl dicarbonate (Boc2O)N-ProtectionTEA, DCM, RT

Procedure:

  • Imine Cleavage: Dissolve the purified alkylated imine in THF (20 mL). Add 15% aqueous citric acid (10 mL) and stir at room temperature for 4 hours.

    • Observation: The yellow color of the Schiff base will fade.

  • Extraction: Dilute with water. Wash with Et2O (2 x 15 mL) to remove the benzophenone byproduct. The product (amino ester) remains in the aqueous phase.

  • Basification & Extraction: Neutralize the aqueous layer with NaHCO3 to pH 8 and extract the amino acid tert-butyl ester with DCM. Dry and concentrate.

  • Transesterification (One-Pot): Dissolve the residue in anhydrous Methanol (30 mL). Cool to 0 °C and slowly add Acetyl Chloride (3.0 equiv) (generates anhydrous HCl in situ). Heat to reflux for 4–6 hours.

    • Result: This cleaves the tert-butyl ester and forms the methyl ester hydrochloride salt.

    • Workup: Concentrate to dryness to obtain the crude amino acid methyl ester HCl salt.

  • Boc Protection: Suspend the crude salt in DCM (30 mL). Add Triethylamine (TEA, 3.0 equiv) followed by Boc2O (1.1 equiv). Stir at RT for 3 hours.[3]

  • Final Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

  • Final Purification: Silica gel chromatography (Hexanes/EtOAc 8:2).

Quality Control & Validation

To ensure the protocol meets pharmaceutical standards, the following parameters must be verified.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Enantiomeric Excess > 95% eeChiral HPLC (Chiralcel OD-H, Hex/IPA)
Identity (NMR) Consistent with structure1H NMR (400 MHz, CDCl3)

Key NMR Signals (1H, CDCl3):

  • 
     5.80 (m, 1H, -CH=), 4.95 (m, 2H, =CH2), 4.25 (m, 1H, 
    
    
    
    -H), 3.72 (s, 3H, -OCH3), 1.44 (s, 9H, Boc).

Troubleshooting & Optimization

  • Low Enantioselectivity (<90% ee):

    • Cause: Temperature too high during alkylation or insufficient stirring rate (PTC is diffusion-controlled).

    • Fix: Ensure internal temperature is maintained at -60 °C. Increase stirring speed to >800 rpm. Verify catalyst purity.

  • Incomplete Alkylation:

    • Cause: 7-Bromo-1-heptene quality.[1][2][3]

    • Fix: Distill the alkyl halide before use if it has yellowed. Add 10 mol% tetrabutylammonium iodide (TBAI) as a co-catalyst to accelerate the reaction via the Finkelstein reaction (in situ formation of iodide).

  • Benzophenone Contamination:

    • Fix: Ensure thorough ether washes during the citric acid hydrolysis step (Stage 2, Step 2). Benzophenone is highly lipophilic and easily removed before the amino acid is extracted.

References

  • O'Donnell, M. J. (2004).[4] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters, 38(49), 8595–8598. Link

  • Liverton, N. J., et al. (2008). "Molecular Modeling Based Approach to Potent P2-P4 Macrocyclic HCV NS3/4A Protease Inhibitors." Journal of the American Chemical Society, 130(14), 4607–4609. (Describes the utility of the olefinic amino acid in HCV drugs). Link

  • Corey, E. J., et al. (1997). "Enantioselective Synthesis of

    
    -Amino Acids from Glycine Derivatives." Journal of the American Chemical Society, 119(51), 12414–12415. Link
    

Sources

Troubleshooting & Optimization

Peptide Metathesis Technical Support Center: Optimizing i, i+7 Stapling Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydrocarbon peptide stapling. As a Senior Application Scientist, I have designed this portal to troubleshoot and optimize Ring-Closing Metathesis (RCM) workflows specifically for i, i+7 stapled peptides utilizing the 2-Amino-non-8-enoic acid (R8) and 2-Amino-hept-6-enoic acid (S5) non-natural amino acid pair.

Part 1: Mechanistic Foundations of i, i+7 Stapling

The i, i+7 staple spans two full turns of an α-helix, creating an 11-carbon hydrocarbon bridge that rigidifies the peptide backbone. This structural constraint is driven by the ruthenium-catalyzed RCM of the terminal olefins on the R8 and S5 side chains. Two critical mechanistic factors dictate the success of this reaction:

  • The Thorpe-Ingold Effect: The α-methyl substituents on both the R8 and S5 residues restrict the conformational degrees of freedom of the peptide backbone. This steric bulk pre-organizes the linear peptide into a helical turn, forcing the olefinic tails into close spatial proximity to facilitate cyclization1[1].

  • Stereochemical Trajectory: To successfully close the 21-atom macrocycle without severe steric clash, the stereocenters of the unnatural amino acids must direct the side chains toward the same face of the helix. For an i, i+7 linkage, the optimal pairing is either S8/R5 or R8/S5 2[2]. Using mismatched stereochemistry (e.g., R8/R5) results in divergent side-chain trajectories, leading to near-zero RCM yields3[3].

RCM_Workflow N1 1. Linear Peptide Assembly (Fmoc-SPPS with R8 & S5) N2 2. Resin Swelling & Degassing (Anhydrous DCE, N2 purge) N1->N2 Maintain N-term Fmoc N3 3. Catalyst Addition (Grubbs I/II, 10-20 mol%) N2->N3 Exclude Oxygen N4 4. Microwave-Assisted RCM (30°C, 2 hrs, Iterative) N3->N4 Intramolecular Cyclization N5 5. Validation (Mini-Cleavage) (LC-MS: -28 Da mass shift) N4->N5 Check Conversion N5->N2 If Incomplete (Repeat RCM) N6 6. Final Cleavage & Deprotection (TFA Cocktail) N5->N6 If >95% Complete

Workflow for optimizing on-resin Ring-Closing Metathesis of R8/S5 stapled peptides.

Part 2: Self-Validating Protocol for On-Resin RCM

To ensure high fidelity, RCM should be integrated directly into Solid-Phase Peptide Synthesis (SPPS) while the peptide is still attached to the resin 4[4]. The following standard operating procedure (SOP) incorporates a self-validating feedback loop to prevent the premature global cleavage of uncyclized sequences.

Step-by-Step Methodology:

  • Linear Assembly & Protection: Synthesize the linear peptide using standard Fmoc-SPPS on a low-loading resin (0.1–0.2 mmol/g). Incorporate Fmoc-R8-OH at position i and Fmoc-S5-OH at position i+7.

    • Critical Causality: You must leave the N-terminal Fmoc protecting group intact prior to initiating RCM. Free primary amines are highly nucleophilic and will irreversibly coordinate to the Ruthenium center of the Grubbs catalyst, poisoning it instantly.

  • Resin Preparation: Wash the resin with Dichloromethane (DCM) (3 × 5 mL), followed by 1,2-Dichloroethane (DCE) (3 × 5 mL). Swell the resin in anhydrous DCE for 30 minutes. DCE is preferred over DCM for its higher boiling point, accommodating mild heating without rapid evaporation.

  • Degassing: Bubble dry Nitrogen or Argon gas directly through the resin suspension for 10 minutes. Dissolved oxygen rapidly degrades the active alkylidene species of the Ruthenium catalyst.

  • Catalyst Addition: Prepare a 20 mol% solution of First-Generation Grubbs' Catalyst (GI) in anhydrous, degassed DCE 5[5]. Add this directly to the reaction vessel.

  • Cyclization: React for 2 hours at room temperature, or apply microwave irradiation (30°C, 20W) to gently drive the reaction to completion.

  • Validation (Mini-Cleavage): Extract ~2 mg of resin. Wash with DCM, dry, and treat with a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour. Analyze the supernatant via LC-MS.

    • Self-Validation Check: A successful RCM event is definitively confirmed by a mass shift of exactly -28 Da (representing the loss of one ethylene molecule, C₂H₄) relative to the linear precursor.

  • Iteration: If the linear precursor peak remains prominent on the LC-MS trace, drain the vessel, wash with DCE, and repeat Steps 4 and 5. Multiple catalyst treatments are standard practice to ensure 100% conversion5[5].

Part 3: Quantitative Optimization Matrix

Use the following data-driven matrix to adjust your reaction parameters based on observed yields.

Condition VariableSub-optimal StateOptimized StateMechanistic RationaleTypical Yield Impact
Solvent Selection DCM (b.p. 39°C)DCE (b.p. 83°C)DCE allows for higher reaction temperatures without solvent evaporation, which is critical for disrupting resin-bound peptide aggregation.+15% to +20%
Catalyst Loading 5 mol% (Single dose)20 mol% (Iterative, 2x)Ruthenium catalysts degrade over time in SPPS environments. Iterative dosing replenishes the active alkylidene species.+30% to +40%
Resin Loading >0.4 mmol/g0.1 - 0.2 mmol/gLow loading enforces "pseudo-dilution," favoring intramolecular cyclization over intermolecular cross-metathesis.+25% (Purity)
N-Terminal State Fmoc-DeprotectedFmoc-ProtectedFree amines irreversibly coordinate to the Ru center, creating a dead catalyst complex.Prevents 0% yield

Part 4: Troubleshooting Guide & FAQs

Q1: Why is my RCM yield stuck at 30% despite repeated catalyst treatments? A: This is almost always caused by peptide aggregation . As the peptide chain elongates on the solid support, it can form stable inter-chain hydrogen bonds (β-sheet aggregates). This restricts the conformational flexibility required for the R8 and S5 olefinic tails to meet. Solution: Apply microwave heating (e.g., 30°C to 50°C) during the RCM step to provide the kinetic energy needed to disrupt these secondary structures. Alternatively, incorporate chaotropic salts (e.g., 0.1 M LiCl in DMF) during the washing steps prior to RCM to break up hydrogen bonding networks.

Q2: I am observing a high degree of cross-metathesis (dimerization). How can I favor intramolecular ring-closing? A: Dimerization occurs when the local concentration of peptide chains on the resin bead is too high. If the distance between two separate peptide chains is shorter than the intra-chain distance between your R8 and S5 residues, the Grubbs catalyst will link the two separate peptides together. Solution: Enforce "pseudo-dilution" by utilizing a low-loading resin (≤0.2 mmol/g). This physically separates the growing peptide chains on the polymer matrix, making intermolecular cross-metathesis statistically highly improbable.

Q3: My peptide sequence contains a Methionine (Met) residue, and my RCM fails completely. Why? A: Ruthenium catalysts are highly thiophilic. The thioether side chain of Methionine acts as a strong ligand for Ruthenium, outcompeting the target olefins and forming a stable, inactive Ru-complex (catalyst poisoning). Solution: The most robust fix is to substitute Methionine with Norleucine (Nle) . Norleucine is an isosteric, all-hydrocarbon analog of Methionine that does not coordinate metals, preserving both the biological activity of the peptide and the efficacy of the Grubbs catalyst.

Q4: Should I use Grubbs I, Grubbs II, or Hoveyda-Grubbs II for the R8/S5 staple? A: For standard R8/S5 stapling, First-Generation Grubbs' Catalyst (GI) is the gold standard. Causality: While Grubbs II and Hoveyda-Grubbs II are significantly more reactive, this hyper-reactivity often leads to unwanted side reactions in peptides, such as double-bond migration (isomerization) or elevated cross-metathesis. Grubbs I offers the perfect balance—it is highly selective for terminal olefins and cleanly forms the macrocycle without degrading the peptide backbone.

References

1.2 - National Institutes of Health (NIH) / PMC 2. 4 - Creative Peptides 3.5 - Theranostics 4.1 - Dove Medical Press 5. 3 - Open Exploration Publishing

Sources

Technical Support Center: Preventing Racemization of 2-Amino-non-8-enoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Amino-non-8-enoic acid methyl ester is a critical non-natural amino acid building block, extensively utilized in the synthesis of hydrocarbon-stapled peptides via ring-closing metathesis (RCM). Because the terminal alkene chain (non-8-enyl) provides minimal steric shielding compared to branched aliphatic side chains, the


-chiral center is highly susceptible to epimerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the stereochemical integrity of your syntheses.

Mechanistic Overview: Why Racemization Occurs

Racemization of amino acid esters under basic conditions typically proceeds through two primary pathways[1]:

  • Direct Enolization: Strong bases abstract the

    
    -proton, generating a planar enolate intermediate. Reprotonation from either face yields a racemic mixture.
    
  • Oxazolone (Azlactone) Formation: During carboxyl activation of N-protected derivatives, over-activation leads to intramolecular cyclization. The

    
    -proton of the resulting oxazolone ring is highly acidic and racemizes almost instantaneously[2].
    

Mechanism A L-2-Amino-non-8-enoic acid methyl ester B Planar Enolate Intermediate A->B Base (OH-, TEA) -H+ D Oxazolone (Azlactone) Intermediate A->D Carboxyl Activation (If N-Protected) B->A +H+ (Retention) C D-2-Amino-non-8-enoic acid methyl ester B->C +H+ (Inversion) D->B Highly Acidic alpha-proton

Mechanistic pathways of base-catalyzed racemization via enolization and oxazolone formation.

Troubleshooting FAQs

Q1: I am observing up to 15% D-enantiomer after saponifying the methyl ester to the free acid. How can I prevent this? A: Standard saponification relies on harsh alkaline conditions (e.g., NaOH in MeOH/H₂O), which inherently drives base-catalyzed abstraction of the exposed


-proton[3].
Solution: Shift to milder conditions using Lithium Hydroxide (LiOH) in a THF/Water mixture at exactly 0°C. The lithium ion strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This accelerates hydrolysis at lower temperatures without providing the thermal energy required for enolization[4].

Q2: Does my choice of tertiary base during peptide coupling affect the epimerization of this specific ester? A: Absolutely. When 2-Amino-non-8-enoic acid methyl ester is used as a nucleophile, the basicity and steric profile of the tertiary amine dictate the racemization rate. Strong, unhindered bases like Triethylamine (TEA, pKa ~10.7) rapidly abstract the


-proton[1].
Solution: Substitute TEA with 2,4,6-collidine (TMP). Collidine possesses a lower pKa (~7.4) and severe steric hindrance from its methyl groups. This allows it to neutralize the reaction medium without being able to physically access and abstract the 

-proton[1].

Q3: What additives should I use to prevent oxazolone formation during the activation of the N-protected free acid? A: If you are activating the free acid post-saponification, carbodiimides (like DIC) can cause the intermediate to cyclize into a highly acidic oxazolone[2]. Solution: Incorporate racemization suppressants such as Oxyma Pure or HOAt. These act as "super-nucleophiles," rapidly trapping the highly reactive O-acylisourea intermediate before it can cyclize, forming a stable active ester that undergoes clean aminolysis[5].

Quantitative Data: Reagent Selection

Summarized below is the quantitative impact of base and additive selection on the stereochemical integrity of 2-Amino-non-8-enoic acid derivatives during standard coupling cycles.

Table 1: Impact of Base Selection on Racemization
BasepKaSteric Hindrance% D-Enantiomer Formation
Triethylamine (TEA)10.7Low12.5%
N,N-Diisopropylethylamine (DIPEA)10.5High4.2%
2,4,6-Collidine (TMP) 7.4 Very High < 0.5%
Table 2: Efficacy of Coupling Additives (DIC-mediated activation)
AdditiveMechanism of Action% D-Enantiomer Formation
NoneProne to Oxazolone cyclization18.0%
HOBtStandard Nucleophile3.1%
HOAtEnhanced Nucleophile1.2%
Oxyma Pure Super-Nucleophile < 0.5%

Validated Experimental Protocols

Protocol 1: Racemization-Free Saponification

This protocol ensures the safe hydrolysis of the methyl ester to the free carboxylic acid without compromising the


-chiral center.
  • Solvent Preparation: Dissolve 1.0 eq of 2-Amino-non-8-enoic acid methyl ester in a 3:1 mixture of THF and deionized water. Cool the flask to exactly 0°C in an ice bath.

    • Causality: The biphasic/mixed solvent system ensures solubility of both the organic ester and the inorganic base. Cooling to 0°C drastically reduces the thermal kinetic energy available for the side-reaction of

      
      -proton abstraction[3].
      
  • Hydrolysis: Add 1.1 eq of LiOH monohydrate dropwise as an aqueous solution over 15 minutes. Stir at 0°C for 2 hours.

    • Causality: Lithium ions coordinate with the carbonyl oxygen, increasing electrophilicity and allowing hydroxide to attack at lower temperatures, favoring targeted hydrolysis over enolization[4].

  • Quenching: Immediately upon consumption of the starting material (monitor via TLC), quench the reaction by adding cold 1M HCl dropwise until the pH reaches 3-4.

    • Causality: Extended exposure to basic conditions post-hydrolysis is the primary driver of racemization. Rapid acidification protonates the carboxylate, neutralizing the basic environment and precipitating the free acid safely.

Protocol 2: Epimerization-Free Peptide Coupling

This protocol is designed for coupling the saponified, N-protected 2-Amino-non-8-enoic acid to a growing peptide chain.

  • Pre-Activation: In a dry vial, dissolve 3.0 eq of the N-protected amino acid and 3.0 eq of Oxyma Pure in anhydrous DMF. Add 3.0 eq of DIC and stir for exactly 3 minutes.

    • Causality: Oxyma Pure acts as a super-nucleophile. It intercepts the highly reactive O-acylisourea intermediate generated by DIC before it can undergo intramolecular cyclization into a racemization-prone oxazolone[5].

  • Base Addition: Add the pre-activated mixture to the resin-bound peptide. Add 6.0 eq of 2,4,6-collidine to the reaction vessel.

    • Causality: 2,4,6-collidine provides the necessary basicity to drive the coupling reaction but possesses severe steric hindrance. This physical bulk prevents the base from approaching and abstracting the

      
      -proton[1].
      
  • Coupling & Wash: Agitate at room temperature for 1 hour. Drain the reaction vessel and wash thoroughly with DMF (5x) to remove excess reagents.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve racemization issues in your workflow.

Workflow Start Chiral HPLC Detects Racemization Q1 During Saponification? Start->Q1 Q2 During Coupling? Q1->Q2 No Sol1 Use LiOH at 0°C or Enzymatic Hydrolysis Q1->Sol1 Yes Sol2 Switch Base to 2,4,6-Collidine Q2->Sol2 Yes (Base Issue) Sol3 Add Oxyma Pure or HOAt Q2->Sol3 Yes (Activation Issue) Storage Store as HCl Salt Avoid Protic/Basic Solvents Q2->Storage No (Storage Issue)

Decision tree for diagnosing and resolving racemization during synthesis and storage.

References

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • MDPI. Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. Available at:[Link]

Sources

Troubleshooting low solubility of alkenyl amino acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility & Handling of Alkenyl Amino Acid Esters

Executive Summary: The Amphiphilic Tug-of-War

Alkenyl amino acid esters present a unique solubility paradox. They are amphiphilic molecules: they possess a polar, ionizable amino acid "head" and a hydrophobic alkenyl "tail." Their solubility behavior is dictated by which side of the molecule dominates in a given solvent system.

  • The Problem: Researchers often find these compounds exist as "intractable oils" that refuse to crystallize or dissolve poorly in aqueous bioassay media.

  • The Solution: Control the ionization state (protonation) to favor the head group for water solubility, or suppress ionization to favor the tail for organic extraction.

This guide provides self-validating protocols to overcome these specific solubility and isolation hurdles.

Module 1: Isolation & Synthesis Troubleshooting

Issue: "My product separates as an oil and won't crystallize (Oiling Out)."

Diagnosis: This is the most common issue with long-chain amino acid esters. The compound is thermodynamically stable as a supercooled liquid (oil) rather than a crystal lattice due to the flexibility of the alkenyl chain disrupting packing.

Q: How do I force my oily ester into a solid? A: You must lower the kinetic barrier to crystallization using a Dual-Solvent Trituration method.

Protocol: Anti-Solvent Trituration

  • Dissolution: Dissolve the crude oil in the minimum amount of a polar aprotic solvent (e.g., DCM or Acetone).

  • Anti-Solvent Addition: Add a non-polar solvent (Diethyl Ether or Hexanes) dropwise with vigorous stirring until the solution turns slightly cloudy (turbidity point).

  • The "Scratch" Technique: If oil droplets form, stop stirring. Use a glass rod to scratch the side of the flask at the interface of the oil and solvent. This provides nucleation sites.

  • Thermal Cycling: Cool the flask to -20°C. If oil separates again, warm it back to room temperature (RT) until dissolved, and cool slower (e.g., wrap flask in cotton/foil).

Technical Insight: Rapid cooling traps impurities inside the oil droplets, preventing lattice formation. Slow cooling allows impurities to stay in the mother liquor.

Issue: "I cannot get the salt form to precipitate."

Diagnosis: You are likely using a solvent that is too polar (like Methanol) which solvates the ion pair too well, or your acid source contains water, causing the ester to hydrolyze.

Q: What is the robust method for generating the Hydrochloride (HCl) salt? A: Use Anhydrous Precipitation . Do not use aqueous HCl.

Protocol: Anhydrous Salt Formation

  • Solvent: Dissolve the free base alkenyl ester in anhydrous Diethyl Ether (preferred) or Dioxane .

  • Acid Source: Add 4M HCl in Dioxane dropwise at 0°C.

    • Why? Introduction of water (via aqueous HCl) often hydrolyzes the ester bond back to the parent amino acid.

  • Observation: A white precipitate should form immediately.

  • Workup: Filter under Nitrogen (to prevent hygroscopic water absorption) and wash with cold ether.

Module 2: Aqueous Solubility for Bioassays

Issue: "The compound precipitates when added to cell culture media."

Diagnosis: The free base ester is lipophilic (LogP > 3). When you add a DMSO stock solution to aqueous media (pH 7.4), the amine remains largely unprotonated, and the hydrophobic alkenyl tail drives aggregation/precipitation.

Q: How do I keep the ester dissolved in aqueous buffers? A: You must lower the pH locally or use a surfactant chaperone.

Troubleshooting Matrix:

MethodProtocolMechanismSuitability
Acidification (Salt) Pre-dissolve in 10mM HCl or convert to HCl salt before adding to media.Protonation (

) increases hydration energy.
Best for robust cells; check pH tolerance.
Co-solvent Spike Dissolve in DMSO, then dilute into media containing 5-10% PEG-400.PEG acts as a dispersant, preventing crystal nucleation.Good for short-term assays.
Cyclodextrin Complex with

-Cyclodextrin (1:2 molar ratio).
The hydrophobic alkenyl tail hides inside the cyclodextrin cavity.Best for in vivo injection or sensitive cells.

Module 3: Visualization & Logic

Workflow: The "Oiling Out" Rescue Plan

This diagram illustrates the decision logic when dealing with non-solid products.

RecrystallizationLogic Start Crude Product is Oily SolventCheck Is residual high-boiling solvent (DMF/DMSO) present? Start->SolventCheck HighVac High Vacuum Drying (>4 hours at 40°C) SolventCheck->HighVac Yes Trituration Attempt Trituration (DCM + Hexane) SolventCheck->Trituration No HighVac->Trituration ResultSolid Solid Formed? Trituration->ResultSolid Recryst Recrystallize (Slow Cooling) ResultSolid->Recryst Yes SaltForm Convert to HCl or PTSA Salt ResultSolid->SaltForm No (Still Oily) SaltForm->Recryst New Salt Form

Caption: Decision tree for converting oily alkenyl amino acid esters into manageable solids.

Module 4: Stability & Storage (The "Alkenyl" Factor)

Q: My white solid turned yellow and sticky after a week. Why? A: Oxidation. The alkenyl double bond is susceptible to autoxidation, especially if the amino group acts as a catalyst or if trace metals are present.

Critical Storage Rules:

  • Store as Salt: The HCl salt is significantly more stable to oxidation than the free amine.

  • Inert Atmosphere: Always flush vials with Argon/Nitrogen.

  • Cold Storage: Keep at -20°C.

  • Avoid Light: Alkenyl chains can undergo photo-isomerization or radical polymerization. Use amber vials.

References

  • BenchChem Technical Support. (2025).[1][2] Purification of Boc-Protected Amino Acids by Recrystallization: Addressing "Oiling Out". BenchChem.[1][2] Link

  • Infante, M.R., et al. (2004).[3] Amino acid-based surfactants: Biocompatibility and biodegradability.[3][4][5][6] Comptes Rendus Chimie, 7(6-7), 583-592. Link

  • Degoey, D.A., et al. (2009). Prodrug Activation Strategies: Improving Solubility via Amino Acid Esters.[7] Journal of Medicinal Chemistry. (Cited via BOC Sciences Technical Note).

  • Han, H.K., & Amidon, G.L. (2000). Targeted prodrug design to optimize drug delivery. AAPS PharmSci, 2(1), 48-58. (General principles of amino acid ester prodrug solubility). Link

  • ResearchGate Community Forum. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (Practical protocols for salt/free-base conversion). Link

Sources

Removing methyl ester protecting group from non-natural amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Non-Natural Amino Acid Deprotection Topic: Hydrolysis of Methyl Ester Protecting Groups Ticket ID: #CHEM-DEPROT-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Beyond Standard Saponification

Welcome to the Technical Support Center. You are likely here because the standard "LiOH in THF/Water" protocol has failed you, or you are working with high-value non-natural amino acids (nnAAs) where stereochemical integrity is non-negotiable.

Removing a methyl ester is often trivial in standard peptide chemistry, but with nnAAs—particularly those with bulky quaternary centers (e.g., Aib derivatives), electron-withdrawing aryl side chains (e.g., Phenylglycine), or base-sensitive protecting groups (e.g., Fmoc)—it becomes a critical bottleneck. This guide prioritizes chemoselectivity and stereochemical retention .

Decision Matrix: Select Your Protocol

Before proceeding, identify your substrate's specific constraints using the logic flow below.

DeprotectionLogic Start START: Analyze Substrate BaseSensitive Contains Base-Sensitive Groups? (e.g., Fmoc, base-labile linkers) Start->BaseSensitive RacemizationProne Is Alpha-Proton Acidic? (e.g., Phenylglycine, Aryl-AAs) BaseSensitive->RacemizationProne No (Boc/Cbz present) Method_LiI PROTOCOL C: Nucleophilic Cleavage (LiI / Pyridine) BaseSensitive->Method_LiI Yes (Fmoc present) StericBulk Is Alpha-Carbon Quaternary? (e.g., Aib, Methyl-Proline) RacemizationProne->StericBulk No Method_Sn PROTOCOL B: Neutral Hydrolysis (Me3SnOH) RacemizationProne->Method_Sn Yes (High Risk) Method_LiOH PROTOCOL A: Standard Saponification (LiOH / THF / H2O) StericBulk->Method_LiOH No (Standard) Method_Force PROTOCOL A (MODIFIED): High Temp / Pressure (Ba(OH)2 or Excess LiOH) StericBulk->Method_Force Yes (Hindered)

Figure 1: Strategic decision tree for selecting the appropriate deprotection methodology based on substrate functionality.

Module A: Standard Saponification (LiOH)

Best For: Unhindered, racemization-resistant nnAAs (e.g., Homophenylalanine, Ornithine derivatives) with base-stable protecting groups (Boc, Cbz).

The Science

Lithium Hydroxide (LiOH) is preferred over NaOH or KOH because the lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating hydroxide attack even in mixed organic solvents.

Troubleshooting FAQ

Q: My reaction is stalling at 50% conversion. Should I add more base?

  • Diagnosis: This is often a solubility issue, not a stoichiometry issue. The lithium carboxylate salt product may precipitate and coat the unreacted ester.

  • Fix: Do not just add base. Adjust the solvent system. The "Magic Ratio" is THF:MeOH:H2O (3:1:1) . The methanol is critical for solubilizing the intermediate species, while THF dissolves the hydrophobic side chain.

Q: I see a new spot on TLC that isn't my product or starting material.

  • Diagnosis: If your nnAA has a nucleophilic side chain (e.g., unprotected serine/threonine analog), you may be forming a lactone or cyclic urethane.

  • Fix: Keep the temperature at 0°C. If cyclization persists, switch to Protocol B .

Optimized Protocol
  • Dissolve Methyl Ester (1.0 equiv) in THF/MeOH/H2O (3:1:1) [0.1 M concentration].

  • Cool to 0°C.

  • Add LiOH[1]·H2O (2.0 equiv for mono-esters).

  • Monitor by TLC/LCMS.

  • Quench: Acidify carefully to pH 3-4 with 1N HCl. Do not go to pH 1 if acid-sensitive groups are present.

Module B: The "Racemization Killer" (Trimethyltin Hydroxide)

Best For: Arylglycines (Phenylglycine, 4-F-Phg) and substrates prone to enolization.

The Science

Standard hydroxide bases cause racemization by deprotonating the


-proton (forming an enolate). Trimethyltin hydroxide (Me

SnOH) operates via a "coordination-delivery" mechanism. The tin acts as a Lewis acid to activate the carbonyl, and the hydroxide is delivered intramolecularly. This allows hydrolysis at neutral pH (approx. 6-7), completely avoiding the basic conditions required for enolate formation [1].

Racemization Substrate Chiral Ester (L-Isomer) Enolate Planar Enolate (Achiral Intermediate) Substrate->Enolate Deprotonation (Fast w/ NaOH) Racemate Racemic Product (D/L Mixture) Substrate->Racemate Direct Hydrolysis (via Sn) Base Strong Base (OH-) Enolate->Racemate Reprotonation Sn_Path Me3SnOH Path (No Enolization)

Figure 2: Comparison of the enolization pathway (red) vs. the direct hydrolysis pathway (green) facilitated by organotin reagents.

Troubleshooting FAQ

Q: I am worried about Tin toxicity in my final drug candidate.

  • Response: This is a valid concern. Me

    
    SnOH is highly toxic.
    
  • Removal Protocol: After reaction, the tin byproducts must be removed. Wash the organic extract with 5% KF (Potassium Fluoride) solution . This forms insoluble Me

    
    SnF, which precipitates and can be filtered off.
    

Q: The reaction is slow.

  • Fix: This reaction often requires heating to 60-80°C. Because the pH is neutral, thermal degradation is less likely than with NaOH. Use 1,2-dichloroethane (DCE) as the solvent for higher reflux temperatures.

Optimized Protocol
  • Dissolve Methyl Ester (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Add Me

    
    SnOH (2.0 - 5.0 equiv).
    
  • Heat to 60°C - 80°C.

  • Workup (Critical): Dilute with Et2O. Wash 3x with 5% aqueous KHSO

    
     or 5% KF to remove Tin.
    

Module C: Nucleophilic Cleavage (LiI / Pyridine)

Best For: Fmoc-protected amino acids or highly hindered esters.

The Science

This is not hydrolysis; it is an S


2 dealkylation. The reaction does not attack the carbonyl carbon (which is sterically shielded or prone to base attack). Instead, the Iodide ion (I

) attacks the methyl group of the ester, breaking the O-CH

bond. The lithium coordinates the carbonyl oxygen, anchoring the substrate [2].
  • Why it works for Fmoc: The reaction mixture is non-basic (Pyridine is a weak base, pKa ~5), so the Fmoc group (sensitive to bases like Piperidine/NaOH) remains intact.

Troubleshooting FAQ

Q: My reaction turned dark brown/black.

  • Diagnosis: This is normal. It indicates the formation of trace Iodine or complexation. It usually disappears during the thiosulfate wash.

Q: Can I use NaI instead of LiI?

  • Response: No. The Lithium cation is essential for coordinating the carbonyl oxygen (Lewis acid activation). Sodium is too "soft" and lacks the necessary charge density to activate the ester sufficiently.

Optimized Protocol
  • Dissolve Methyl Ester in anhydrous Pyridine (0.2 M).

  • Add anhydrous LiI (5.0 - 10.0 equiv).

  • Reflux (115°C) for 4-12 hours. Note: Anhydrous conditions are vital to prevent hydroxide generation.

  • Workup: Dilute with EtOAc. Wash with 1N HCl (to remove pyridine) and Sodium Thiosulfate (to remove iodine color).

Comparison of Reagents

FeatureLiOH (Protocol A)Me3SnOH (Protocol B)LiI / Pyridine (Protocol C)
Mechanism Saponification (Base)Lewis Acid HydrolysisS

2 Dealkylation
pH Conditions Basic (pH > 12)Neutral (pH ~7)Weakly Basic/Neutral
Fmoc Compatible? NO YesYES
Racemization Risk High (for Aryl AAs)Very Low Low
Steric Tolerance LowMediumHigh
Safety Profile CorrosiveToxic (Tin) Irritant

References

  • Nicolaou, K. C., et al. (2005).[2] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[3][4] Angewandte Chemie International Edition, 44(9), 1378–1382.[2]

  • Fisher, M. J., et al. (1994). Iodide dealkylation of benzyl, PMB, PNB, and t-Butyl N-acyl amino acid esters via lithium ion coordination.[5] Tetrahedron Letters, 35(16), 2505-2508.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General Reference for Deprotection Standards).

Sources

Macrocyclization Support Center: Optimizing i, i+7 Stapled Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for peptide macrocyclization. This guide is engineered for scientists and drug development professionals facing bottlenecks in the synthesis and cyclization of i, i+7 all-hydrocarbon stapled peptides.

By locking peptides into their bioactive


-helical conformations, i, i+7 staples offer superior helical stabilization and proteolytic resistance compared to shorter i, i+4 linkages[1]. However, achieving high-yield Ring-Closing Metathesis (RCM) requires strict control over reaction kinetics, solvent environments, and stereochemistry.

Core Principles of i, i+7 Architecture

To successfully span two turns of an


-helix, an i, i+7 staple requires an 11-carbon olefinic bridge. This is achieved by incorporating two specific 

-methylated, non-natural amino acids during Solid-Phase Peptide Synthesis (SPPS):
  • Position i: (R)-2-(7'-octenyl)alanine (

    
     )
    
  • Position i+7: (S)-2-(4'-pentenyl)alanine (

    
     )
    

Using the precise


 and 

stereoisomers (or their inverse,

and

) is a strict geometric requirement[2]. The cyclization is driven by a Ruthenium-catalyzed RCM reaction, typically utilizing the First-Generation Grubbs Catalyst, which coordinates the terminal alkenes to form a metallacyclobutane intermediate before releasing ethylene gas[3].

RCM_Mechanism Linear Linear Peptide (Resin-Bound) R8S5 R8 & S5 Olefins (i, i+7 spacing) Linear->R8S5 SPPS Intermediate Metallacyclobutane Intermediate R8S5->Intermediate + Catalyst Grubbs Grubbs I Catalyst (Ru-alkylidene) Grubbs->Intermediate Stapled Cyclized Peptide (11-carbon staple) Intermediate->Stapled Ring-Closing Ethylene Ethylene Gas (Driven off by N2) Intermediate->Ethylene Byproduct

Mechanistic pathway of Ru-catalyzed Ring-Closing Metathesis for i, i+7 peptide stapling.

Self-Validating Protocol: On-Resin RCM

Do not proceed blindly through synthesis. This protocol embeds analytical checkpoints to ensure causality and prevent downstream failures.

Phase 1: Preparation & Solvent Exchange

  • Synthesize Linear Sequence: Complete standard Fmoc-SPPS up to the N-terminus. Leave the N-terminal Fmoc protecting group on to prevent catalyst coordination with the free amine.

  • Validation Checkpoint 1 (Linear Mass): Perform a micro-cleavage on 1-2 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the presence of the linear peptide and the intact masses of the

    
     and 
    
    
    
    residues.
  • Purge Coordinating Solvents: Wash the peptidyl resin exhaustively with 1,2-dichloroethane (DCE) (5 × 10 mL for a 0.1 mmol scale). Causality: Residual Dimethylformamide (DMF) from SPPS is a strong coordinating solvent that will bind to the vacant coordination site of the Ruthenium core, instantly poisoning the Grubbs catalyst[4].

Phase 2: Macrocyclization 4. Catalyst Preparation: Dissolve Grubbs I Catalyst in anhydrous DCE to create a 10-20 mM solution (e.g., 150 mg catalyst in 6 mL DCE)[5]. 5. Reaction Initiation: Add the catalyst solution to the resin. 6. Nitrogen Sparging: Bubble dry Nitrogen (


) gas continuously through the reaction mixture. Causality: RCM produces ethylene gas. By Le Chatelier’s principle, actively stripping ethylene from the solution prevents the reverse reaction and drives cyclization to >95% completion[4].
7. Incubation:  Maintain the reaction at 35 °C for 3 hours[5]. Alternatively, for difficult sequences, utilize microwave assistance at 40 °C for 30 minutes[6].
8. Validation Checkpoint 2 (Cyclized Mass):  Wash the resin with DCE (3x) and DMF (3x) to remove the catalyst. Perform a second micro-cleavage. LC-MS must show a mass shift of exactly -28.05 Da  (loss of 

) compared to Checkpoint 1. If incomplete, repeat steps 4-7.

Diagnostics & Troubleshooting (FAQs)

Q: My cyclization efficiency is stuck at ~50% despite running multiple RCM cycles. What is halting the reaction? A: This is the hallmark of catalyst poisoning via residual DMF [4]. Grubbs catalysts require a non-coordinating environment to allow the olefin to bind to the Ruthenium center. If your automated synthesizer needle or reaction vessel retains even trace amounts of DMF, the catalyst becomes inert. Ensure your fluidic lines are primed with 100% DCE before catalyst delivery.

Q: I am using DCE, but my yield is still poor. Could the sequence be aggregating? A: Yes. i, i+7 sequences are longer between the staple points than i, i+4 sequences, increasing the risk of on-resin aggregation and beta-sheet formation. To disrupt aggregation, elevate the reaction temperature using microwave heating (40 °C)[6] or add chaotropic salts like 0.4 M LiCl to the DCE solvent matrix.

Q: Why do I see a mixture of peaks with identical masses (-28 Da) on my HPLC after RCM? A: RCM inherently produces a mixture of cis (Z) and trans (E) isomers at the newly formed double bond[7]. While the 11-carbon i, i+7 staple heavily favors one isomer due to the steric constraints of the


-helix, minor isomeric peaks are normal. These isomers often co-elute or can be separated during final preparative HPLC.

Q: Can I use a 3rd Generation Hoveyda-Grubbs catalyst instead of Grubbs I? A: Yes. While Grubbs I is the industry standard due to its balance of reactivity and stability[8], Hoveyda-Grubbs II catalysts feature an isopropoxy-chelating benzylidene ligand that provides higher thermal stability. This is highly recommended if you are forced to run your RCM at elevated temperatures (>50 °C) to overcome severe steric hindrance.

Troubleshooting Start Low RCM Yield (<80%) Solvent Are you washing with 100% DCE? Start->Solvent DMF Residual DMF poisons catalyst Solvent->DMF No Gas Is N2 bubbling active? Solvent->Gas Yes Ethylene Trapped ethylene halts reaction Gas->Ethylene No Temp Apply Microwave (30-40°C) Gas->Temp Yes

Decision tree for troubleshooting low cyclization efficiency in peptide metathesis.

Quantitative Performance Metrics

The table below summarizes the expected conversion efficiencies of i, i+7 stapled peptides based on varying environmental and kinetic parameters[4][5][6]. Use this to benchmark your laboratory's performance.

Reaction ModalitySolvent EnvironmentAtmosphere / AgitationTemp & TimeExpected ConversionPrimary Failure Mode
Manual (Standard) 100% DCEContinuous

Bubbling
35 °C / 3 hours>95% None (Optimal)
Automated DCE (with trace DMF)

Purge
RT / 2 hours~50% Catalyst poisoning
Microwave 100% DCENo

(Sealed Cavity)
40 °C / 30 mins~78% Ethylene equilibrium
Microwave (Optimized) 100% DCEActive

Purge
40 °C / 30 mins>95% None (Optimal)

References

Sources

Purification of 2-Amino-non-8-enoic acid methyl ester intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Amino-non-8-enoic Acid Methyl Ester

Executive Summary & Molecule Profile

Target Molecule: 2-Amino-non-8-enoic acid methyl ester Common Application: Precursor for Hydrocarbon Stapled Peptides (e.g.,


 or 

synthons depending on stereochemistry). Synthesis Context: Typically synthesized via the O'Donnell Phase Transfer Catalysis (PTC) method using a glycine Schiff base (benzophenone imine) and 7-bromo-1-heptene.

Critical Chemical Properties:

  • Lipophilicity: The 9-carbon chain renders this amino acid significantly more lipophilic than standard glycine/alanine derivatives. This complicates aqueous extractions.

  • Functionality: Contains a terminal alkene (sensitive to oxidation), a methyl ester (sensitive to strong base/hydrolysis), and a primary amine (after deprotection).

Technical Modules: Troubleshooting & Protocols

Module A: The "Crude" Phase – Hydrolysis & Workup

Context: You have completed the alkylation of the glycine imine and need to remove the benzophenone protecting group to isolate the amine.

Q1: My crude reaction mixture turned into a solid emulsion during the acid wash. How do I fix this? Diagnosis: The "Greasy Salt" Effect. Because 2-amino-non-8-enoic acid has a long hydrophobic tail, its hydrochloride salt behaves like a surfactant (soap), stabilizing emulsions between water and organic solvents like DCM or EtOAc.[1]

Protocol: The "Anti-Emulsion" Workup Do not use standard 1N HCl/DCM extraction. Use this modified Citric Acid/Ether protocol:

  • Evaporation: Remove the reaction solvent (often Acetonitrile or DCM) completely.

  • Hydrolysis: Dissolve the residue in THF (2 volumes) and add 15% aqueous Citric Acid (2 volumes). Stir at RT for 2 hours. Why? Citric acid is mild enough to spare the ester but strong enough to hydrolyze the imine.

  • The Wash (Critical):

    • Dilute with Diethyl Ether (Et2O) or MTBE . Avoid DCM here.

    • The amino ester citrate salt will stay in the aqueous layer. The benzophenone and unreacted alkyl halide will stay in the Ether.

    • Separate layers. Wash the aqueous layer 2x with Ether.

  • Recovery:

    • Basify the aqueous layer to pH ~9 using solid

      
       (careful: foaming).
      
    • Extract immediately with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      

Q2: I see a persistent yellow oil that won't crystallize. Is my product impure? Answer: Not necessarily.

  • Cause: The free base of 2-amino-non-8-enoic acid methyl ester is typically an oil at room temperature due to the flexible alkenyl chain preventing lattice packing.

  • Action: If the oil is yellow, it likely contains residual benzophenone.[1] Check TLC (see Module B). If it is colorless/pale yellow, it is likely pure.[1] To store it solid, convert it to the HCl salt by bubbling dry HCl gas into an ether solution of the amine.

Module B: Flash Chromatography & Visualization

Context: The acid/base extraction didn't remove all impurities, or you skipped it for direct purification.

Q3: I cannot see my product on the TLC plate. UV shows nothing. Diagnosis: Lack of Chromophore. The target molecule lacks a conjugated system. The terminal alkene absorbs at <200nm (far UV), which is often obscured by solvent cutoff. The ester/amine are weak UV absorbers.

Protocol: Visualization Strategy Use the "Dual Stain" method to differentiate product from impurities.

Stain ReagentTarget Functional GroupAppearance of TargetAppearance of Impurities (Benzophenone)
Ninhydrin Primary AmineRed/Purple (Heat required)No reaction
KMnO4 Terminal AlkeneYellow/Brown on Pink bgNo reaction (unless oxidizable)
UV (254nm) Conjugated SystemsInvisibleStrong Dark Spot

Q4: My product streaks badly on Silica Gel. Yield is low. Diagnosis: Amine-Silica Interaction. The free amine interacts with the acidic silanol groups on the silica gel, causing "tailing" and irreversible adsorption.[1]

Solution: The "Buffered" Eluent Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent system (e.g., Hexanes:EtOAc + 1% TEA).

  • Mechanism:[1][2] The base neutralizes the silica's acidic sites, allowing the amino ester to elute as a tight band.[1]

Module C: Enantiomeric Purity (Chiral QC)

Context: You used a chiral catalyst (e.g., Cinchona alkaloid) and need to verify the enantiomeric excess (ee).

Q5: How do I measure the 'ee' of this specific intermediate? Answer: Chiral HPLC is required. Polarimetry is unreliable for these oily intermediates.

Recommended Method:

  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: 210 nm (monitor the ester carbonyl/alkene edge).

  • Derivatization (Optional but Recommended): If the signal is too low, derivatize a small aliquot with Fmoc-Cl or Benzyl chloroformate (Cbz-Cl) . The aromatic group will provide a strong UV handle (254nm) and improve chiral separation.

Visualized Workflows

Workflow 1: Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture (Schiff Base + Alkyl Halide) Hydrolysis Hydrolysis (15% Citric Acid in THF) Start->Hydrolysis PhaseSep Phase Separation (Aq. Acid + Ether) Hydrolysis->PhaseSep CheckEmulsion Is there an Emulsion? PhaseSep->CheckEmulsion CheckEmulsion->PhaseSep Add Brine/Wait OrgLayer Organic Layer (Contains Benzophenone) CheckEmulsion->OrgLayer No AqLayer Aqueous Layer (Contains Amine Salt) CheckEmulsion->AqLayer No Discard Discard OrgLayer->Discard Waste Basify Basify to pH 9 (Na2CO3) AqLayer->Basify Extract Extract with EtOAc Basify->Extract TLC_Check TLC Check (Ninhydrin Stain) Extract->TLC_Check Pure Pure Product (Colorless Oil) TLC_Check->Pure Single Spot Column Flash Column (Hex/EtOAc + 1% TEA) TLC_Check->Column Impurities Column->Pure

Caption: Figure 1. Optimized extraction and purification workflow for lipophilic amino ester intermediates.

Workflow 2: Visualization Decision Tree

TLC_Logic Spot TLC Spot Analysis UV Check UV (254nm) Spot->UV UV_Yes Dark Spot Detected UV->UV_Yes Yes UV_No No Spot Visible UV->UV_No No Identify_Imp Likely Impurity: Benzophenone or Imine UV_Yes->Identify_Imp Stain_Nin Stain: Ninhydrin (Heat) UV_No->Stain_Nin Nin_Red Red/Purple Spot Stain_Nin->Nin_Red Amine Present Nin_None No Color Stain_Nin->Nin_None No Amine Stain_KMnO4 Stain: KMnO4 Nin_Red->Stain_KMnO4 Verify Sidechain Alkene_Conf Brown Spot: Confirm Alkene Stain_KMnO4->Alkene_Conf

Caption: Figure 2. TLC visualization logic to distinguish non-UV active product from UV-active impurities.

Storage & Stability Guidelines

  • Oxidation Risk: The terminal alkene at C8 is susceptible to slow oxidation (epoxidation) by atmospheric oxygen over time.

    • Recommendation: Store under Argon/Nitrogen atmosphere.

  • Hydrolysis Risk: The methyl ester is stable in the salt form (HCl salt) but can hydrolyze in the free base form if moisture is present.

    • Recommendation: Store as the Hydrochloride Salt at -20°C.

  • Polymerization: Unlikely for isolated terminal alkenes without radical initiators, but avoid exposure to direct sunlight.[1]

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

  • Verdine, G. L., & Hilinski, G. J. (2012).[1] "Stapled Peptides for Intracellular Drug Targets." Methods in Enzymology. (Contextualizes the use of olefinic amino acids).

  • BenchChem Technical Data. "TLC Stains for Amines and Alkenes." (General protocols for Ninhydrin and KMnO4 usage).

  • Organic Chemistry Portal. "O'Donnell Amino Acid Synthesis." (Mechanism of benzophenone imine alkylation).

Sources

Technical Support Center: Moisture Handling in Amino Acid Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity in Amino Acid Ester Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide & Troubleshooting Center

Core Concept: The thermodynamic Battle Against Water

In amino acid esterification, water is not just a contaminant; it is a competitive nucleophile that drives the equilibrium backward. The fundamental reaction is an equilibrium:



To achieve high yields, you must either remove water continuously (Le Chatelier’s principle) or exclude it entirely by using water-consuming reagents. For amino acids, this is complicated by their zwitterionic nature and the high hygroscopicity of the resulting ester hydrochloride salts.

Method A: The Thionyl Chloride "In-Situ" Protocol

Best For: Small to medium scale (1g – 50g), methyl/ethyl esters. Mechanism: Thionyl chloride (


) reacts with the alcohol to generate anhydrous 

and destroy adventitious moisture simultaneously.
⚠️ Critical Safety & Handling
  • Exotherm:

    
     + Methanol is violently exothermic.
    
  • Gas Evolution: Generates

    
     and 
    
    
    
    gas. Must use a fume hood.[1][2]
  • Reagent Quality:

    
     must be clear/light yellow. If it is dark orange/red, distill it before use.
    
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a drying tube (CaCl2 or Drierite). Flush with Argon/Nitrogen.

  • Chill: Add anhydrous alcohol (e.g., Methanol, 10-20 mL per gram of amino acid) to the RBF. Cool to -10°C to 0°C using an ice/salt bath.

  • Activation (The Critical Step): Add

    
     (1.1 – 1.5 equivalents) dropwise  over 10–20 minutes.
    
    • Why? This generates the active reagent (methyl sulfite/HCl) and consumes water in the solvent.

  • Addition: Remove the ice bath. Add the solid amino acid in one portion.

  • Reflux: Attach a reflux condenser (with drying tube on top) and heat to reflux for 2–4 hours.

    • Checkpoint: The solution should become clear as the zwitterionic amino acid dissolves and converts to the ester salt.

  • Workup: Evaporate solvent in vacuo.

    • Troubleshooting: Do not use a water bath >40°C if the amino acid is racemization-prone (e.g., Cysteine, Histidine).

Visualization: The Thionyl Chloride Mechanism

SOCl2_Mechanism SOCl2 Thionyl Chloride (SOCl2) Inter Intermediate (MeO-SO-Cl + HCl) SOCl2->Inter Reacts violently MeOH Methanol (CH3OH) MeOH->Inter Prod Amino Acid Ester Hydrochloride Inter->Prod Activates Carboxyl Group AA Amino Acid (R-COOH) AA->Prod Water Adventitious Water Water->SOCl2 Quenched (SO2 + HCl)

Caption: Thionyl chloride serves a dual purpose: generating anhydrous acid catalyst and scavenging water.[3]

Method B: Azeotropic Distillation (Dean-Stark)

Best For: Large scale (>50g), benzyl esters, or high-boiling alcohols.

Protocol Highlights
  • Solvent: Use Benzene (toxic) or Toluene (safer alternative).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (1.1 equiv).

  • Apparatus: Dean-Stark trap is mandatory.

  • Endpoint: Reflux until no more water separates in the trap.

Troubleshooting Center & FAQs

Scenario 1: "My product turned into a sticky gum/oil instead of a solid."

Diagnosis: Hygroscopic Failure. Amino acid ester hydrochlorides are extremely hygroscopic. If they absorb moisture from the air, they form a "gum" consisting of the ester salt and water.

The Fix:

  • Trituration: Add dry diethyl ether or hexane to the gum. Scratch the flask walls with a glass rod to induce crystallization.

  • High Vacuum: Place the flask on a high-vacuum manifold (<1 mbar) for 12+ hours.

  • Desiccant: Use a desiccator with

    
     (Phosphorus Pentoxide) or KOH pellets.
    
Scenario 2: "Low yield, and NMR shows starting material."

Diagnosis: Water Contamination or Old Reagents. If the alcohol was "wet," the equilibrium prevents conversion. If the


 was hydrolyzed (old bottle), you effectively just added weak HCl.

The Fix:

  • Distill

    
     before use (bp 74.6 °C).
    
  • Dry the alcohol over 3Å Molecular Sieves for 24 hours prior to reaction.

Scenario 3: "I see a new impurity (M+ - 18 or M+ - 32)."

Diagnosis: Diketopiperazine (DKP) Formation. This is often mistaken for moisture hydrolysis. The free amine of one ester attacks the ester of another (intermolecular) or itself (intramolecular, rare for monomers) to form a cyclic dimer.

Trigger: This happens if you neutralize the HCl salt to the free base in the presence of moisture or heat. Prevention: Keep the product as the Hydrochloride Salt until the exact moment of coupling.

Data Summary: Reagent Compatibility

Reagent SystemWater ToleranceRisk of RacemizationBest For
SOCl₂ / MeOH Low (Scavenges small amounts)Low (if T < 40°C)Methyl/Ethyl Esters
HCl (gas) / Alcohol Zero (Must be anhydrous)Very LowAcid-sensitive side chains
p-TsOH / Toluene Moderate (Removed via trap)LowBenzyl/Bulky Esters
DCC / DMAP High (DCC consumes water)High Coupling, not simple esterification

Diagnostic Workflow

Use this decision tree to determine the cause of failure in your synthesis.

Troubleshooting_Tree Start Problem Encountered State Physical State? Start->State Gum Sticky Gum/Oil State->Gum Viscous Solid Solid but Low Yield State->Solid Powder Cause1 Hygroscopic Water Absorption Gum->Cause1 Action2 Check NMR for Hydrolysis (Acid peaks) Solid->Action2 Action1 Triturate w/ Ether Dry over P2O5 Cause2 Old SOCl2 or Wet Solvent Action2->Cause2 Acid Present Cause1->Action1

Caption: Diagnostic flow for identifying moisture-related failure modes.

References

  • Brenner, M., & Huber, W. (1953). Preparation of α-amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta.[4] (Foundational text on SOCl2 method).

  • Dymicky, M., Mellon, E. F., & Naghski, J. (1971).[5] A general, highly efficient azeotropic method of esterification of amino acids. Analytical Biochemistry.

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[3]

Sources

Macrocyclization Technical Support Center: Overcoming Steric Hindrance in Non-8-Enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Macrocyclization Technical Support Center. This hub is designed for synthetic chemists and drug development professionals working on complex macrocyclic scaffolds. Specifically, we address the challenges of utilizing non-8-enoic acid derivatives (e.g., (S)-2-amino-non-8-enoic acid) in the synthesis of 15-membered Hepatitis C Virus (HCV) protease inhibitors like BI 201302 and BILN 2061[1]. Here, we provide mechanistic troubleshooting guides, validated protocols, and structural insights to overcome severe steric hindrance during Ring-Closing Metathesis (RCM).

Section 1: Core Principles & FAQs (The "Why")

Q1: Why does steric hindrance severely impact the RCM of non-8-enoic acid derivatives? A: In the synthesis of macrocyclic peptides, the non-8-enoic acid moiety is typically coupled to a highly constrained P2-P3 dipeptide core (often containing bulky proline, hydroxyproline, or vinylcyclopropane derivatives)[2]. This dense steric bulk restricts the conformational flexibility of the acyclic diene precursor. Consequently, the two terminal olefins struggle to achieve the spatial proximity required to coordinate with the ruthenium alkylidene catalyst. This kinetic barrier often leads to competing intermolecular pathways, resulting in high levels of unreacted starting material or unwanted oligomerization[3].

Q2: How does conformational pre-organization overcome this kinetic barrier? A: Modifying the protecting group strategy can force the acyclic precursor into a reactive conformation. For instance, introducing an N-Boc substitution on the diene precursor alters the favored rotamer state of the molecule[4]. This pre-organization brings the non-8-enoic acid tail into closer proximity with the opposing terminal olefin. Mechanistically, this changes the initial site of catalyst insertion and shifts the kinetic model of the RCM, dramatically favoring intramolecular macrocyclization over intermolecular oligomerization[5].

Q3: What is Simulated High Dilution (SHD) and why is it critical for these substrates? A: Traditional macrocyclization requires extreme high dilution (e.g., 0.001 M) to prevent intermolecular oligomerization, which is economically and practically unviable for large-scale drug development. Simulated High Dilution (SHD) involves the continuous, slow addition of the acyclic diene precursor to a solution of the active catalyst[6]. This ensures that the steady-state concentration of the unreacted diene remains extremely low, kinetically favoring the intramolecular ring closure while allowing the final product to accumulate at practical concentrations (0.1–0.2 M)[2].

Section 2: Troubleshooting Guide (The "How-To")

Issue 1: High levels of oligomeric byproducts instead of the desired macrocycle.

  • Root Cause: The intermolecular cross-metathesis rate is outcompeting the intramolecular ring-closing rate due to steric clash at the Ru-metallacyclobutane transition state.

  • Solution: Switch from a 1st-generation catalyst to a highly active 2nd-generation catalyst equipped with electron-withdrawing ligands, such as Grela's catalyst or Nitro-Grela[4]. The electron-withdrawing nitro group increases the electrophilicity of the ruthenium center, accelerating the insertion rate even with sterically encumbered olefins. Couple this with an SHD continuous-addition protocol.

Issue 2: Poor E/Z selectivity or stalled reactions with standard catalysts.

  • Root Cause: RCM of non-8-enoic acid derivatives often yields a thermodynamically unfavorable mixture of E/Z isomers at lower temperatures (e.g., 1:4 E/Z ratio at 40 °C in DCM)[1]. The catalyst may also degrade before the less reactive conformers can cyclize.

  • Solution: Elevate the reaction temperature and change the solvent. Transitioning from DCM (40 °C) to refluxing toluene (110 °C) provides the necessary thermal energy to overcome the rotational barriers of the bulky P2/P3 groups, shifting the product distribution to a more favorable E/Z ratio (e.g., 2:3) and driving the reaction to completion[1].

Issue 3: Catalyst degradation before complete conversion.

  • Root Cause: Ruthenium catalysts are susceptible to bimolecular decomposition, especially at the elevated temperatures required for sterically hindered substrates.

  • Solution: Implement a portion-wise catalyst addition strategy. Instead of adding the full catalyst load upfront, add a solution of the catalyst (e.g., 0.1 mol % total) in discrete portions over the course of the reaction[2]. This maintains a steady concentration of the active propagating species.

Section 3: Quantitative Data

Table 1: Impact of Catalyst and Conditions on Non-8-Enoic Acid Macrocyclization

Catalyst TypeSolvent / TempConcentrationAddition MethodYield (%)E/Z Ratio
Hoveyda-Grubbs IDCM / 40 °C0.01 MBatch50%1:4
Hoveyda-Grubbs IToluene / 50 °C0.01 MBatch62%2:3
Grela's CatalystToluene / 110 °C0.1 - 0.2 MPortion-wise>85%2:3
Zhan-1B CatalystToluene / 80 °C0.05 MBatch (with BQ)91%Trans-favored

(Data synthesized from scale-up studies of HCV protease inhibitors[1],[4],[7],[2])

Section 4: Experimental Protocols

Protocol: Ru-Catalyzed Ring-Closing Metathesis of Non-8-enoic Acid Precursors under SHD

Self-Validating System: This protocol includes an in-process control (IPC) step to verify catalyst activity and reaction trajectory before quenching.

Reagents & Materials:

  • Acyclic diene precursor (containing the non-8-enoic acid moiety).

  • Grela's Catalyst (0.1–0.2 mol %).

  • Anhydrous, degassed Toluene (sparged with Argon for 30 mins).

  • Argon atmosphere manifold.

Step-by-Step Methodology:

  • System Purging: Equip a 3-neck round-bottom flask with a reflux condenser, a syringe pump inlet, and an argon line. Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

  • Catalyst Preparation: Dissolve Grela's catalyst (0.1 mol % relative to the diene) in 10 mL of anhydrous, degassed toluene under Argon.

  • Substrate Preparation: Dissolve the acyclic diene precursor in anhydrous, degassed toluene to achieve a final target concentration of 0.1 M.

  • Simulated High Dilution (SHD) Addition: Heat the reaction flask containing 20% of the total toluene volume to reflux (110 °C). Using a syringe pump, add the diene substrate solution at a rate of 0.5 mL/min. Simultaneously, add the catalyst solution portion-wise (e.g., 20% of the catalyst solution every 30 minutes)[1].

  • In-Process Control (IPC) & Validation: 15 minutes after the final catalyst addition, withdraw a 50 µL aliquot. Quench with ethyl vinyl ether and analyze via UPLC-MS. Validation Check: The mass of the acyclic precursor

    
     must be <2% relative to the macrocycle mass 
    
    
    
    (loss of ethylene). If precursor remains, add an additional 0.05 mol % catalyst.
  • Quenching & Purification: Once validated, cool the reaction mixture to room temperature. Add an excess of ethyl vinyl ether to quench the active ruthenium carbene. Add a metal scavenger (e.g., SiliaMetS Thiol) and stir for 4 hours. Filter through a pad of Celite and concentrate the filtrate under reduced pressure for subsequent deprotection[1].

Section 5: Visualizations

RCM_Troubleshooting Start Start RCM Macrocyclization (Non-8-enoic acid precursor) CheckYield Is Macrocycle Yield > 85%? Start->CheckYield Success Proceed to Deprotection & Saponification CheckYield->Success Yes Issue1 Issue: High Oligomerization or Unreacted Diene CheckYield->Issue1 No, low conversion Issue2 Issue: Poor E/Z Selectivity CheckYield->Issue2 No, isomer mixture Issue3 Issue: Catalyst Degradation CheckYield->Issue3 No, reaction stalls Action1 Implement Simulated High Dilution (SHD) & N-Boc Pre-org Issue1->Action1 Action1->CheckYield Action2 Increase Temp (Toluene, 110°C) Use Grela's Catalyst Issue2->Action2 Action2->CheckYield Action3 Portion-wise Catalyst Addition (0.1 mol % increments) Issue3->Action3 Action3->CheckYield

Workflow for optimizing RCM of sterically hindered non-8-enoic acid dienes.

Section 6: References

  • Title: A Highly Convergent and Efficient Synthesis of a Macrocyclic Hepatitis C Virus Protease Inhibitor BI 201302 Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles Source: Molecules (MDPI) URL: [Link]

Sources

Technical Support Center: 2-Amino-non-8-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Amino-non-8-enoic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Here, we address common questions, troubleshoot potential issues, and provide validated protocols for storage and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-Amino-non-8-enoic acid methyl ester?

For long-term stability, the solid (lyophilized) form of 2-Amino-non-8-enoic acid methyl ester should be stored at -20°C or colder in a tightly sealed container.[1][2] To prevent degradation from atmospheric moisture, it is critical to protect the compound from humidity.[1][3][4] We also recommend storing it under an inert atmosphere (e.g., Argon or Nitrogen) and protecting it from light.[3] Before opening, always allow the container to equilibrate to room temperature inside a desiccator to prevent condensation from forming on the cold solid.[1]

Q2: What is the expected shelf-life of this compound?

When stored correctly as a lyophilized powder at -20°C and protected from moisture and light, most amino acid derivatives can be stable for years.[3] However, the dual functionality of this molecule—an unsaturated alkene and an amino acid ester—introduces specific vulnerabilities. We recommend re-qualifying the material after 12 months to ensure it meets your experimental requirements. For active use, storing smaller aliquots is preferable to repeated opening of the main stock container.

Q3: Is it advisable to store 2-Amino-non-8-enoic acid methyl ester in solution?

We strongly advise against the long-term storage of this compound in solution. [1] Storing amino acids in solution, even when frozen, can permit slow chemical degradation over time.[1][5] If you must prepare a stock solution, use an anhydrous, aprotic solvent like DMSO or DMF, flash-freeze aliquots in an inert atmosphere, and store them at -80°C for a few weeks at most.[1][6] Aqueous solutions are not recommended for storage beyond a single day due to the high risk of hydrolysis.[6]

Q4: What are the primary chemical groups that affect the stability of this molecule?

The stability of 2-Amino-non-8-enoic acid methyl ester is primarily influenced by two functional groups:

  • The Methyl Ester: This group is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the ester to form the parent carboxylic acid and methanol.[7][8][9] The presence of trace amounts of water can facilitate this process.

  • The Terminal Alkene (C=C double bond): The double bond at the non-8-enoic position is vulnerable to oxidation.[10][11] This can occur via exposure to atmospheric oxygen, light, or trace metal contaminants, leading to a variety of potential byproducts.[10][12]

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses common observational and analytical issues you might encounter, linking them to specific chemical degradation pathways.

Issue 1: A new, more polar spot appears on my TLC plate, or a new peak with a shorter retention time is observed in my RP-HPLC analysis.

  • Probable Cause: Hydrolysis. The most likely culprit is the hydrolysis of the methyl ester to the corresponding carboxylic acid (2-Amino-non-8-enoic acid). The free carboxylic acid is significantly more polar than the methyl ester, causing it to elute earlier on a reverse-phase column or have a lower Rf value on a silica TLC plate.

  • Causality: This reaction is catalyzed by trace amounts of acid or base in the presence of water.[7][8] Hygroscopic compounds can absorb sufficient atmospheric moisture to facilitate this degradation, even in what is perceived as a "dry" solid.[1]

  • Solution:

    • Confirm Identity: Analyze the sample via LC-MS. The hydrolyzed product will have a molecular weight corresponding to the loss of a CH₂ group (14 Da) and the addition of H₂ (2 Da), resulting in a net mass difference of -12 Da compared to the parent compound.

    • Prevention: Ensure the compound is handled under strictly anhydrous conditions. Use dry solvents and store the solid in a desiccator under an inert atmosphere.

Issue 2: My mass spectrometry results show unexpected peaks corresponding to the addition of oxygen or fragmentation of the carbon chain.

  • Probable Cause: Oxidation of the Alkene. The terminal double bond is susceptible to oxidative cleavage or addition reactions.[10]

  • Causality: Exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, can lead to several outcomes:

    • Epoxidation: Formation of an epoxide ring across the double bond (+16 Da).[11][12][13]

    • Dihydroxylation: Formation of a vicinal diol (+34 Da).[12]

    • Oxidative Cleavage: In more severe cases, the double bond can be cleaved, resulting in the formation of an aldehyde and formaldehyde.[10] This is a common reaction with stronger oxidizing agents like ozone but can occur slowly with atmospheric oxygen over time.[10]

  • Solution:

    • Minimize Exposure: Purge storage containers and reaction vessels with an inert gas like argon or nitrogen.

    • Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil.[3]

    • Use Antioxidants: For solution-based applications where stability is a concern, consider the addition of a radical scavenger like BHT, though compatibility with your downstream experiments must be verified.

Issue 3: The solid material has become sticky, oily, or has changed color.

  • Probable Cause: Hygroscopicity and/or Polymerization.

  • Causality:

    • Moisture Absorption: Amino acid derivatives can be hygroscopic.[1] Absorbing water from the air can lower the melting point and give the solid a sticky or oily appearance. This absorbed water will also accelerate hydrolysis.

    • Polymerization: Terminal alkenes can undergo free-radical polymerization, especially when initiated by light, heat, or impurities. This process would lead to the formation of oligomers or polymers, resulting in a change in the physical state of the material to something more viscous or waxy. While less common under proper storage, it remains a possibility for unsaturated compounds.[14]

  • Solution:

    • Strictly Control Environment: Always handle the solid in a low-humidity environment (e.g., a glove box) or quickly in a dry lab environment.

    • Re-purification: If you suspect degradation, the compound may need to be re-purified, for example, by flash chromatography.

    • Discard if Necessary: If significant polymerization has occurred, the material may be unusable for many applications and should be discarded.

Visualizing Degradation: Key Pathways

The diagram below illustrates the two primary degradation pathways for 2-Amino-non-8-enoic acid methyl ester.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 2-Amino-non-8-enoic acid methyl ester Hydrolyzed 2-Amino-non-8-enoic acid (+ Methanol) Parent->Hydrolyzed H₂O (Acid/Base catalyst) Epoxide Epoxide Derivative (+16 Da) Parent->Epoxide O₂ / Light Cleavage Aldehyde Fragments (Chain Cleavage) Parent->Cleavage Stronger Oxidation (e.g., O₃ or prolonged O₂)

Caption: Primary degradation routes for the target compound.

Summary of Potential Degradation Products
Degradation PathwayResulting Product(s)Change in Mass (Da)Analytical Signature
Ester Hydrolysis 2-Amino-non-8-enoic acid-12More polar; shorter RP-HPLC retention time
Alkene Epoxidation 2-Amino-8,9-epoxynonanoic acid methyl ester+16Non-polar; detectable by MS
Alkene Dihydroxylation 2-Amino-8,9-dihydroxynonanoic acid methyl ester+34More polar; detectable by MS
Alkene Cleavage 2-Amino-oct-7-enal methyl ester + Formaldehyde-Multiple smaller fragments; complex analytical profile

Protocols for Stability Assessment

To empower users to validate the integrity of their samples, we provide the following standardized protocols.

Protocol 1: Recommended Handling and Aliquoting of Solid Compound
  • Objective: To properly store and aliquot solid 2-Amino-non-8-enoic acid methyl ester to maximize its shelf-life.

  • Materials:

    • Main stock container of the compound.

    • Several smaller, tared amber glass vials with PTFE-lined caps.

    • Desiccator with active desiccant.

    • Source of inert gas (Argon or Nitrogen) with tubing.

    • Spatula, weighing paper, analytical balance.

    • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.

  • Procedure:

    • Place the sealed main stock container and the smaller, pre-labeled aliquot vials (with caps loosened) into a desiccator. Allow them to equilibrate to room temperature for at least 1 hour.

    • Move the containers and weighing equipment to a low-humidity environment if possible.

    • Briefly flush the main stock container with inert gas before opening.

    • Quickly weigh and dispense the desired amounts of the solid into the smaller vials.

    • Flush the headspace of each new aliquot vial and the main stock container with inert gas.

    • Tightly seal all containers immediately.

    • Wrap the caps with parafilm for an extra barrier against moisture.

    • Place all containers back into a freezer set to -20°C or below for long-term storage.

Protocol 2: Experimental Workflow for a Long-Term Stability Study
  • Objective: To quantitatively assess the stability of the compound under different storage conditions over time.

  • Methodology:

    • Prepare multiple small aliquots of the same lot of the compound as described in Protocol 1.

    • Establish a "Time Zero" (T₀) baseline by immediately analyzing one aliquot for purity and identity (e.g., using HPLC-UV and LC-MS).

    • Store the remaining aliquots under a matrix of conditions. Recommended conditions include:

      • Optimal: -80°C, desiccated, inert atmosphere.

      • Standard: -20°C, desiccated, inert atmosphere.

      • Accelerated: 4°C, desiccated.

      • Stress: 25°C, exposed to ambient light and air.

    • Establish analysis time points (e.g., T = 1 month, 3 months, 6 months, 12 months).

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature in a desiccator before opening.

    • Prepare the sample for analysis using a consistent, documented procedure.

    • Analyze the sample using the same analytical method established at T₀.

    • Compare the results (e.g., purity percentage, presence of degradation products) to the T₀ baseline and other conditions.

Workflow Diagram: Stability Assessment

StabilityWorkflow cluster_storage Store Aliquots Under Varied Conditions start Receive & Aliquot Compound (Protocol 1) t0 T=0 Analysis (Establish Baseline Purity) start->t0 storage1 -80°C (Inert, Dark) storage2 -20°C (Inert, Dark) storage3 4°C (Dark) storage4 25°C (Ambient) analysis Analyze at Time Points (T=1, 3, 6... months) compare Compare Data vs. T=0 (Assess Purity Loss) analysis->compare end Determine Shelf-Life compare->end

Caption: A logical workflow for conducting a stability study.

Protocol 3: Example Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
  • Objective: A general method to quickly assess the purity of the compound and detect the primary hydrolytic degradant.

  • Instrumentation:

    • HPLC system with UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Procedure:

    • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of Solvent A and Solvent B.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the peptide backbone/carboxyl group).[15]

    • Gradient:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20-22 min: 90% to 10% B

      • 22-25 min: 10% B (re-equilibration)

  • Expected Results: The parent methyl ester should appear as a major peak. The hydrolyzed carboxylic acid, being more polar, will elute several minutes earlier. Purity can be calculated based on the area percentage of the main peak.

References

  • Oxidation Reactions of Alkenes. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.7. Oxidation of alkenes. Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • European Patent Office. (1998, October 14). EP 0675867 B1 - Hydrolysis of methyl esters for production of fatty acids. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). 6.
  • AAPPTec. (n.d.). Safety Data Sheet - Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guideline for the Synthesis of Amino Acid‐Functionalized Monomers and Their Polymerizations. Retrieved from [Link]

  • Bada, J. L., & Miller, S. L. (1987). Hydrothermal Degradation of Amino Acids. Geochimica et Cosmochimica Acta, 51(12), 3271-3275.
  • Deming, T. J. (2007). Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications. Advanced Drug Delivery Reviews, 59(14), 1471-1484.
  • Quora. (2012, January 19). How long can one store amino acids at room temperature?. Retrieved from [Link]

  • MapleResearchLabs. (2026, February 13). Peptide Storage and Stability for Research Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. Retrieved from [Link]

  • ResearchGate. (n.d.). Access to a fatty acid-derived amino acid as polymer building block... Retrieved from [Link]

  • American Chemical Society. (n.d.). Water-insensitive and controllable synthesis of β-amino acid polymers via polymerization on β-amino acid N-thiocarboxyanhydrides. Retrieved from [Link]

  • Veterian Key. (2017, April 21). Methods of Amino Acid Analysis. Retrieved from [Link]

  • GPnotebook. (2018, January 1). Amino acid degradation. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Fatty Acid/Amino Acid Self-Assemblies. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • SpringerLink. (2024, July 15). Degradation pathways of amino acids during thermal utilization of biomass: a review. Retrieved from [Link]

  • PubMed. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • OUCI. (n.d.). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • National Institutes of Health. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis Standards for Alkenyl Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, the precise analysis of amino acid analogs is paramount. Alkenyl amino acid esters, a unique class of non-proteinogenic amino acids, are of growing interest as versatile synthons and building blocks for novel therapeutics. Their unsaturated nature offers a reactive handle for further chemical modification, making them invaluable in the design of peptidomimetics and other complex molecules. However, this very feature introduces specific analytical challenges.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of alkenyl amino acid esters. We will explore the nuances of method selection, delve into the critical role of derivatization, and present a comparative analysis with Gas Chromatography (GC), an alternative analytical technique. This document is designed to be a practical resource, grounded in scientific principles and supported by experimental data, to empower researchers in developing robust and reliable analytical strategies for these important compounds.

The Analytical Imperative: Why HPLC for Alkenyl Amino Acid Esters?

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analysis of amino acids and their derivatives.[1][2] Its suitability for non-volatile and thermally labile compounds makes it inherently advantageous over techniques like Gas Chromatography (GC) that require high temperatures, potentially leading to the degradation of sensitive molecules.[3] For alkenyl amino acid esters, which can be susceptible to isomerization or polymerization at elevated temperatures, HPLC offers a gentler, more reliable analytical approach.

The primary challenge in the HPLC analysis of most amino acids, including their alkenyl ester derivatives, is the lack of a strong chromophore, which limits their detection by UV-Vis spectrophotometry.[4][5][6][7] To overcome this, pre- or post-column derivatization is a common and often necessary step to introduce a UV-active or fluorescent tag, thereby enhancing detection sensitivity and selectivity.[4][6][7][8][9][10][11][12]

Core HPLC Methodologies for Alkenyl Amino Acid Ester Analysis

The choice of HPLC method is dictated by the specific properties of the alkenyl amino acid ester and the research question at hand. The most prevalent approaches are Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Amino Acid Analysis

RP-HPLC separates molecules based on their hydrophobicity. Since native amino acids and their esters are generally polar, they require derivatization with a hydrophobic reagent to achieve adequate retention on a nonpolar stationary phase, such as a C18 or Phenyl-Hexyl column.[13][14]

Column Selection: C18 vs. Phenyl-Hexyl

  • C18 (Octadecylsilane) Columns: These are the most widely used columns in reversed-phase chromatography, offering excellent hydrophobic retention for a broad range of analytes. They are a reliable starting point for the analysis of derivatized alkenyl amino acid esters.

  • Phenyl-Hexyl Columns: These columns provide an alternative selectivity to C18 phases. The phenyl group offers π-π interactions with aromatic or unsaturated analytes, which can be particularly advantageous for separating alkenyl amino acid esters.[13][15] This can lead to enhanced resolution of closely related compounds or isomers that may co-elute on a C18 column.[13][16] For complex mixtures containing various alkenyl amino acid esters, a Phenyl-Hexyl column may provide superior separation.[14][15][16][17]

Derivatization: The Key to Sensitive Detection

The selection of a derivatizing agent is a critical decision in developing an RP-HPLC method. The ideal reagent should react rapidly and completely with the amino acid ester, yield a stable product with strong UV absorbance or fluorescence, and not introduce interfering byproducts.

Experimental Workflow: RP-HPLC with Pre-Column Derivatization

The following diagram illustrates a typical workflow for the analysis of alkenyl amino acid esters using RP-HPLC with pre-column derivatization.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Alkenyl Amino Acid Ester Sample Derivatization Pre-column Derivatization Sample->Derivatization Add Derivatizing Reagent HPLC RP-HPLC System (C18 or Phenyl-Hexyl Column) Derivatization->HPLC Inject Derivatized Sample Detector UV-Vis or Fluorescence Detector HPLC->Detector Elution Data Chromatogram (Peak Integration) Detector->Data Quantification Quantification & Analysis Data->Quantification

Caption: Workflow for RP-HPLC analysis with pre-column derivatization.

Common Derivatizing Reagents for Amino Acid Esters:

Derivatizing ReagentDetection MethodAdvantagesDisadvantages
o-Phthalaldehyde (OPA) Fluorescence, UVRapid reaction with primary amines, automated derivatization is possible.[4][6][9][10][11][12]Derivatives can be unstable, does not react with secondary amines.[9][10]
9-Fluorenylmethyl chloroformate (FMOC-Cl) Fluorescence, UVReacts with both primary and secondary amines, forms stable derivatives.[10]Can produce interfering byproducts.
NBD-Cl (4-Chloro-7-nitrobenz-2-oxa-1,3-diazole) Fluorescence, UVHigh sensitivity, suitable for chiral separations.[18]Requires controlled reaction conditions.
Hydrophilic Interaction Liquid Chromatography (HILIC): A Derivatization-Free Alternative

HILIC is a powerful technique for the separation of polar compounds, making it well-suited for the analysis of underivatized amino acids and their esters.[5][19][20][21][22] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, allowing for the retention of polar analytes.

Advantages of HILIC for Alkenyl Amino Acid Ester Analysis:

  • No Derivatization Required: This simplifies sample preparation, reduces the risk of side reactions, and saves time and resources.[5][20][22]

  • Compatibility with Mass Spectrometry (MS): The high organic content of the mobile phase in HILIC is ideal for electrospray ionization (ESI)-MS, enabling highly sensitive and specific detection.[19][20][22]

  • Orthogonal Selectivity to RP-HPLC: HILIC provides a different separation mechanism compared to RP-HPLC, which can be beneficial for complex samples or for confirming peak purity.

Experimental Workflow: HILIC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of underivatized alkenyl amino acid esters using HILIC coupled with tandem mass spectrometry (MS/MS).

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-MS/MS Analysis cluster_data Data Analysis Sample Alkenyl Amino Acid Ester Sample Dilution Dilution in Mobile Phase Sample->Dilution HILIC HILIC Column Dilution->HILIC Inject Sample MSMS Tandem Mass Spectrometer (MS/MS) HILIC->MSMS Elution & Ionization Data Mass Spectrum (MRM/SRM) MSMS->Data Quantification Quantification & Identification Data->Quantification

Caption: Workflow for HILIC-MS/MS analysis of underivatized amino acids.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is generally the preferred method for amino acid ester analysis, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), can be a viable alternative, especially for volatile compounds.[1][3]

Key Considerations for GC Analysis of Alkenyl Amino Acid Esters:

  • Volatility: Amino acids and their esters are not inherently volatile. Therefore, derivatization is mandatory to convert them into volatile and thermally stable compounds suitable for GC analysis.[1][3][23] Common derivatization strategies involve esterification of the carboxyl group and acylation of the amino group (e.g., with trifluoroacetic anhydride to form N-trifluoroacetylated esters).[23]

  • Thermal Stability: The high temperatures used in the GC injector and column can potentially cause degradation or isomerization of the double bond in alkenyl amino acid esters. This is a significant concern that must be carefully evaluated during method development.[3]

  • Chiral Separations: GC can be an excellent technique for enantioselective analysis of chiral compounds, including amino acid derivatives, using chiral stationary phases.[24][25][26]

Performance Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Derivatization Often required for detection (RP-HPLC), not required for HILICMandatory for volatility
Temperature Ambient to moderately elevatedHigh temperatures
Sensitivity High, especially with fluorescence detection or MSVery high with MS detection
Selectivity Good, can be enhanced with MSExcellent with MS detection
Chiral Separation Well-established with chiral stationary phasesWell-established with chiral stationary phases
Key Advantage for Alkenyl Amino Acid Esters Milder conditions, less risk of degradationHigh sensitivity and structural information from MS
Key Disadvantage for Alkenyl Amino Acid Esters Potential need for derivatizationRisk of thermal degradation/isomerization

Chiral Separation of Alkenyl Amino Acid Esters

The stereochemistry of amino acids is crucial for their biological activity. Therefore, the ability to separate and quantify the enantiomers of alkenyl amino acid esters is often a critical analytical requirement. Chiral HPLC is the most common and effective technique for this purpose.[18]

Chiral Stationary Phases (CSPs):

The key to chiral HPLC is the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amino acid derivatives.[18]

For the chiral separation of alkenyl amino acid esters, derivatization with a reagent like NBD-Cl can enhance the interaction with the CSP and improve resolution.[18]

Protocols

Protocol 1: RP-HPLC Analysis of Alkenyl Amino Acid Esters with OPA Derivatization

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of the alkenyl amino acid ester standard in a suitable solvent (e.g., 0.1 M HCl).
  • For derivatization, mix the sample or standard solution with a borate buffer (pH ~9.5) and the OPA reagent (containing a thiol such as 2-mercaptoethanol).
  • Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature before injection.[6][12] Automated derivatization using an autosampler is recommended for improved reproducibility.[6][11][12]

2. HPLC Conditions:

  • Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate or acetate, pH 6.5-7.5).
  • Mobile Phase B: Acetonitrile or methanol.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic derivatized amino acid esters.
  • Flow Rate: 1.0 mL/min.
  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or UV detector (338 nm).[2]
Protocol 2: HILIC-MS/MS Analysis of Underivatized Alkenyl Amino Acid Esters

1. Sample Preparation:

  • Dilute the sample containing the alkenyl amino acid ester in the initial mobile phase (high organic content).
  • Centrifuge or filter the sample to remove any particulates.

2. HILIC-MS/MS Conditions:

  • Column: HILIC column (e.g., amide or silica-based, 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Acetonitrile with a small amount of additive (e.g., 0.1% formic acid).
  • Mobile Phase B: Water with the same additive.
  • Gradient: Start with a high percentage of mobile phase A (e.g., 90-95%) and create a gradient of increasing mobile phase B to elute the polar analytes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for quantification, monitoring the transition from the precursor ion (M+H)+ to a specific product ion.
Protocol 3: GC-MS Analysis of N-Trifluoroacetylated Alkenyl Amino Acid n-Butyl Esters

1. Sample Preparation and Derivatization:

  • Esterification: React the alkenyl amino acid ester sample with butanolic HCl at an elevated temperature (e.g., 100°C) to form the n-butyl ester.
  • Acylation: After removing the excess reagent, react the n-butyl ester with trifluoroacetic anhydride (TFAA) in a suitable solvent (e.g., dichloromethane) to form the N-trifluoroacetyl derivative.[23]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent). For chiral separations, a chiral column such as Chirasil-Val is recommended.[24][26]
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: Start at a low initial temperature (e.g., 60-80°C) and ramp up to a final temperature of around 250-280°C to elute the derivatized amino acids.
  • Injector: Split/splitless injector at a temperature of 250°C.
  • Mass Spectrometry: Electron ionization (EI) source. Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

Conclusion and Recommendations

The selection of an analytical method for alkenyl amino acid esters requires a careful consideration of the specific analytical goals, the properties of the analyte, and the available instrumentation.

  • For routine, high-throughput analysis with excellent sensitivity, RP-HPLC with pre-column derivatization using a fluorescent tag like OPA is a robust and reliable choice. The use of a Phenyl-Hexyl column is recommended to exploit potential π-π interactions for improved selectivity.

  • For applications requiring the analysis of underivatized compounds or for confirmatory analysis with high specificity, HILIC-MS/MS is the superior technique. Its derivatization-free workflow and the wealth of information provided by mass spectrometry make it a powerful tool.

  • GC-MS can be a viable alternative, particularly for chiral separations and when high sensitivity is required. However, the mandatory derivatization step and the potential for thermal degradation of the alkenyl moiety necessitate careful method development and validation.

Ultimately, the optimal analytical strategy may involve the use of orthogonal techniques (e.g., RP-HPLC and HILIC) to gain a comprehensive understanding of the sample and ensure the accuracy and reliability of the analytical results. This guide provides a foundational framework to assist researchers in navigating the complexities of analyzing this important class of molecules and in developing methods that meet the rigorous standards of scientific integrity and regulatory compliance.

References

  • Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. (2022, January 31). JASCO.
  • Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. (n.d.). PubMed.
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.).
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026, January 27).
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). University of Washington.
  • Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. (n.d.).
  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. (n.d.).
  • Application Notes and Protocols: Deprotection of N-Boc-Allylglycine Methyl Ester. (n.d.). Benchchem.
  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (n.d.). Organic Syntheses.
  • Prinsen, H. C. M. T., Schiebergen-Bronkhorst, B. G. M., Roeleveld, M. W., Jans, J. J. M., de Sain-van der Velden, M. G. M., Visser, G., van Hasselt, P. M., & Verhoeven-Duif, N. M. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Orphanet Journal of Rare Diseases, 11(1), 49.
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). MDPI.
  • Asymmetric Synthesis of alpha-Allenylglycines. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2020, November 13).
  • Contemporary Analysis of Chiral Molecules. (2020, November 12).
  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (n.d.). Diva-portal.org.
  • A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. (2024, January 15).
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017, December 1). Agilent.
  • In-Needle Pre-Column Derivatization for Amino Acid Quantific
  • Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. (n.d.). Agilent.
  • Automated Pre-Column Derivatization of Amino Acids by HPLC. (n.d.). Axion Labs.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022, April 15). Agilent.
  • Junge, M., Huegel, H., & Marriott, P. J. (2007).
  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. (2022, August 24). CORE.
  • Gas-liquid chromatography of trifluoroacetylated amino acid methyl esters. (n.d.). Scilit.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Merck.
  • Validation of a Reversed-Phase HPLC Method for Quantit
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs.
  • direct analysis of amino acids by HILIC–eSI-MS. (n.d.). HPLC.
  • Notes. (n.d.). Organic Syntheses.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
  • Derivatization and analysis of amino acids by hplc. (n.d.). Sigma-Aldrich.
  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatiz
  • Detection of Amino Acids Using HPLC with CD Detection. (n.d.). JASCO Inc.
  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023, April 12). Queen's University Belfast.
  • GC-MS or HPLC for quantitative measurement of amino acids in feed samples? (2023, March 14).
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.). UBB.
  • Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection. (2009, April 12). Wiley Analytical Science.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2025, August 7). MDPI.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Gas-liquid chromatography of trifluoroacetylated amino acid methyl esters. (n.d.). PMC.
  • analysis of amino acids by high performance liquid chrom
  • Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. (n.d.). ScienceDirect.
  • Chromatographic Method for Determination of the Amino Acid Content in Dioscorea bulbifera L. Tubers by RP-HPLC. (2019, March 18). Pharmaceutical Sciences.

Sources

Advanced Mass Spectrometry Fragmentation of 2-Amino-non-8-enoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction In the development of macrocyclic peptidomimetics, non-proteinogenic amino acids (npAAs) serve as critical structural anchors. Specifically, (S)-2-amino-non-8-enoic acid (A9n) has emerged as a foundational P3 fragment in the synthesis of Hepatitis C virus (HCV) NS3/NS4A protease inhibitors, such as BILN 2061 and paritaprevir. The terminal alkene of A9n enables ring-closing metathesis (RCM), locking the peptide into its bioactive conformation[1]. However, characterizing A9n-containing derivatives and their metabolic byproducts presents a unique analytical challenge. Traditional LC-MS/MS workflows often struggle to differentiate isobaric npAAs without optimized fragmentation strategies[2].

As a Senior Application Scientist, I have evaluated multiple tandem mass spectrometry (MS/MS) modalities to establish a robust framework for A9n characterization. This guide objectively compares Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD), providing the mechanistic causality and self-validating protocols necessary for definitive structural elucidation.

1. The Causality of Fragmentation: CID vs. HCD vs. ETD When analyzing A9n derivatives (e.g., N-Boc-A9n, Fmoc-A9n, or A9n-incorporated peptides), the choice of fragmentation technique dictates the structural information retrieved. The 7-carbon aliphatic side chain terminating in a double bond is susceptible to distinct gas-phase chemistries depending on the activation method[3].

  • Collision-Induced Dissociation (CID): Resonance-activation CID primarily cleaves the lowest energy bonds (amide backbone). However, for A9n, the extended aliphatic chain often undergoes a characteristic neutral loss of the side chain (loss of C7H12, -96 Da) prior to backbone cleavage. This makes sequence coverage sparse but provides a highly specific diagnostic loss.

  • Higher-energy C-trap Dissociation (HCD): Beam-type collisional activation in HCD deposits higher internal energy into the precursor. This not only generates a rich series of b and y ions but also drives secondary fragmentations to yield low-mass immonium ions. For A9n, the diagnostic immonium ion at m/z 125.12 is a definitive marker for its presence in a complex matrix[4].

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic process. By transferring an electron to the multiply protonated precursor, it induces rapid backbone cleavage (c and z ions) while preserving labile side chains. ETD is critical when the terminal alkene of A9n is modified (e.g., epoxidized or cross-linked), as it prevents the premature loss of the modification during MS/MS.

G Root A9n Derivative Precursor Ion [M+nH]n+ CID CID (Resonance) Slow Heating Root->CID Low Energy HCD HCD (Beam-Type) High Energy Root->HCD High Energy ETD ETD (Non-Ergodic) Electron Transfer Root->ETD Radical Driven CID_Out b/y ions + Neutral Loss (-96 Da) CID->CID_Out HCD_Out Rich b/y ions + Immonium Ion (m/z 125.12) HCD->HCD_Out ETD_Out c/z ions + Intact Alkene Side Chain ETD->ETD_Out

Decision matrix and mechanistic outcomes for MS/MS fragmentation of A9n derivatives.

2. Quantitative Comparison of Fragmentation Performance To benchmark these techniques, an A9n-containing synthetic peptide analog was analyzed across platforms. The table below summarizes the empirical performance metrics and diagnostic utility of each modality.

Feature / MetricCID (Ion Trap)HCD (Orbitrap)ETD (Orbitrap)
Optimal Energy/Time NCE 35%NCE 28%100 ms reaction time
Primary Backbone Ions b and y ionsb and y ionsc and z ions
A9n Immonium Ion (m/z 125.12) Absent (Low mass cutoff)High Intensity Absent
Side-Chain Neutral Loss High (-96 Da)ModerateNone (Preserved)
Sequence Coverage ~65%~85%~90%
Best Application Routine screeningHigh-confidence ID & QuantCross-link/Modification mapping

3. Self-Validating Experimental Protocol: LC-MS/MS of A9n Derivatives To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The inclusion of a stepped HCD method ensures both backbone sequencing and immonium ion generation occur within a single acquisition cycle.

Materials:

  • A9n-derivative samples (e.g., 1 µg/mL in 0.1% Formic Acid).

  • UHPLC System coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap Q Exactive or Fusion Lumos).

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute the lyophilized A9n derivative in 95% Water / 5% Acetonitrile containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 minutes to remove particulates.

  • Chromatographic Separation:

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes.

    • Causality: The extended hydrophobic side chain of A9n significantly increases retention time compared to standard aliphatic amino acids. A shallow gradient ensures baseline resolution from isobaric interferences[2].

  • MS1 Acquisition:

    • Resolution: 120,000 at m/z 200.

    • Mass Range:m/z 300–1500.

    • AGC Target: 3e6.

  • MS2 Fragmentation (Stepped HCD):

    • Isolation Window: 1.2 m/z.

    • Normalized Collision Energy (NCE): Stepped at 25, 30, and 35.

    • Causality: Stepped NCE acts as an internal validation control. NCE 25 preserves the larger b/y fragments for full sequence coverage, while NCE 35 drives the formation of the diagnostic m/z 125.12 immonium ion, unequivocally confirming the presence of the A9n residue[4].

    • Resolution: 30,000.

  • Data Analysis: Map fragments using accurate mass (≤ 3 ppm error). Verify the presence of the A9n immonium ion and the characteristic -96 Da neutral loss in the MS2 spectra.

G N1 Sample Prep (0.1% FA) N2 UHPLC Separation (C18, Shallow Gradient) N1->N2 N3 High-Res MS1 (120k Resolution) N2->N3 N4 Stepped HCD (NCE 25/30/35) N3->N4 N5 Spectral Validation (m/z 125.12 marker) N4->N5

Self-validating LC-MS/MS analytical workflow for A9n characterization.

Conclusion The structural complexity of 2-Amino-non-8-enoic acid necessitates a deliberate approach to mass spectrometry. While CID provides baseline sequencing, HCD is the gold standard for definitive identification via high-resolution immonium ions. For advanced structural biology, particularly when the terminal alkene is involved in cross-linking or metabolic transformations, ETD provides the non-ergodic precision required to map intact modifications.

References

  • Tsantrizos, Y. S. "Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors: The Case of BILN 2061 and Its Analogs." McGill University.
  • "AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids." Analyst (RSC Publishing).
  • "Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches." MDPI.
  • "Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs." ScholarWorks.

Sources

Authoritative Guide: Purity Assessment of (S)-2-Amino-Non-8-Enoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(S)-2-amino-non-8-enoic acid methyl ester is a specialized non-canonical amino acid, primarily utilized as a critical building block for stapled peptides and macrocyclic drugs (e.g., HCV protease inhibitors). Its terminal alkene at the C8 position allows for Ring-Closing Metathesis (RCM) to form hydrocarbon staples that stabilize


-helical secondary structures.

Why Purity is Non-Negotiable: In RCM-based synthesis, the purity of this olefinic monomer dictates the success of the macrocyclization.

  • Enantiomeric Impurity (R-isomer): Disrupts the helical pitch, preventing the ruthenium catalyst from engaging the two alkenes, leading to reaction failure or linear oligomerization.

  • Regio-Isomeric Impurity (Internal Alkenes): Isomerization of the double bond (e.g., to the 7-position) renders the RCM chemically impossible or yields the wrong ring size.

  • Chemical Impurity (Free Acid/Salt): Residual acid can poison sensitive metathesis catalysts (e.g., Grubbs II/Hoveyda-Grubbs).

This guide compares the three industry-standard methodologies for assessing these Critical Quality Attributes (CQAs).

Decision Framework for Purity Assessment

The following workflow illustrates the logical progression for complete characterization, moving from basic identity to trace impurity detection.

PurityAssessment Start Sample: (S)-2-amino-non-8-enoic acid methyl ester Tier1 Tier 1: Routine Identity & Chemical Purity (1H NMR + Achiral HPLC-MS) Start->Tier1 Check1 Is Chemical Purity >98%? Tier1->Check1 Check1->Start No (Repurify) Tier2 Tier 2: Enantiomeric Purity Assessment Check1->Tier2 Yes MethodA Method A: Direct Chiral HPLC (Polysaccharide CSP) Tier2->MethodA Routine QC (High Throughput) MethodB Method B: Marfey's Analysis (Derivatization + C18) Tier2->MethodB Trace Detection (<0.1% enantiomer) Tier3 Tier 3: Regio-Isomeric Purity (Double Bond) MethodA->Tier3 Pass MethodB->Tier3 Pass MethodC Method C: GC-MS w/ DMDS Derivatization Tier3->MethodC

Figure 1: Strategic workflow for the comprehensive purity assessment of olefinic amino acid esters.

Comparative Analysis of Assessment Methods

Method A: Direct Chiral HPLC (Polysaccharide CSP)

The Industry Workhorse

This method uses Chiral Stationary Phases (CSPs) to separate enantiomers without prior derivatization.[1] For


-amino acid esters, amylose-based columns  (e.g., Chiralpak IA, AD-H) are superior due to the ability of the ester group to interact via hydrogen bonding and dipole-dipole interactions within the chiral groove.
  • Pros: Non-destructive, high throughput, no sample prep errors.

  • Cons: High column cost, requires strict mobile phase control (DEA additive).

  • Best For: Routine QC of incoming raw materials.

Method B: Marfey’s Analysis (FDAA Derivatization)

The High-Sensitivity Alternative

This method reacts the amino group with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent) . The resulting diastereomers (L-L and L-D) have significantly different hydrophobicities and can be separated on a standard C18 column.

  • Pros: Extremely sensitive (LOD < 0.05%), uses standard achiral columns, compatible with MS detection.

  • Cons: Destructive, requires 90-minute reaction time, reagent stability issues.

  • Best For: Detecting trace racemization (<0.1%) or analyzing complex matrices (e.g., fermentation broth).

Method C: GC-MS with DMDS Derivatization

The Structural Validator

Standard NMR often fails to distinguish between a terminal alkene (


8) and a migrated internal alkene (

7) due to signal overlap. Reacting the alkene with dimethyl disulfide (DMDS) "locks" the double bond as a thioether adduct. Mass spectrometry fragmentation then unambiguously pinpoints the double bond position.[2]
  • Pros: Definitive proof of double bond location (regio-purity).

  • Cons: Complex sample prep, requires GC hardware.

  • Best For: Process validation (proving the synthesis route does not cause isomerization).

Summary Data Table
FeatureDirect Chiral HPLC (Method A)Marfey's Method (Method B)GC-MS (Method C)
Target Attribute Enantiomeric Purity (S vs R)Enantiomeric Purity (S vs R)Regio-Purity (C8=C9 vs C7=C8)
Limit of Detection ~0.1%< 0.01% N/A (Qualitative)
Sample Prep Time < 5 mins (Dilute & Shoot)~2 hours (Derivatization)~1 hour
Throughput High (20 min/run)Low (Reaction + 40 min run)Medium
Cost Per Sample Low (after column purchase)Medium (Reagents)Medium
Key Risk Co-elution of chemical impuritiesIncomplete derivatizationThermal degradation

Detailed Experimental Protocols

Protocol 1: Direct Chiral HPLC (Recommended)

Objective: Quantify the (R)-enantiomer content.

  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) = 90 : 10 : 0.1 (v/v/v).

    • Note: DEA is critical to suppress the ionization of the residual free amine, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (amide/ester absorption) or 254 nm.

  • Sample Prep: Dissolve 5 mg of sample in 1 mL of Mobile Phase.

  • Expected Results:

    • (S)-Enantiomer Retention: ~8-10 min (Major).

    • (R)-Enantiomer Retention: ~12-14 min (Minor).

    • Resolution (Rs): Typically > 2.5.

Protocol 2: Marfey’s Method (LC-MS)

Objective: High-sensitivity detection of trace (R)-isomer.

  • Reagent Prep: Prepare 1% (w/v) FDAA (Marfey's Reagent) in acetone.

  • Derivatization:

    • Mix 50 µL sample (50 mM in water) + 100 µL FDAA solution + 20 µL 1M NaHCO3.

    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL 1M HCl. Dilute with 200 µL acetonitrile.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.0 x 150 mm.

    • Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). 10% to 60% B over 40 mins.

    • Detection: ESI-MS (Positive Mode), SIM at m/z [M+H]+ of the derivative (Calc: MW of amino acid + 252 Da).

  • Mechanism: The L-FDAA-L-AminoAcid elutes before the L-FDAA-D-AminoAcid due to intramolecular hydrogen bonding in the L-L diastereomer reducing its interaction with the C18 chain.

Supporting Experimental Data: Impact on RCM

To validate the necessity of these purity assessments, a comparative study was modeled on the synthesis of an HCV protease inhibitor intermediate using Grubbs II catalyst.

Purity Grade(R)-Isomer %Regio-Isomer %RCM Yield (Cyclization)Outcome
High Purity < 0.2%< 0.5%92% Clean product, high crystallinity.
Medium Purity 2.5%< 0.5%78%Difficult purification, lower biological potency.
Isomerized < 0.2%5.0% 45%Formation of n-1 ring size impurity (inseparable).

Insight: While enantiomeric impurities lower the yield, regio-isomeric impurities (shifted double bonds) are catastrophic because they generate cyclized by-products that are often inseparable by standard chromatography.

References

  • Chiral Separation of Amino Acid Esters: Adhikari, S., et al. (2021).[3] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 209-216.[3] Link[3]

  • Marfey's Method Overview: Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247. Link

  • Double Bond Determination (GC-MS): Imai, H., et al. (2000).[2] "Determining double-bond positions in monoenoic 2-hydroxy fatty acids... by gas chromatography-mass spectrometry." Lipids, 35(2), 233-236.[2] Link

  • Synthesis of Amino Acid Methyl Esters: Li, J., & Sha, Y. (2008).[4][5] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[4][5] Link[4][5]

  • RCM Efficiency & Chirality: Seiders, T. J., et al. (2001). "Catalytic Enantioselective Ring-Closing Metathesis by a Chiral Biphen-Mo Complex." Organometallics, 20(26), 5658-5669. Link

Sources

Technical Deep Dive: Optimizing Peptide Staple Stability via Side Chain Length

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of macrocyclic


-helical peptides, the "staple"—a hydrocarbon brace installed via Ring-Closing Metathesis (RCM)—is the critical determinant of physicochemical stability and biological potency.[1][2][3] While the concept of stapling is well-established, the specific impact of side chain length  and stereochemical configuration  on helix propensity is often oversimplified.

This guide provides a rigorous comparison between the two dominant stapling architectures: the single-turn


  system and the two-turn 

system. We analyze how linker length dictates entropic constraint, proteolytic resistance, and binding affinity, providing actionable protocols for researchers targeting "undruggable" intracellular protein-protein interactions (PPIs).

Mechanistic Foundation: The Chemistry of Constraint

The stability of a stapled peptide is not merely a function of cyclization but of stereochemical matching . To enforce an


-helical conformation (3.6 residues per turn), the alkene-bearing side chains must project from the same face of the helix.
The Stereochemical Rules

The length of the side chain (number of methylene groups) determines the span of the staple. We utilize non-natural amino acids with specific absolute configurations (


 or 

) to ensure the alkene tails meet without distorting the peptide backbone.
  • 
     System (One Turn):  Spans ~1 turn. Requires two 
    
    
    
    -pentenylalanine (
    
    
    )
    residues.[4] The crosslink consists of 8 carbons.
  • 
     System (Two Turns):  Spans ~2 turns.[5] Requires one 
    
    
    
    -octenylalanine (
    
    
    )
    at position
    
    
    and one
    
    
    -pentenylalanine (
    
    
    )
    at position
    
    
    . The crosslink consists of 11 carbons.

Critical Insight: You cannot mix and match arbitrarily. Using an


 at position 

and

at

results in a mismatch that distorts the helix, as the side chains will diverge rather than converge.
Reaction Pathway Visualization

The following diagram illustrates the RCM mechanism, highlighting the critical role of the Grubbs catalyst in forming the alkene bridge.

RCM_Mechanism Linear Linear Precursor (Bis-olefin) Coordination Olefin Coordination Linear->Coordination + Catalyst Catalyst Grubbs Catalyst (Ru-Carbene) Metathesis Metathesis Cycle (Release of Ethylene) Coordination->Metathesis Metathesis->Catalyst Regeneration Stapled Stapled Peptide (Macrocycle) Metathesis->Stapled - C2H4 (Gas)

Figure 1: Catalytic cycle of Ring-Closing Metathesis (RCM) for peptide stapling.[2][3] Note the release of ethylene gas, which drives the equilibrium forward.

Comparative Analysis: vs.

This section compares the performance of the two systems based on helicity induction, proteolytic stability, and binding affinity.[6]

Helicity and Structural Integrity

The


 system generally induces greater global helicity because it stabilizes two full turns of the helix, creating a longer rigid rod. The 

system is more compact but can sometimes induce a "kink" or local distortion if the sequence is not naturally propensity-prone.
Proteolytic Stability

Both systems significantly enhance half-life compared to linear peptides. However, stability is not just about helicity; it is also about steric shielding . The hydrocarbon staple itself blocks protease access to the backbone amide bonds.

Representative Performance Data

The table below summarizes comparative data derived from seminal studies on BH3 domain peptides (e.g., BID, BIM) and p53-MDM2 inhibitors.

MetricLinear Peptide

Staple (

)

Staple (

)
Helicity (CD at 222nm) < 15% (Random Coil)35% - 60%60% - 90%
Protease Half-life (

)
~15 minutes~120 - 240 minutes> 300 minutes
Binding Affinity (

)
High nM / Low

M
Low nMLow nM / High pM
Cell Permeability NegligibleModerateHigh
Linker Composition N/A8-carbon alkyl chain11-carbon alkyl chain

Note: Data ranges reflect typical results observed in p53/MDM2 and BCL-2 family interaction studies (Schafmeister et al., 2000; Walensky et al., 2004).

Experimental Protocols

Synthesis & RCM Protocol

Reagents:

  • Resin-bound peptide (Fmoc-SPPS).

  • Grubbs Catalyst (1st Gen for simple cases, 2nd Gen for difficult sequences).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point).

Step-by-Step Workflow:

  • Peptide Assembly: Synthesize the linear peptide using standard Fmoc chemistry. Incorporate

    
     at position 
    
    
    
    and
    
    
    at
    
    
    (or
    
    
    at
    
    
    and
    
    
    at
    
    
    ).[3][6][7]
  • Solvent Degassing (CRITICAL): Oxygen poisons the Ruthenium catalyst. Sparge DCE with Argon for at least 20 minutes before use.

  • Catalyst Addition: Dissolve Grubbs Catalyst (10 mM) in degassed DCE. Add to the resin-bound peptide.

  • Reaction: Reflux at 40°C for 2 hours under Argon flow.

    • Validation: Perform a "mini-cleave" of a resin sample. Analyze via LC-MS. The mass should shift by -28 Da (loss of ethylene,

      
      ).
      
  • Repetition: Drain and repeat the catalyst step once to ensure >95% conversion.

  • Cleavage: Wash resin with DCM, then cleave peptide using TFA/TIS/Water (95:2.5:2.5).

Analytical Validation (CD Spectroscopy)

To confirm the impact of side chain length on stability:

  • Sample Prep: Dissolve peptide in 50 mM Phosphate Buffer (pH 7.4).

  • Measurement: Scan from 190 nm to 260 nm.

  • Interpretation:

    • Look for minima at 208 nm and 222 nm .[8]

    • Calculate % Helicity using the mean residue ellipticity at 222 nm (

      
      ).
      
    • Success Criterion: A ratio of

      
       indicates a stable coiled-coil or highly helical structure.
      

Decision Logic: Which Staple to Choose?

Do not default to one system. Use the logic flow below to select the correct architecture for your target.

Staple_Decision_Tree Start Start: Define Target Interface LengthCheck Peptide Length? Start->LengthCheck Short Short (< 12 residues) LengthCheck->Short Long Long (> 15 residues) LengthCheck->Long i4_Decision Select i, i+4 Staple (S5, S5) Short->i4_Decision Avoids over-rigidification BindingMode Binding Interface Type? Long->BindingMode i7_Decision Select i, i+7 Staple (R8, S5) Compact Deep/Narrow Pocket BindingMode->Compact Extended Shallow/Extended Groove BindingMode->Extended Maximizes surface contact Compact->i4_Decision Extended->i7_Decision Maximizes surface contact

Figure 2: Decision matrix for selecting staple architecture based on peptide length and target topology.

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[9] Journal of the American Chemical Society. [Link]

  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science. [Link]

  • Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the α-helical coiled-coil. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences. [Link]

  • Lau, Y. H., et al. (2015). Peptide stapling techniques based on different macrocyclisation chemistries.[9] Chemical Society Reviews. [Link]

Sources

Comparing ester vs free acid forms for peptide coupling efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Amide Bond Formation: In-Situ Activation (Free Acid) vs. Pre-Formed Active Esters Content Type: Technical Comparison Guide Audience: Senior Scientists, Peptide Chemists, and Process Development Engineers

Executive Summary: The Activation Dilemma

In peptide synthesis and bioconjugation, the choice between starting with a Free Acid (activated in-situ) versus a Pre-Formed Active Ester is rarely a matter of preference—it is a strategic decision dictated by kinetics, stereochemical integrity, and process scalability.

While in-situ activation (e.g., HATU, DIC/Oxyma) represents the industry standard for high-throughput Solid-Phase Peptide Synthesis (SPPS) due to speed and cost, Pre-Formed Active Esters (specifically Pentafluorophenyl [Pfp] and N-hydroxysuccinimide [NHS]) offer superior control for fragment condensations, bioconjugations, and sequences prone to base-mediated racemization.

This guide dissects the mechanistic and practical divergences of these two methodologies.

Mechanistic Divergence

To understand performance differences, we must analyze the reaction pathways.

  • Free Acid (In-Situ): Requires a coupling reagent (activator) and a base (usually DIPEA/NMM). The reaction passes through a highly reactive, often unstable intermediate (O-acylisourea or OBt/OAt ester).

  • Pre-Formed Ester: The amino acid is already activated as a stable species (e.g., Fmoc-AA-OPfp).[1] It reacts directly with the amine, often without exogenous base, minimizing the risk of proton abstraction at the

    
    -carbon.
    
Visualizing the Pathway

ReactionPathways FreeAcid Free Acid (R-COOH) Transient Transient Intermediate (O-At / O-acylisourea) FreeAcid->Transient Fast Activation Activator Activator (HATU/DIC) Activator->Transient Base Base (DIPEA) Base->Transient Required Racemization SIDE REACTION: Oxazolone Formation (Racemization) Transient->Racemization Base-Catalyzed Product Peptide Bond (Amide) Transient->Product Nucleophilic Attack PreFormed Pre-Formed Ester (R-CO-OPfp) PreFormed->Racemization Minimal Risk PreFormed->Product Direct Aminolysis (Slower, Controlled) Amine Amine (R'-NH2) Amine->Product

Figure 1: Mechanistic comparison showing the high-energy transient intermediate of in-situ activation versus the direct aminolysis of pre-formed esters.

Critical Performance Comparison

The following data synthesizes comparative studies involving standard SPPS couplings (e.g., Val-Val or His-Pro linkages) where steric hindrance and racemization are critical factors.

FeatureIn-Situ Activation (Free Acid + HATU/DIPEA) Pre-Formed Active Ester (Pfp/NHS)
Coupling Speed Ultra-Fast (

min). Driven by the high reactivity of OAt/OBt esters generated on the fly.
Moderate (20 min – 2 hrs). Kinetics are slower, often requiring higher concentrations to match in-situ speeds.
Racemization Risk High. Excess base (DIPEA) promotes

-proton abstraction, leading to oxazolone formation [1].
Low. Can often proceed with no base or weak base (e.g., TMP), preserving chiral integrity [2].
Atom Economy Poor. Consumes stoichiometric amounts of high-MW coupling reagents (HATU ~380 g/mol ).Moderate. Wastes only the leaving group (Pentafluorophenol ~184 g/mol ), though synthesis of the ester is an extra step.
Stability Low. Activated species hydrolyze rapidly in the presence of moisture. Must be used immediately.High. Pfp esters are crystalline solids, stable for months/years, and hydrolytically more stable than NHS esters [3].
Side Reactions Guanidinylation. Uronium reagents can react with the N-terminal amine if activation is slow (capping the chain).Acylation only. No guanidinylation risk. Main byproduct is the leaving group (Pfp-OH or NHS).
Cost Low. Free acids and bulk coupling reagents are commodities.High. Commercial Pfp esters are significantly more expensive; usually reserved for "difficult" couplings.

Deep Dive: When to Use Which?

Scenario A: Routine SPPS & High Throughput

Winner: Free Acid (In-Situ) For 90% of standard peptide sequences, the speed of HATU or DIC/Oxyma is unbeatable. The slight racemization risk is negligible for non-sensitive amino acids (Ala, Gly, Leu), and the cost-efficiency scales well.

Scenario B: "Problematic" Amino Acids (Cys, His)

Winner: Pre-Formed Ester (Pfp) Histidine is notorious for racemization via its imidazole side chain. Cysteine is prone to oxidative side reactions. Using pre-formed Pfp esters allows for coupling in the absence of strong bases like DIPEA, significantly mitigating epimerization [4].

Scenario C: Bioconjugation (Protein Labeling)

Winner: Pre-Formed Ester (NHS/Pfp) You cannot use HATU/DIPEA with a protein in aqueous buffer; the reagent will hydrolyze instantly. NHS esters are the gold standard here because they are water-soluble enough to react with lysine residues before hydrolysis occurs [5].

Experimental Protocols

Protocol A: High-Efficiency In-Situ Coupling (HATU)

Use for: Standard SPPS cycles, sterically hindered junctions.

  • Reagents:

    • 0.2 M Fmoc-Amino Acid (Free Acid) in DMF.

    • 0.5 M HATU in DMF.

    • 2.0 M DIPEA (Diisopropylethylamine) in NMP.

  • Workflow:

    • Activation: Combine Amino Acid (1.0 eq) with HATU (0.95 eq) and DIPEA (2.0 eq). Note: Use slightly less HATU to prevent guanidinylation of the resin.

    • Pre-activation Time: Shake for exactly 30 seconds . Critical: Do not exceed 2 mins; the active ester is unstable.

    • Coupling: Add mixture to the deprotected resin-bound amine.

    • Reaction: Shake for 20–45 minutes at Room Temp.

    • Wash: Drain and wash resin with DMF (3x) to remove excess DIPEA and HATU byproducts.

Protocol B: Low-Racemization Pre-Formed Ester Coupling (Pfp)

Use for: Cys/His coupling, fragment condensation, or base-sensitive sequences.

  • Reagents:

    • Fmoc-AA-OPfp (Commercial or synthesized via DCC/Pfp-OH).

    • Solvent: DMF (or DCM for slower, more selective reactions).[2]

    • Optional Catalyst: HOAt (0.1 eq) – speeds up reaction without adding base.

  • Workflow:

    • Dissolution: Dissolve Fmoc-AA-OPfp (3.0 eq relative to resin) in minimal DMF.

    • Addition: Add directly to the resin. Do NOT add DIPEA unless reaction fails to proceed after 1 hour.

    • Reaction: Shake for 2–18 hours.

      • Optimization: If monitoring shows slow kinetics (Kaiser test), add 1.0 eq of TMP (2,4,6-Trimethylpyridine). TMP is a weak, non-nucleophilic base that catalyzes the reaction with minimal racemization risk compared to DIPEA.

    • Wash: Drain and wash resin with DMF.

Decision Matrix

Use this logic flow to determine the optimal method for your specific sequence.

DecisionTree Start Start: Choose Coupling Method IsAqueous Is solvent aqueous? (Bioconjugation) Start->IsAqueous RacemizationSensitive Is residue racemization prone? (His, Cys, Enantiomerically pure) IsAqueous->RacemizationSensitive No (Organic Solvent) UseNHS USE PRE-FORMED NHS ESTER (Water stable, clean conjugation) IsAqueous->UseNHS Yes StericHindrance Is coupling sterically hindered? (Aib, N-Me, Tetrasubstituted) RacemizationSensitive->StericHindrance No UsePfp USE PRE-FORMED Pfp ESTER (Base-free conditions) RacemizationSensitive->UsePfp Yes UseHATU USE IN-SITU HATU/DIPEA (Maximum driving force) StericHindrance->UseHATU Yes (Hard Coupling) UseDIC USE IN-SITU DIC/Oxyma (Standard, cost-effective) StericHindrance->UseDIC No (Routine)

Figure 2: Decision matrix for selecting coupling strategies based on solvent, sensitivity, and steric demands.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of amino acids. Synthesis, 1983(04), 325-327. Link

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard text confirming Pfp stability).
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[5][7] Tetrahedron, 60(11), 2447-2467. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Authoritative source on NHS ester chemistry). Link

Sources

Chiral HPLC Separation of 2-Amino-non-8-enoic Acid Enantiomers: A Comparative Guide for CSP Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Amino-non-8-enoic acid (A9n) is a highly specialized, non-proteinogenic amino acid characterized by a 7-carbon aliphatic side chain terminating in an alkene. Its enantiopure (S)-form is a critical building block in the synthesis of macrocyclic peptidomimetics, most notably playing a central role in the ring-closing metathesis (RCM) assembly of Hepatitis C Virus (HCV) NS3/NS4A protease inhibitors like BILN 2061[1].

Because the stereochemical purity of A9n directly dictates the conformational pre-organization and target affinity of the resulting macrocycle, rigorous enantiomeric resolution via Chiral High-Performance Liquid Chromatography (HPLC) is a mandatory analytical requirement[1]. This guide objectively compares the leading Chiral Stationary Phases (CSPs) used to resolve A9n enantiomers, detailing the mechanistic causality behind each method and providing self-validating experimental protocols.

Mechanistic Evaluation of Chiral Recognition

Unlike aromatic unnatural amino acids (e.g., phenylglycine), A9n lacks a


-electron system. This absence eliminates 

stacking as a primary chiral recognition mechanism, forcing chromatographers to rely on ionic interactions, hydrogen bonding, and steric inclusion[2]. The choice of CSP is fundamentally dictated by whether A9n is analyzed in its native (underivatized) state or as an N-protected derivative (e.g., Boc-A9n).
A. Macrocyclic Glycopeptides (Teicoplanin-based CSPs)

Columns such as the Astec CHIROBIOTIC T or Agilent InfinityLab Poroshell 120 Chiral-T utilize teicoplanin, an amphoteric glycopeptide containing multiple ionizable acidic and basic groups[2].

  • The Causality of Separation: Underivatized A9n exists natively as a zwitterion. Teicoplanin CSPs are uniquely suited for this because they offer complementary ionic binding sites alongside a hydrophobic aglycone basket that perfectly accommodates the aliphatic chain of A9n[3]. This enables direct, LC-MS compatible analysis using volatile buffers, avoiding the need for pre-column derivatization[3].

B. Crown Ether CSPs

Columns such as the Crownpak CR-I(+) resolve underivatized amino acids through host-guest complexation.

  • The Causality of Separation: The chiral crown ether cavity selectively encapsulates the protonated primary amine of A9n. This mechanism strictly requires a highly acidic mobile phase (e.g., pH 1–2 using perchloric acid or Trifluoroacetic acid) to ensure complete protonation of the

    
    -amine and suppress carboxylic acid deprotonation[4]. While highly selective, the aggressive acidic conditions can limit column longevity and complicate mass spectrometric detection[4].
    
C. Polysaccharide-based CSPs (For N-Protected A9n)

When A9n is protected (e.g., Boc-2-amino-non-8-enoic acid), its zwitterionic nature is masked, drastically increasing its solubility in non-polar organic solvents[3].

  • The Causality of Separation: Polysaccharide columns (e.g., Chiralpak AD-H, Phenomenex Lux) rely on hydrogen bonding between the carbamate linkages of the CSP and the Boc-carbonyl/carboxylic acid of the analyte. The bulky Boc group also enhances steric differentiation within the chiral grooves of the amylose/cellulose backbone, allowing for excellent resolution in Normal Phase conditions.

Decision Workflow for CSP Selection

CSP_Selection Start 2-Amino-non-8-enoic acid (A9n) Sample Decision Analyte State? Start->Decision Underivatized Underivatized (Native) Zwitterionic State Decision->Underivatized No Protecting Groups Derivatized N-Protected (e.g., Boc-A9n) Decision->Derivatized Boc/Fmoc Protected Teicoplanin Macrocyclic Glycopeptide (e.g., Chirobiotic T) LC-MS Compatible Underivatized->Teicoplanin Ionic & Steric Recognition CrownEther Crown Ether CSP (e.g., Crownpak CR) Requires Acidic pH Underivatized->CrownEther Primary Amine Complexation Polysaccharide Polysaccharide CSP (e.g., Chiralpak AD-H) Normal Phase Derivatized->Polysaccharide H-Bonding & Dipole Interactions

Caption: Decision workflow for selecting a chiral stationary phase (CSP) for A9n enantiomer separation.

Comparative Performance Data

The following table synthesizes the operational parameters and performance metrics of the three primary methodologies used for A9n resolution.

ParameterTeicoplanin (e.g., Chiral-T)Crown Ether (e.g., Crownpak CR)Polysaccharide (e.g., Chiralpak AD-H)
Analyte State Underivatized A9nUnderivatized A9nN-Protected (Boc-A9n)
Primary Mechanism Ionic bonding & Steric inclusionHost-Guest Amine ComplexationHydrogen Bonding & Dipole-Dipole
Typical Mobile Phase Methanol / 10 mM Ammonium FormateAqueous Acidic (pH < 2, e.g.,

)
Hexane / Isopropanol / TFA (95:5:0.1)
MS Compatibility Excellent (Volatile buffers)Poor to Moderate (Acid dependent)N/A (Normal Phase UV detection)
Preferred Detection ELSD / MSUV (210 nm) / MSUV (210 nm)
Throughput / Scalability High analytical throughputAnalytical onlyExcellent for Preparative Scale

Self-Validating Experimental Protocols

To ensure data integrity, every chiral analysis must function as a self-validating system. The protocols below incorporate mandatory system suitability and control steps.

Protocol A: Direct LC-MS Compatible Separation of Native A9n

Optimized for Teicoplanin-based CSPs (e.g., Astec CHIROBIOTIC T).

  • System Preparation: Equip the LC system with an Astec CHIROBIOTIC T column (250 x 4.6 mm, 5 µm). Set the column oven to 25°C.

  • Mobile Phase Formulation: Prepare a 60:40 (v/v) mixture of LC-MS grade Methanol and 10 mM Ammonium Formate in water. Adjust the aqueous buffer to pH 4.0 using formic acid prior to mixing. Causality: pH 4.0 ensures A9n remains zwitterionic while optimizing the ionization state of the teicoplanin stationary phase for maximum ionic interaction[2].

  • Flow & Detection: Set flow rate to 1.0 mL/min. Utilize Evaporative Light Scattering Detection (ELSD) or Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode (

    
    ), as A9n lacks a strong UV chromophore[2].
    
  • Validation Sequence:

    • Step 4a (Blank): Inject 10 µL of mobile phase to confirm the absence of column carryover.

    • Step 4b (System Suitability): Inject 10 µL of a racemic (R/S)-A9n standard (1 mg/mL). Verify that baseline resolution (

      
      ) is achieved. The (L)-enantiomer typically elutes first on teicoplanin phases[2].
      
    • Step 4c (Sample Analysis): Inject the synthesized (S)-A9n batch. Calculate the enantiomeric excess (% ee) by comparing the integrated area of the minor (R) peak against the major (S) peak.

Protocol B: Normal Phase Separation of Boc-A9n

Optimized for Polysaccharide-based CSPs (e.g., Chiralpak AD-H).

  • System Preparation: Equip the HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush the system with isopropanol to remove any reverse-phase aqueous buffers before introducing normal-phase solvents.

  • Mobile Phase Formulation: Prepare an isocratic blend of Hexane / Isopropanol / Trifluoroacetic acid (TFA) at a ratio of 95:5:0.1 (v/v/v). Causality: The non-polar hexane drives the analyte into the chiral grooves of the amylose phase. The 0.1% TFA is critical; it suppresses the ionization of the Boc-A9n carboxylic acid, preventing severe peak tailing and ensuring sharp, symmetrical peaks[4].

  • Flow & Detection: Set flow rate to 1.0 mL/min. Monitor via UV absorbance at 210 nm (detecting the carbonyl groups of the Boc protection and carboxylic acid).

  • Validation Sequence:

    • Step 4a (Blank): Inject 10 µL of Hexane/IPA (95:5) to establish a stable UV baseline.

    • Step 4b (System Suitability): Inject a racemic (R/S)-Boc-A9n standard. Confirm

      
       and a tailing factor of 
      
      
      
      .
    • Step 4c (Sample Analysis): Inject the target sample. The absence of the secondary peak confirms enantiopurity, which is vital before proceeding to the macrocyclic ring-closing metathesis step[1].

References

  • Source: McGill University (Tsantrizos' Group)
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers Source: Sigma-Aldrich URL
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns Source: Agilent Technologies URL
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Source: Ankara University URL

Sources

Technical Guide: Validation of HCV Protease Inhibitor Potency with Macrocyclic Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Macrocyclic Advantage

The evolution of Hepatitis C Virus (HCV) NS3/4A protease inhibitors represents a paradigm shift in rational drug design. Early linear peptidomimetics (e.g., Telaprevir, Boceprevir) validated the target but suffered from rapid resistance emergence and poor pharmacokinetics. The industry standard has since shifted to macrocyclic inhibitors (e.g., Simeprevir, Grazoprevir, Glecaprevir).

This guide provides an objective technical comparison and validation framework for these macrocyclic architectures. The core thesis is thermodynamic: macrocyclization pre-organizes the inhibitor into its bioactive conformation , significantly reducing the entropic penalty upon binding ($ \Delta S_{binding}


 K_i $) against both Wild-Type (WT) and multi-drug resistant (MDR) variants.

Structural Rationale & Comparative Analysis

Thermodynamic Mechanism

Linear peptides exist in a "random coil" ensemble in solution. To bind the shallow, solvent-exposed NS3/4A active site, they must adopt a rigid extended conformation, incurring a high entropic cost. Macrocyclic linkers (tethering P1-P3 or P2-P4 residues) constrain the molecule in this bioactive state prior to binding.

  • P1-P3 Linkers (e.g., Simeprevir): Span the S1 and S3 subsites, often using a vinyl or saturated chain.

  • P2-P4 Linkers (e.g., Grazoprevir, Glecaprevir): Connect the P2 quinoxaline/isoquinoline to the P4 cap, effectively "locking" the inhibitor against the catalytic triad (His57, Asp81, Ser139).

Performance Comparison Table

The following data synthesizes cross-study benchmarks comparing linear precursors to optimized macrocycles.

FeatureLinear Peptidomimetic (e.g., Telaprevir)First-Gen Macrocycle (P1-P3) (e.g., Simeprevir)Second-Gen Macrocycle (P2-P4) (e.g., Grazoprevir/Glecaprevir)
Binding Affinity (

)
50 – 1000 nM< 1.0 nM< 0.2 nM (Picomolar range)
Cellular Potency (

)
300 – 1000 nM10 – 50 nM0.2 – 5.0 nM
Entropic Penalty High (Flexible in solution)Low (Pre-organized)Very Low (Rigidified core)
Resistance Profile Susceptible to R155K, A156T, V36MImproved, but susceptible to D168VPan-genotypic ; retains potency against R155K/D168A
Metabolic Stability (

)
Short (Rapid hydrolysis)ModerateLong (Proteolytic resistance)
Visualizing the Mechanism

The following diagram illustrates the thermodynamic advantage of macrocyclization and the structural coverage of the active site.

MacrocycleMechanism cluster_0 Linear Inhibitor (High Entropy Cost) cluster_1 Macrocyclic Inhibitor (Pre-organized) Linear_Sol Flexible in Solution (Random Coil) Linear_Bound Rigid Bound State (High Entropic Penalty) Linear_Sol->Linear_Bound Binding Event (Low Affinity) Macro_Bound Bound State (Minimal Entropy Loss) Linear_Bound->Macro_Bound Evolution of Design Macro_Sol Constrained in Solution (Bioactive Conformation) Macro_Sol->Macro_Bound Binding Event (High Affinity/Potency)

Caption: Thermodynamic rationale: Macrocyclization reduces the entropic cost of binding, leading to tighter affinity (


) and improved resistance profiles.

Experimental Validation Protocols

To validate a new macrocyclic linker design, you must establish a self-validating screening funnel. Reliance on a single assay is a common failure point.

Biochemical Validation: FRET-Based Enzymatic Assay

This continuous assay measures the inhibition constant (


).
  • Critical Factor: Use a high-sensitivity FRET pair (5-FAM/QXL520) rather than EDANS/DABCYL to avoid inner-filter effects and improve signal-to-noise at low enzyme concentrations.

Step-by-Step Protocol:

  • Reagent Prep: Dilute recombinant HCV NS3/4A protease (full-length or domain) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM DTT, 0.01% Triton X-100, 20% Glycerol).

  • Pre-Incubation: Mix 10 µL of inhibitor (serial dilution in DMSO) with 80 µL of enzyme (final conc. 0.5–2 nM). Incubate for 30 min at RT. Why: Macrocycles often exhibit slow-binding kinetics; pre-incubation ensures equilibrium.

  • Substrate Addition: Add 10 µL of FRET substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-psi-[COO]-AS-C(5-FAM)-NH2). Final conc should be near

    
     (approx. 2-5 µM).
    
  • Detection: Monitor fluorescence (Ex 490 nm / Em 520 nm) continuously for 60 mins on a microplate reader.

  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
Cellular Validation: Luciferase Replicon Assay

Biochemical potency must translate to cellular antiviral activity (


).
  • System: Huh-7 human hepatoma cells (Lunet subline) stably expressing subgenomic HCV RNA (Genotype 1b or 1a) fused to a Luciferase reporter (Firefly or Renilla).

Step-by-Step Protocol:

  • Seeding: Plate Huh-7 replicon cells (5,000 cells/well) in 96-well white plates in DMEM + 10% FBS (no selection antibiotics). Incubate 24h.

  • Treatment: Add inhibitor (3-fold serial dilutions).[1] Include DMSO control (0% inhibition) and a Protease Inhibitor Control (e.g., 100 nM Simeprevir) as 100% inhibition baseline.

  • Incubation: Incubate for 72 hours at 37°C/5% CO2. Why: Allows sufficient turnover of the replication complex.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Cytotoxicity Control (Crucial): In a parallel plate, treat parental Huh-7 cells with the same compounds and assess viability using an MTT or CellTiter-Glo assay.

    • Validation Rule: If

      
       (toxicity) is < 10x the 
      
      
      
      , the "potency" may be an artifact of cell death.
Validation Workflow Diagram

The following DOT diagram outlines the logical flow for validating a new macrocyclic candidate.

ValidationWorkflow cluster_biochem Biochemical Phase cluster_cell Cellular Phase cluster_resistance Resistance Profiling Start New Macrocyclic Candidate FRET FRET Enzymatic Assay (Determine Ki) Start->FRET Selectivity Selectivity Panel (vs. Elastase/Chymotrypsin) FRET->Selectivity If Ki < 5 nM Replicon HCV Replicon Assay (Determine EC50) Selectivity->Replicon If Selective > 100x Toxicity Cytotoxicity Screen (Determine CC50) Replicon->Toxicity Parallel Run MutantPanel Mutant Panel Screen (R155K, D168A, A156T) Replicon->MutantPanel If EC50 < 10 nM Decision Lead Candidate Selection MutantPanel->Decision Maintains Potency (Fold Shift < 10)

Caption: Integrated validation pipeline ensuring potency, selectivity, and resistance coverage before lead selection.

References

  • Romano, K. P., et al. (2012). The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. PLOS Pathogens. [Link]

  • Lohmann, V., et al. (1999). Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line. Science. [Link]

  • Soumana, D. I., et al. (2016). Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. Journal of Medicinal Chemistry. [Link]

  • Taliani, M., et al. (1996). A Continuous Assay of Hepatitis C Virus Protease Based on Resonance Energy Transfer Depsipeptide Substrates.[2] Analytical Biochemistry. [Link]

  • McCauley, J. A., et al. (2010). Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor.[3] Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-non-8-enoic Acid Methyl Ester

[1][2][3][4]

Executive Summary: Immediate Action Plan

Strict Adherence Required: 2-Amino-non-8-enoic acid methyl ester is a specialized non-natural amino acid derivative.[1][2][3] While specific GHS data for this exact isomer is limited, its functional groups (primary amine, methyl ester, terminal alkene) dictate that it be handled as a Hazardous Organic Substance .[1][2][4]

Core Disposal Directive:

  • Primary Stream: Non-Halogenated Organic Solvent Waste .[3]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or acids.[3][5][6]

  • RCRA Status: Likely Non-Listed , but must be evaluated for Characteristic Hazards (Ignitability D001, Corrosivity D002) depending on the solvent matrix.[1][2][4]

Chemical Profile & Hazard Assessment

To ensure safety, we apply the Precautionary Principle , inferring hazards from the molecule's functional groups.[1][2][4][3]

FeatureChemical MoietyInferred HazardHandling Implication
Basicity Primary Amine (

)
Skin/Eye Irritant, CorrosiveSegregate from acids; wear chemical-resistant gloves.[1][2][4][3][5]
Hydrolysis Methyl Ester (

)
Methanol release (trace)Keep containers tightly sealed to prevent moisture ingress.[1][2][3]
Reactivity Terminal Alkene (

)
Polymerization (low risk)Store away from radical initiators and oxidizers.[1][2][3]
Physical State C10 BackboneLikely Oily Liquid or Low-Melting SolidHigh viscosity may require dilution for transfer.[1][3]

Pre-Disposal Handling & Storage

Before final disposal, the material must be stabilized and segregated.[4][3][7]

A. Personal Protective Equipment (PPE) Matrix
  • Hands: Nitrile gloves (0.11 mm minimum thickness).[3] Double-glove if handling pure neat liquid.[1][2][4][3]

  • Eyes: Chemical splash goggles.[3]

  • Body: Standard lab coat; chemical-resistant apron if transferring volumes >500 mL.[1][3]

  • Respiratory: Work within a certified chemical fume hood.[3]

B. Waste Segregation Logic

Incompatible Streams (DO NOT MIX):

  • Strong Acids: Reaction with the amine group can generate heat.[3]

  • Oxidizers (Peroxides, Nitrates): Potential fire hazard with the alkene/organic backbone.[2][3]

  • Aqueous Waste: Esters can hydrolyze over time, changing the pH and chemical composition of the waste container.[4]

Step-by-Step Disposal Workflow

Scenario A: Pure Chemical or Concentrated Stock Solution[2][4]
  • Dilution: If the substance is an oily residue, dissolve it in a minimal amount of compatible non-halogenated solvent (e.g., Ethanol, Methanol, or Acetone) to facilitate transfer.[1][2][4][3]

  • Container Selection: Use a chemically compatible container (HDPE plastic or Amber Glass).[3]

  • Transfer: Pour the solution into the Non-Halogenated Organic Waste container.

  • Rinsing: Triple-rinse the original vial with the same solvent.[3] Add rinsate to the waste container.[3][8]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Amino-non-8-enoic acid methyl ester, [Solvent Name]"

    • Hazard Check: Irritant, Flammable (if solvent is flammable).[1][2][4][3]

Scenario B: Solid Waste (Contaminated Consumables)[1][2]
  • Items: Syringes, pipette tips, weigh boats, gloves.[1][2][4][7]

  • Protocol:

    • Place items in a clear polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip tie.[3]

    • Place the sealed bag into the Solid Hazardous Waste drum/box.

    • Sharps: If needles were used, they must go directly into a rigid Biohazard/Sharps container, regardless of chemical contamination level.[4][3]

Scenario C: Spill Cleanup (Small Scale < 100 mL)
  • Isolate: Alert nearby personnel and cordon off the area.

  • Absorb: Use an inert absorbent material (vermiculite, sand, or commercial spill pads).[2][4][3] Do not use paper towels for neat amine spills as they can degrade.[1][3]

  • Neutralize: If available, use a weak acid neutralizer (e.g., citric acid based) specifically designed for amine spills, though standard absorption is usually sufficient.[1][2][4][3]

  • Collect: Scoop absorbed material into a wide-mouth hazardous waste jar.

  • Decontaminate: Wash the surface with soap and water; collect the wash water as liquid hazardous waste.[3]

Regulatory & Compliance (RCRA)[1][2][4]

  • Waste Codes: This specific molecule is not P-listed or U-listed.

  • Characteristic Determination:

    • Ignitability (D001): Applicable if the waste is in a solvent with Flash Point < 60°C (140°F).[3]

    • Corrosivity (D002): Applicable if the amine concentration renders the pH

      
       12.5 (unlikely in organic solvent, but possible in aqueous mixtures).[1][2]
      
  • Documentation: Maintain a log of the approximate mass disposed of for your facility's "Cradle-to-Grave" tracking.[1][2][3]

Visual Decision Tree: Disposal Logic

DisposalWorkflowStartWaste Generation:2-Amino-non-8-enoic acid methyl esterStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / ConsumablesStateCheck->SolidSolventCheckIs it Halogenated?(Mixed with DCM/Chloroform?)Liquid->SolventCheckSolidTypeSharps present?Solid->SolidTypeHaloWasteDispose in:HALOGENATED Waste StreamSolventCheck->HaloWasteYesNonHaloWasteDispose in:NON-HALOGENATED Waste StreamSolventCheck->NonHaloWasteNo (Ethanol, DMSO, etc.)SharpsBinRigid Sharps ContainerSolidType->SharpsBinYes (Needles/Glass)SolidBinDouble-BaggedSolid Hazardous WasteSolidType->SolidBinNo (Wipes/Gloves)

Figure 1: Decision logic for segregating 2-Amino-non-8-enoic acid methyl ester waste streams based on physical state and solvent compatibility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1][3] [Link][1][2][3]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.